Product packaging for 1-Methylisatin(Cat. No.:CAS No. 2058-74-4)

1-Methylisatin

Cat. No.: B181951
CAS No.: 2058-74-4
M. Wt: 161.16 g/mol
InChI Key: VCYBVWFTGAZHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B181951 1-Methylisatin CAS No. 2058-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYBVWFTGAZHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174591
Record name N-Methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058-74-4
Record name 1-Methylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2058-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydroindole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Methylisatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNV9DH4SXQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Methylisatin (CAS No. 2058-74-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Methylisatin (CAS No. 2058-74-4), a synthetically versatile N-methylated derivative of isatin. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and summarizes its known biological activities with a focus on its role as an enzyme inhibitor. Quantitative data on its physicochemical properties, biological efficacy, and toxicity are presented in structured tables for clarity. Furthermore, this guide includes detailed methodologies for relevant biological assays and visualizes key concepts through diagrams of experimental workflows and a representative signaling pathway, rendered using the DOT language for Graphviz.

Introduction

This compound, also known as N-Methylisatin or 1-Methyl-1H-indole-2,3-dione, is a key heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of isatin, an endogenous compound with a wide range of biological activities, this compound serves as a crucial building block for the synthesis of more complex bioactive molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Its utility also extends to the manufacturing of dyes and pigments. This guide aims to provide a comprehensive resource for researchers and professionals working with this compound.

Physicochemical Properties

This compound is an orange to red crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2058-74-4
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Melting Point 130-133 °C
Appearance Orange to red crystals or powder
Solubility Soluble in DMSO and DMF
Synonyms N-Methylisatin, 1-Methyl-1H-indole-2,3-dione, 1-Methylindoline-2,3-dione

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-methylation of isatin. The following protocol is a representative method.

Experimental Protocol: N-methylation of Isatin

Materials:

  • Isatin

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve isatin (1.0 equivalent) in anhydrous DMF.

  • To this solution, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.

  • Dry the purified this compound under vacuum.

Expected Yield: 85-95%

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Isatin in anhydrous DMF B Add Potassium Carbonate A->B C Stir at Room Temperature B->C D Add Methyl Iodide C->D Initiate Methylation E Heat to 60-70°C with stirring (4-6h) D->E F Cool to Room Temperature E->F Reaction Completion G Pour into ice-water F->G H Filter the precipitate G->H I Wash with cold Diethyl Ether H->I J Dry under vacuum I->J K This compound J->K Final Product

Synthesis workflow for this compound.

Biological Activities and Applications

This compound, like its parent compound isatin, exhibits a broad spectrum of biological activities. It is a known inhibitor of several enzymes and has been investigated for its potential therapeutic applications.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of carboxylesterases (CE), enzymes involved in the metabolism of various drugs. Isatin derivatives have also shown significant inhibitory activity against caspases, a family of proteases crucial for apoptosis, and cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key enzymes in the nervous system.

Anticancer Potential

The ability of isatin derivatives to induce apoptosis in cancer cells, often through the activation of the caspase cascade, makes them promising candidates for anticancer drug development. Derivatives of isatin have shown cytotoxicity against various human cancer cell lines, including those from breast, prostate, leukemia, colon, and lung cancers.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity and toxicity of this compound and related isatin derivatives.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition ParameterValueReference(s)
This compound Human Carboxylesterase 1 (hCE1)Kᵢ5.38 µM
This compound Human Intestinal Carboxylesterase (hiCE)Kᵢ38.2 µM
Isatin derivative (Compound 20d)Caspase-3IC₅₀2.33 µM
N-alkyl isatin (Compound 4i)Butyrylcholinesterase (BChE)IC₅₀3.77 µM
Isatin derivative (IHM2)Acetylcholinesterase (AChE)IC₅₀1.60 µM

Table 2: Cytotoxicity and Toxicity Data

CompoundCell Line / OrganismToxicity ParameterValueReference(s)
This compound Human U937 cellsIC₅₀238 µM
This compound Mouse (intraperitoneal)LD₅₀685 mg/kg
IsatinHuman promyelocytic leukemia (HL60)CC₅₀2.94 µg/ml
IsatinRat (oral)LD₅₀>2000 mg/kg

Experimental Protocols for Biological Assays

The following are generalized protocols for assays commonly used to evaluate the biological activity of isatin derivatives. These can be adapted for this compound.

Caspase-3 Inhibition Assay (Colorimetric)

Principle: This assay measures the ability of a compound to inhibit the activity of caspase-3, a key executioner caspase in apoptosis. The enzyme cleaves a specific colorimetric substrate, and the resulting color change is measured spectrophotometrically.

Materials:

  • Recombinant human caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the this compound dilutions (or DMSO for control), and the caspase-3 enzyme.

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the caspase-3 substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be measured spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human source

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (dissolved in a suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the this compound dilutions, and the AChE solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a predefined period.

  • Add DTNB to each well.

  • Initiate the reaction by adding ATCI to each well.

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound.

  • Determine the IC₅₀ value.

Signaling Pathway

Isatin derivatives have been shown to induce apoptosis in cancer cells. A key mechanism involves the activation of the intrinsic apoptotic pathway, which is initiated by cellular stress and leads to the activation of executioner caspases like caspase-3. The following diagram illustrates a simplified representation of this pathway and the potential point of action for isatin derivatives.

G cluster_0 Apoptosis Induction cluster_1 Apoptosome Formation and Caspase Activation cluster_2 Execution Phase A Cellular Stress (e.g., DNA damage) B Bax/Bak Activation A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apaf-1 D->E G Apoptosome Complex E->G F Pro-caspase-9 F->G H Active Caspase-9 G->H Activation I Pro-caspase-3 H->I Cleavage J Active Caspase-3 I->J Activation K Cleavage of Cellular Substrates J->K L Apoptosis K->L M Isatin Derivatives (e.g., this compound) M->J Inhibition

Simplified intrinsic apoptosis pathway and potential inhibition by isatin derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, particularly as enzyme inhibitors, makes it a subject of ongoing research. This technical guide provides a foundational resource for scientists and researchers, summarizing key data and protocols to facilitate further exploration and application of this compound in various scientific disciplines.

References

1-Methylisatin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methylisatin, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and known biological activities, presenting key data in a structured format to support research and development efforts.

Core Molecular and Physicochemical Data

This compound, also known as N-Methylisatin or 1-Methylindole-2,3-dione, is a derivative of isatin.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1]
CAS Number 2058-74-4
Appearance Light yellow to amber to dark green crystalline powder
Melting Point 130-133 °C
Purity ≥98% (GC)

Synthesis of this compound and Derivatives

The synthesis of this compound and its functionalized analogs is crucial for exploring their therapeutic potential. A common and effective method is the direct N-methylation of the corresponding isatin precursor.

Experimental Protocol: N-Methylation of 5-Bromoisatin

This protocol details the synthesis of 5-bromo-1-methylindoline-2,3-dione, a derivative of this compound.

Materials:

  • 5-Bromoisatin

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Tetra-n-butylammonium Bromide (TBAB)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 5-bromoisatin (1.0 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (2.0 equivalents) and a catalytic amount of TBAB to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into deionized water.

  • Acidify the aqueous mixture with dilute HCl, which will result in the precipitation of a yellow solid.

  • Filter the precipitate and wash it thoroughly with water until the filtrate becomes neutral.

  • Dry the solid product under a vacuum to obtain 5-bromo-1-methylindoline-2,3-dione.

G Workflow for the N-Methylation of 5-Bromoisatin cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Workup and Isolation A Dissolve 5-Bromoisatin in DMF B Add K2CO3 and TBAB A->B C Stir at Room Temperature B->C D Add Methyl Iodide C->D E Stir Overnight D->E F Quench with Water E->F G Acidify with HCl F->G H Filter Precipitate G->H I Wash with Water H->I J Dry Product I->J

N-Methylation Experimental Workflow

Biological Activities and Therapeutic Potential

Isatin and its derivatives, including this compound, exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Derivatives of isatin are being extensively investigated for their potential as anticancer agents. They have been shown to target various cancer cell lines and can act as inhibitors of crucial proteins involved in cell cycle regulation and signaling. For instance, certain 5-methylisatin derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

The introduction of different substituents on the isatin core allows for the modulation of their anticancer potency. For example, N-phenethyl, N-phenacyl, and N-(1- and 2-naphthylmethyl) derivatives of 5,7-dibromoisatin have been synthesized and evaluated against various cancer cell lines, with some compounds showing high potency.

Antiviral and Antimicrobial Activity

Isatin derivatives have a long history of investigation for their antiviral properties. Notably, N-methylisatin-β-thiosemicarbazone, in combination with other agents, has demonstrated potentiation of antiviral activity against the Japanese encephalitis virus in vitro. The isatin scaffold is considered a valuable starting point for the development of new antiviral and antimicrobial agents.

Enzyme Inhibition

This compound and its analogs are utilized in studies investigating enzyme inhibition. For example, N-methyl isatin β-thiosemicarbazone was found to inhibit Rous sarcoma virus RNA-dependent DNA polymerase. The isatin core can be modified to design specific inhibitors for various enzymatic targets.

Signaling Pathway Interactions

While a specific signaling pathway directly modulated by this compound is not yet fully elucidated, the broader class of isatin derivatives is known to interact with multiple signaling pathways implicated in disease. For instance, inhibition of the mevalonate pathway, which can be influenced by compounds affecting downstream signaling, has been shown to have epigenetic consequences in cancer cells by affecting DNA methyltransferase (DNMT1) and histone deacetylases (HDACs). The development of isatin-based compounds as inhibitors of pathways like the IL-6/STAT3 signaling cascade is an active area of research for inflammatory diseases.

The general mechanism by which inhibitors of upstream signaling can affect epigenetic regulation is depicted below.

G Conceptual Signaling Cascade Inhibition cluster_0 Upstream Signaling cluster_1 Downstream Regulation cluster_2 Inhibitory Action A RAS B RAF A->B C MAPK Pathway B->C D DNMT1 Expression C->D Inhibitor Inhibitor Inhibitor->A

Inhibition of RAS-MAPK Pathway

Quantitative Biological Data

The following table summarizes key quantitative data for selected this compound derivatives and related compounds from various studies.

CompoundTarget/AssayCell LineActivity (IC₅₀)Reference
5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dioneAnticancerU9370.19 µM
Echinatin Derivative T4AntiproliferativeHT-292.87 - 13.88 µM (range for several derivatives)
Echinatin Derivative T4AntiproliferativeK5621.71 µM
Moxifloxacin-isatin hybridAnticancerHepG2, MCF-7, DU-14532 - 77 µM (range)
2,5-diaminobenzoxazole derivative 3eIL-6/STAT3 signaling inhibition-3.51 µg/mL
2,5-diaminobenzoxazole derivative 3aIL-1β production inhibition-8.99 µg/mL

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The versatility of the isatin scaffold, combined with the potential for diverse functionalization, underscores its continued importance in the quest for novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, an N-alkylated derivative of isatin (1H-indole-2,3-dione), is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2] The strategic placement of a methyl group at the N-1 position can modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in its preparation.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Direct N-Methylation of Isatin: This is a straightforward and commonly employed method that involves the direct alkylation of the isatin nitrogen.

  • Classical Isatin Syntheses from N-Methylaniline: These methods involve the construction of the isatin ring system from an N-methylated aniline precursor using established named reactions such as the Sandmeyer, Stolle, Martinet, and Gassman syntheses.[3][4]

This guide will delve into the specifics of these methodologies.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for various methods of this compound synthesis, allowing for a clear comparison of their performance.

Table 1: Direct N-Methylation of Isatin

MethodMethylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference(s)
Classical Alkylation (Conventional Heating)Methyl Iodide (CH₃I)K₂CO₃DMF701.5 - 2 h~80
Microwave-Assisted AlkylationMethyl Iodide (CH₃I)K₂CO₃DMF (slurry)N/A (300 W)3 min95
Phase-Transfer Catalysis (PTC)Alkyl BromideK₂CO₃ / TBABDMFRoom Temp.48 h~80

Note: Data for long-chain alkyl bromides; provides a reference for PTC conditions. TBAB = Tetra-n-butylammonium bromide.

Table 2: Classical Isatin Syntheses Adapted for this compound

SynthesisStarting MaterialKey ReagentsReported Yield of Isatin Analogues (%)
SandmeyerN-MethylanilineChloral hydrate, Hydroxylamine HCl, H₂SO₄>75 (for unsubstituted isatin)
StolleN-MethylanilineOxalyl chloride, Lewis Acid (e.g., AlCl₃)Not specified for this compound, but useful for N-alkylated isatins
MartinetN-MethylanilineOxomalonate esterNot specified for this compound
GassmanN-Methylanilinet-BuOCl, EtS(O)CH₂CO₂Et40-81 (for substituted isatins)

Experimental Protocols

Protocol 1: Direct N-Methylation of Isatin (Conventional Heating)

This protocol describes a reliable and widely used procedure for the N-methylation of isatin.

Materials:

  • Isatin (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol)

  • Methyl Iodide (CH₃I) (4.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Dissolve isatin in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature.

  • Add methyl iodide to the reaction mixture.

  • Heat the reaction mixture to 70°C under reflux for 1.5 to 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted N-Methylation of Isatin

This method offers a significant reduction in reaction time with an improved yield.

Materials:

  • Isatin (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol)

  • Methyl Iodide (CH₃I) (4.0 mmol)

  • N,N-Dimethylformamide (DMF) (a few drops)

Procedure:

  • In a microwave-safe vessel, thoroughly mix isatin, potassium carbonate, and methyl iodide.

  • Add a few drops of DMF to create a slurry.

  • Expose the mixture to microwave irradiation (e.g., 300 W) for 3 minutes.

  • After irradiation, cool the vessel to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude product by recrystallization from ethanol.

Protocol 3: Sandmeyer Synthesis of Isatin (General)

This two-step procedure can be adapted for this compound by starting with N-methylaniline.

Step 1: Synthesis of Isonitrosoacetanilide derivative

  • In a suitable flask, dissolve chloral hydrate (1.0 eq) in water.

  • Add crystallized sodium sulfate, followed by a solution of the aniline derivative (e.g., aniline) (1.0 eq) in water containing hydrochloric acid.

  • Finally, add a solution of hydroxylamine hydrochloride (approx. 3 eq) in water.

  • Heat the mixture to boiling for a few minutes until the reaction is complete.

  • Cool the mixture to allow the isonitrosoacetanilide derivative to precipitate.

  • Filter the solid, wash with water, and dry.

Step 2: Cyclization to Isatin

  • Warm concentrated sulfuric acid to 50°C in a flask equipped with a mechanical stirrer.

  • Slowly add the dry isonitrosoacetanilide derivative from Step 1, maintaining the temperature between 60°C and 70°C.

  • After the addition is complete, heat the solution to 80°C for about 10 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • After standing for about 30 minutes, filter the precipitated isatin, wash thoroughly with cold water, and dry.

  • The crude isatin can be purified by recrystallization from glacial acetic acid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound.

Direct N-Methylation of Isatin Workflow

N_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Mixing Mixing and Stirring Isatin->Mixing Base Base (e.g., K₂CO₃) Base->Mixing MeI Methyl Iodide MeI->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Quenching Quenching with Water Heating->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

General workflow for the N-methylation of isatin.
Sandmeyer Isatin Synthesis Mechanism

The Sandmeyer isatin synthesis proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes an acid-catalyzed cyclization.

Sandmeyer_Mechanism Aniline Aniline/N-Methylaniline Intermediate1 Isonitrosoacetanilide Intermediate Aniline->Intermediate1 Chloral Chloral Hydrate Chloral->Intermediate1 Hydroxylamine Hydroxylamine HCl Hydroxylamine->Intermediate1 Isatin Isatin/1-Methylisatin Intermediate1->Isatin Cyclization H2SO4 H₂SO₄ H2SO4->Isatin

Simplified mechanism of the Sandmeyer isatin synthesis.
Stolle Isatin Synthesis Mechanism

The Stolle synthesis involves the reaction of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.

Stolle_Mechanism N_Methylaniline N-Methylaniline Intermediate2 Chlorooxalylanilide Intermediate N_Methylaniline->Intermediate2 OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate2 One_Methylisatin This compound Intermediate2->One_Methylisatin Friedel-Crafts Acylation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->One_Methylisatin

Mechanism of the Stolle synthesis for this compound.
Martinet Isatin Synthesis Mechanism

The Martinet synthesis involves the condensation of an aromatic amine with an oxomalonate ester.

Martinet_Mechanism AromaticAmine Aromatic Amine (e.g., N-Methylaniline) Intermediate3 Dioxindole Intermediate AromaticAmine->Intermediate3 Condensation Oxomalonate Oxomalonate Ester Oxomalonate->Intermediate3 IsatinProduct Isatin Derivative Intermediate3->IsatinProduct Oxidation Oxidation Oxidation->IsatinProduct

Overview of the Martinet isatin synthesis pathway.
Gassman Isatin Synthesis Mechanism

The Gassman synthesis proceeds through the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate.

Gassman_Mechanism AnilineDerivative Aniline Derivative Intermediate4 3-Methylthio-2-oxindole Intermediate AnilineDerivative->Intermediate4 Reagents t-BuOCl, EtS(O)CH₂CO₂Et Reagents->Intermediate4 SubstitutedIsatin Substituted Isatin Intermediate4->SubstitutedIsatin OxidationHydrolysis Oxidation & Hydrolysis OxidationHydrolysis->SubstitutedIsatin

Key steps in the Gassman isatin synthesis.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound. The direct N-methylation of isatin, particularly via microwave-assisted methods, offers a rapid and high-yielding approach. For instances where N-methylaniline is a more accessible starting material, the classical Sandmeyer, Stolle, Martinet, and Gassman syntheses provide viable, albeit sometimes more complex, alternatives. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or drug development program. The provided protocols and mechanistic overviews serve as a valuable resource for the efficient synthesis of this important heterocyclic compound.

References

An In-Depth Technical Guide to the Core Properties of 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, also known as N-methylisatin, is a synthetically derived heterocyclic organic compound belonging to the isatin family. It is characterized by an indole core with ketone groups at positions 2 and 3, and a methyl group substituted at the nitrogen atom of the indole ring. This compound has garnered significant interest in the scientific community due to its diverse biological activities and its utility as a versatile building block in organic synthesis for the creation of more complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, including detailed experimental protocols and data presented for easy reference.

Chemical and Physical Properties

This compound is a crystalline solid, with its color described as ranging from light yellow to orange-red. It is generally insoluble in water but shows solubility in organic solvents like dimethylformamide (DMF) and is slightly soluble in ethanol.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₉H₇NO₂[2][3][4]
Molecular Weight 161.16 g/mol [2]
CAS Number 2058-74-4
Appearance Light yellow to amber to dark green crystalline powder
Melting Point 124-134 °C
Solubility Insoluble in water
logP 0.58

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound
TechniqueDataReferences
¹H NMR (CDCl₃, δ, ppm) 7.60-7.54 (m, 2H), 7.12-7.08 (m, 1H), 6.88 (d, 1H), 3.22 (s, 3H)
¹³C NMR (MeOD) Downfield shift of C=O carbon to 184.751 ppm upon interaction with PTA
IR (KBr, cm⁻¹) 1734 (C=O), 1653 (C=N, in derivatives)
Mass Spectrometry (m/z) Molecular Ion (M⁺): 161. Key fragments: 104, 105.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-methylation of isatin.

Materials:

  • Isatin

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve isatin in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add sodium hydride portion-wise to the cooled solution while stirring.

  • After the addition of NaH is complete, continue stirring for a short period to ensure complete deprotonation of the isatin.

  • Slowly add methyl iodide to the reaction mixture.

  • Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain red needle-like crystals of this compound.

G Synthesis of this compound Isatin Isatin Isatin_anion Isatin Anion Isatin->Isatin_anion Deprotonation NaH Sodium Hydride (NaH) in DMF NaH->Isatin_anion Methylisatin This compound Isatin_anion->Methylisatin N-methylation MeI Methyl Iodide (CH3I) MeI->Methylisatin Purification Purification (Recrystallization from Ethanol) Methylisatin->Purification

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to yield red, needle-like crystals. Other common solvent systems for recrystallization of organic compounds include n-hexane/acetone and n-hexane/THF.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals to obtain pure this compound.

Biological Activities

This compound has been investigated for a range of biological activities, including its role as an enzyme inhibitor and its potential as an anticancer and antiviral agent.

Carboxylesterase Inhibition

This compound is a known inhibitor of carboxylesterases (CEs), which are enzymes involved in the metabolism of various drugs. It has been reported to be a potent and selective inhibitor of human carboxylesterases, with Ki values of 38.2 µM for hiCE (intestinal) and 5.38 µM for hCE1 (liver).

Experimental Protocol for Carboxylesterase Inhibition Assay (General): A typical assay to determine carboxylesterase inhibition involves monitoring the hydrolysis of a substrate in the presence and absence of the inhibitor.

Materials:

  • Recombinant human carboxylesterase (hCE1 or hiCE)

  • A suitable substrate (e.g., p-nitrophenyl acetate or a fluorescent substrate)

  • This compound

  • Assay buffer (e.g., phosphate buffer at a physiological pH)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the carboxylesterase enzyme to the assay buffer.

  • Add the different concentrations of this compound to the wells containing the enzyme and incubate for a specific period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the formation of the product over time using a microplate reader (e.g., by measuring the increase in absorbance or fluorescence).

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rate against the inhibitor concentration.

  • The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

G Carboxylesterase Inhibition Workflow Enzyme Carboxylesterase (hCE1 or hiCE) Incubation Pre-incubation Enzyme->Incubation Inhibitor This compound (various concentrations) Inhibitor->Incubation Reaction Enzymatic Reaction Incubation->Reaction Substrate Substrate (e.g., p-nitrophenyl acetate) Substrate->Reaction Measurement Measure Product Formation (Spectrophotometry/Fluorometry) Reaction->Measurement Analysis Data Analysis (IC50 and Ki determination) Measurement->Analysis

Caption: Workflow for a carboxylesterase inhibition assay.

Anticancer Activity

Experimental Protocol for MTT Assay (General): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add this compound (various concentrations) Seed_Cells->Add_Compound Incubate_Cells Incubate (e.g., 48h) Add_Compound->Incubate_Cells Add_MTT Add MTT solution Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (~570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: General workflow for an MTT cytotoxicity assay.

Antiviral Activity

Derivatives of isatin have shown promising antiviral activity against a range of viruses. For instance, methisazone, a derivative of N-methylisatin, was one of the first synthetic antiviral drugs. While specific data for this compound is limited in the provided results, isatin derivatives have been evaluated against viruses such as Hepatitis C Virus (HCV) and SARS-CoV.

Experimental Protocol for Cytopathic Effect (CPE) Reduction Assay (General): This assay is used to screen for antiviral compounds by measuring their ability to protect cells from the destructive effects of a virus.

Materials:

  • A susceptible host cell line

  • The virus of interest

  • Complete cell culture medium

  • This compound

  • A viability staining agent (e.g., neutral red or crystal violet)

  • 96-well plates

  • Microplate reader or microscope

Procedure:

  • Seed the host cells in a 96-well plate and allow them to form a confluent monolayer.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the growth medium from the cells and add the medium containing the different concentrations of this compound.

  • Infect the cells with a pre-titered amount of the virus. Include uninfected and untreated virus-infected controls.

  • Incubate the plates at the optimal temperature for viral replication until the cytopathic effect is clearly visible in the virus-infected control wells.

  • Stain the cells with a viability dye. For example, with neutral red, living cells will take up the dye.

  • After an incubation period with the dye, the cells are washed, and the incorporated dye is solubilized.

  • The absorbance is measured using a microplate reader. A higher absorbance indicates a greater number of viable cells.

  • Calculate the percentage of CPE reduction for each concentration of this compound and determine the EC₅₀ (50% effective concentration).

Signaling Pathways

The precise cellular signaling pathways modulated by this compound are not extensively detailed in the currently available literature. Research on isatin derivatives suggests various mechanisms of action in cancer, including the induction of apoptosis and cell cycle arrest, which are regulated by complex signaling cascades. However, specific pathways directly targeted by this compound require further investigation. General research into the mechanisms of related compounds suggests potential involvement in pathways such as those regulated by kinases and reactive oxygen species.

Conclusion

This compound is a compound of significant interest with a well-defined chemical profile and a range of documented biological activities. Its role as a carboxylesterase inhibitor is established, and it serves as a promising scaffold for the development of novel anticancer and antiviral agents. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and therapeutic potential of this versatile molecule. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its mechanism of action and to guide the rational design of new derivatives with enhanced potency and selectivity.

References

1-Methylisatin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, an N-substituted derivative of the endogenous indole, isatin, has emerged as a molecule of significant interest in medicinal chemistry. Possessing a versatile scaffold, it serves as a precursor for a diverse range of bioactive compounds and has demonstrated intrinsic activity across antiviral, anticancer, and enzyme-inhibiting domains. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanisms of Action

The biological activities of this compound and its derivatives are multifaceted, primarily revolving around the inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of key enzymatic activities.

Antiviral Activity

The antiviral properties of isatin derivatives, particularly thiosemicarbazones such as Methisazone (N-methylisatin-β-thiosemicarbazone), have been recognized for their efficacy against various viruses. The primary antiviral mechanism involves the disruption of the viral replication cycle at the stage of protein synthesis.[1]

Inhibition of Viral mRNA and Protein Synthesis: Studies on poxviruses have shown that Methisazone selectively inhibits the synthesis of late viral proteins, which are essential for the assembly of mature, infectious virions.[1] This inhibition is not a general shutdown of host cell protein synthesis but a more targeted effect on viral translational processes. While the precise molecular target is still under investigation, it is hypothesized that these compounds may interfere with viral-specific translational factors or the proper folding and processing of viral polypeptides.

Another potential antiviral mechanism for isatin derivatives is the inhibition of viral mRNA methylation. The 5' cap methylation is a critical step for the efficient translation of most viral mRNAs, and its inhibition can significantly impair viral replication.[2]

Anticancer Activity

Isatin and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3] The anticancer mechanisms are diverse and often involve the modulation of multiple cellular processes.

Inhibition of Tubulin Polymerization: Certain isatin derivatives act as microtubule-destabilizing agents. They inhibit the polymerization of tubulin into microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[4]

Induction of Apoptosis: this compound and its analogs can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. Key markers of apoptosis, such as the cleavage of PARP-1 (Poly (ADP-ribose) polymerase-1) and the activation of initiator and effector caspases, have been observed following treatment with isatin derivatives.

Modulation of Signaling Pathways: The PI3K/Akt and MAPK/ERK signaling pathways are frequently hyperactivated in cancer, promoting cell proliferation, survival, and resistance to therapy. Isatin derivatives have been shown to inhibit the Akt signaling pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. This inhibition can sensitize cancer cells to apoptosis and inhibit their growth.

Enzyme Inhibition

Carboxylesterase (CE) Inhibition: this compound is a potent and selective inhibitor of human carboxylesterases (CEs), particularly the hCE1 isoform. CEs are involved in the metabolism of numerous ester-containing drugs. The inhibition of CEs by this compound is thought to be partially competitive, suggesting that it may interact with the active site of the enzyme. This property could be exploited to modulate the pharmacokinetics of co-administered ester-prodrugs.

Data Presentation

The following tables summarize the available quantitative data for this compound and its key derivatives.

Table 1: Carboxylesterase Inhibition by this compound

Enzyme IsoformInhibition Constant (Ki)Reference
Human Intestinal Carboxylesterase (hiCE)38.2 µM
Human Carboxylesterase 1 (hCE1)5.38 µM

Table 2: Antiviral Activity of Isatin Derivatives

CompoundVirusAssayEC50 / ED50CC50Selectivity Index (SI)Reference
N-methylisatin-β-4':4'-diethylthiosemicarbazone (M-IBDET)HIVPFU Reduction0.34 µM-20
SPIII-5H (Isatin-sulphonamide derivative)HCVRNA Synthesis Inhibition17 µg/mL42 µg/mL2.5
SPIII-Br (Isatin-sulphonamide derivative)HCVRNA Synthesis Inhibition19 µg/mL42 µg/mL2.2
Sulphonamide-tethered triazolo isatin 6bSARS-CoV-2 (Mpro)Enzyme InhibitionIC50 = 0.249 µM--
Sulphonamide-tethered triazolo isatin 6bSARS-CoV-2Viral Cell ProliferationIC50 = 4.33 µg/mL564.74 µg/mL130.4

Table 3: Cytotoxicity of Isatin and Derivatives Against Cancer Cell Lines

CompoundCell LineCell TypeIC50Reference
IsatinHL-60Human promyelocytic leukemia2.94 µg/mL
Bis-isatin hydrazone 21cMCF-7Human breast adenocarcinoma1.84 µM
Bis-isatin hydrazone 21cHCT-116Human colorectal carcinoma3.31 µM

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a test compound on the in vitro polymerization of tubulin by monitoring the fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • DAPI (4',6-diamidino-2-phenylindole)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in polymerization buffer to a final concentration of 2 mg/mL. Keep on ice.

  • Prepare the reaction mixture in each well of the pre-chilled 96-well plate on ice. To each well, add:

    • Polymerization buffer

    • GTP to a final concentration of 1 mM

    • Glycerol to a final concentration of 10%

    • DAPI to a final concentration of 6.3 µM

    • Test compound at various concentrations (ensure final solvent concentration is consistent across all wells and does not exceed 1-2%). Include a vehicle control (solvent only) and a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition).

  • Add the tubulin solution to each well to initiate the reaction.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Plot the fluorescence intensity against time to generate polymerization curves. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus by measuring the reduction in the number of plaques (zones of cell death) formed in a cell monolayer.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) with and without serum

  • Test compound (this compound) at various dilutions

  • Semi-solid overlay medium (e.g., containing carboxymethyl cellulose or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Prepare serial dilutions of the test compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with a predetermined amount of virus (to yield a countable number of plaques) in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).

  • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and gently add the semi-solid overlay medium to each well.

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

  • After incubation, fix the cells with the fixing solution for at least 30 minutes.

  • Carefully remove the overlay and stain the cell monolayer with crystal violet solution.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value (the concentration that reduces the plaque number by 50%) can be determined from a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, in cells treated with a test compound.

Materials:

  • Cancer cell line of interest

  • Test compound (this compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

    • Harvest the cells, wash with ice-cold PBS, and lyse them using lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins.

Carboxylesterase Inhibition Assay

This assay measures the inhibition of carboxylesterase activity by a test compound using a model substrate.

Materials:

  • Recombinant human carboxylesterase (hCE1 or hiCE)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Substrate (e.g., p-nitrophenyl acetate)

  • Test compound (this compound)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding the substrate to each well.

  • Immediately measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) over time using a spectrophotometer in kinetic mode.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC₅₀ value from a plot of percent inhibition versus inhibitor concentration. Kinetic parameters like Ki can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by isatin derivatives and the general workflows for the experimental protocols described.

Antiviral_Mechanism cluster_virus Viral Replication Cycle Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Early_Protein_Synthesis Early Protein Synthesis Uncoating->Early_Protein_Synthesis Genome_Replication Genome Replication Early_Protein_Synthesis->Genome_Replication Late_mRNA_Synthesis Late mRNA Synthesis Genome_Replication->Late_mRNA_Synthesis Late_Protein_Synthesis Late Protein Synthesis Late_mRNA_Synthesis->Late_Protein_Synthesis Virion_Assembly Virion Assembly Late_Protein_Synthesis->Virion_Assembly Viral_Release Viral Release Virion_Assembly->Viral_Release 1_Methylisatin_Derivative This compound Derivative (e.g., Methisazone) 1_Methylisatin_Derivative->Late_Protein_Synthesis Inhibits

Caption: Antiviral mechanism of this compound derivatives.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation_Survival Required for Mitosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Proliferation_Survival Inhibits 1_Methylisatin This compound 1_Methylisatin->Akt Inhibits 1_Methylisatin->Tubulin Inhibits Polymerization Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

References

An In-depth Technical Guide to 1-Methylisatin Derivatives: Synthesis, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny, owing to their remarkable structural versatility and broad spectrum of biological activities.[1][2] Among these, 1-methylisatin, a simple N-alkylated derivative, serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents. The methylation at the N-1 position not only modifies the physicochemical properties of the isatin core but also provides a key anchor point for further structural diversification. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, diverse pharmacological activities with a focus on quantitative data, and explicit experimental protocols for their evaluation. The guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new drugs based on this privileged heterocyclic motif.

Synthesis of this compound Derivatives

The synthetic accessibility of the isatin scaffold allows for a multitude of chemical modifications. The primary routes for synthesizing this compound derivatives involve either the direct N-alkylation of a pre-formed isatin ring or the synthesis of the indole-2,3-dione core from an N-methylated precursor.

General Protocol for N-Alkylation of Isatin

A common and straightforward method for the synthesis of this compound and its substituted analogues is the N-alkylation of the corresponding isatin.[3][4]

Materials:

  • Substituted or unsubstituted isatin

  • Methyl iodide (or other alkylating agent)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isatin (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound derivative.

Synthesis of this compound-3-Thiosemicarbazone Derivatives

A significant class of biologically active isatin derivatives are the thiosemicarbazones, which are readily synthesized by the condensation of the C3-keto group of this compound with a thiosemicarbazide.

Materials:

  • This compound

  • Thiosemicarbazide (or N⁴-substituted thiosemicarbazide)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) in warm ethanol.

  • Add a solution of thiosemicarbazide (1.1 eq) in ethanol to the this compound solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the this compound-3-thiosemicarbazone derivative.

Biological Activities of this compound Derivatives

This compound and its derivatives exhibit a wide array of pharmacological activities, including antiviral, anticancer, antimicrobial, and enzyme inhibitory effects.

Antiviral Activity

Isatin derivatives have a long history as antiviral agents, with methisazone (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral drugs. Recent research has focused on the activity of this compound derivatives against a range of viruses, including SARS-CoV and Hepatitis C Virus (HCV).

Compound/DerivativeVirusAssayActivityReference
This compound-β-thiosemicarbazone (Methisazone)Vaccinia virusIn vivoEffective prophylactic agent
SPIII-5F (a 5-fluoro isatin derivative)SARS-CoVCPE reduction assay45% maximum protection
SPIII-5FHCVReplicon assayEC₅₀ = 6 µg/mL
Sulphonamide-tethered triazolo-isatinsSARS-CoV-2 MproFRET assayIC₅₀ = 0.249 to 1.054 µM
Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been extensively investigated. Their mechanisms of action often involve the inhibition of key cellular targets like protein kinases and the induction of apoptosis.

DerivativeCell LineAssayIC₅₀ (µM)Reference
5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dioneU937 (lymphoma)MTT assay0.19
4-bromo-1-diethylaminomethyl-1H-indole-2,3-dioneMDA-MB-468 (breast cancer)MTT assay11.68
5,6,7-tribromoisatinU937 (lymphoma)MTT assay<10
Isatin-pyrrole derivative 6HepG2 (liver cancer)MTT assay0.47
Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

DerivativeMicroorganismAssayMIC (µg/mL)Reference
Isatin-based thiazole derivativesE. coli, S. aureus, C. albicansBroth microdilution0.5 - 512
Isatin-β-thiosemicarbazonesMethicillin-resistant S. aureus (MRSA)Broth microdilution0.78
Schiff base of 5-substituted isatinPseudomonas aeruginosaBroth microdilution6.25
IsatinCampylobacter jejuni, Campylobacter coliBroth microdilution<1.0 - 16.0
Enzyme Inhibition

A key mechanism underlying the biological activities of this compound derivatives is their ability to inhibit specific enzymes. This compound itself has been identified as a potent and selective inhibitor of carboxylesterases (CE).

InhibitorEnzymeKᵢ (µM)Reference
This compoundHuman intestinal Carboxylesterase (hiCE)38.2
This compoundHuman Carboxylesterase 1 (hCE1)5.38

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This assay is used to identify inhibitors of the main protease of SARS-CoV-2, a crucial enzyme for viral replication.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (this compound derivatives) and a positive control (e.g., GC376)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 178 µL of the assay buffer containing the SARS-CoV-2 Mpro (final concentration ~20 nM) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~10 µM).

  • Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30 minutes in a kinetic mode.

  • The initial velocity of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate. The concentration range can typically be from 512 µg/mL to 0.5 µg/mL.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and the research methodologies employed.

Synthesis_Workflow Isatin Isatin/Substituted Isatin Alkylation N-Alkylation (e.g., CH3I, K2CO3, DMF) Isatin->Alkylation Methylisatin This compound Derivative Alkylation->Methylisatin Condensation Condensation (e.g., Thiosemicarbazide, EtOH, H+) Methylisatin->Condensation Thiosemicarbazone This compound-3-Thiosemicarbazone Condensation->Thiosemicarbazone

Caption: General synthetic workflow for this compound derivatives.

Mpro_Inhibition_Assay cluster_workflow FRET-based Mpro Inhibition Assay Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme and Inhibitor Start->Incubate AddSubstrate Add FRET Substrate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic Read) AddSubstrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Experimental workflow for the Mpro inhibition assay.

CDK2_Inhibition_Pathway CDK2_CyclinE CDK2/Cyclin E Complex Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Isatin_Derivative This compound Derivative Isatin_Derivative->CDK2_CyclinE Inhibits

Caption: Simplified signaling pathway of CDK2 inhibition by isatin derivatives.

References

1-Methylisatin: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, a synthetically versatile scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth review of the current literature on this compound, focusing on its synthesis, therapeutic applications, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on the this compound core.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through several established methods, most commonly by the N-alkylation of isatin. A general and straightforward approach involves the direct N-methylation of isatin using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Alternatively, classical isatin syntheses, such as the Sandmeyer and Stolle methods, can be adapted to produce this compound by utilizing N-methylaniline derivatives as starting materials. The functionalization of the aromatic ring, often at the 5-position, is a key strategy to modulate the physicochemical and pharmacological properties of the resulting compounds, enabling extensive structure-activity relationship (SAR) studies.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a wide array of pharmacological activities, with the most prominent being their anticancer and antiviral properties.

Anticancer Activity

A substantial body of research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases, and the induction of apoptosis in cancer cells.

Kinase Inhibition:

Several this compound derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), both of which are crucial targets in cancer therapy.

  • CDK Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound-based compounds have been shown to inhibit CDK2, leading to cell cycle arrest and a reduction in tumor cell proliferation.

  • VEGFR Inhibition: VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by this compound derivatives can disrupt this process, thereby impeding tumor growth and metastasis.

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a natural process that is often evaded by cancer cells. Many this compound derivatives have been found to induce apoptosis in various cancer cell lines. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, as reported in the literature.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isatin-hydrazone derivativeMCF-7 (Breast)1.51 ± 0.09[1]
Isatin-hydrazone derivativeA2780 (Ovarian)18.96 ± 2.52[1]
Isatin-1,2,3-triazole hybridMDAMB-231 (Breast)0.73[2]
Isatin-indole conjugateA-549 (Lung)0.76[3]
Isatin-indole conjugateHT-29 (Colon)2.02[3]
Isatin-indole conjugateZR-75 (Breast)0.74
Isatin-incorporated phenyl-1,2,3-triazoleHCT116 (Colon)12.50
Isatin-incorporated phenyl-1,2,3-triazoleMCF7 (Breast)5.361
N'-(1-benzyl-2-oxo-1, 2-dihydro-3H-indol-3-ylidene) hydrazide derivativeMCF-7 (ER+)9.29 ± 0.97
Bis-(indoline-2,3-dione) derivativeMCF-7 (Breast)0.0028
Spirooxindole-pyrrolidine derivativeK562 (Leukemia)14.74
Spirooxindole-pyrrolidine derivativeMCF-7 (Breast)15.32
Antiviral Activity

The isatin scaffold has a long history in antiviral drug discovery, with methisazone (a this compound derivative) being one of the first synthetic antiviral drugs. Research in this area continues, with numerous this compound derivatives showing promising activity against a range of viruses.

Table 2: Antiviral Activity of this compound Derivatives (EC50 values in µg/mL)

Compound/DerivativeVirusCell LineEC50 (µg/mL)Reference
Norfloxacin-isatin Mannich baseHIV-1MT-411.3
Norfloxacin-isatin Mannich baseHIV-1MT-413.9
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamideHCVHuh 5-217
Bromo derivative of sulphonamideHCVHuh 5-219

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers working with this compound and its derivatives.

Synthesis of this compound

Materials:

  • Isatin

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve isatin (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add methyl iodide (1.1-1.5 equivalents) dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

In Vitro Kinase Inhibition Assay (General Protocol for CDK2 and VEGFR-2)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against protein kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin E1 or VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and the substrate peptide in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Test compounds (this compound derivatives)

  • Cell culture medium (e.g., DMEM)

  • Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed susceptible host cells into 6-well plates and incubate until a confluent monolayer is formed.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection:

    • Remove the culture medium from the cell monolayers.

    • In separate tubes, pre-incubate the diluted virus with an equal volume of each compound dilution (or medium for the virus control) for 1 hour at 37°C.

    • Inoculate the cell monolayers with the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: Gently remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After the incubation period, fix and stain the cells with crystal violet solution.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well. Plaques appear as clear zones against a purple background of stained cells.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

To provide a deeper understanding of how this compound derivatives exert their biological effects, this section illustrates key signaling pathways and experimental workflows using Graphviz diagrams.

Drug Discovery Workflow for this compound Based Kinase Inhibitors

The following diagram outlines a typical workflow for the discovery and development of this compound derivatives as kinase inhibitors, from initial screening to lead optimization.

DrugDiscoveryWorkflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization High-Throughput Screening High-Throughput Screening Synthesis of Analogs Synthesis of Analogs High-Throughput Screening->Synthesis of Analogs Virtual Screening Virtual Screening Virtual Screening->Synthesis of Analogs Fragment-Based Screening Fragment-Based Screening Fragment-Based Screening->Synthesis of Analogs SAR Studies SAR Studies Synthesis of Analogs->SAR Studies In Vitro Potency Assays In Vitro Potency Assays SAR Studies->In Vitro Potency Assays Selectivity Profiling Selectivity Profiling In Vitro Potency Assays->Selectivity Profiling ADME/Tox Profiling ADME/Tox Profiling Selectivity Profiling->ADME/Tox Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Studies Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Efficacy Studies->Pharmacokinetic Studies Preclinical Candidate Preclinical Candidate Pharmacokinetic Studies->Preclinical Candidate

Drug Discovery Workflow for Kinase Inhibitors.
VEGFR-2 Signaling Pathway and Inhibition

This diagram illustrates the VEGFR-2 signaling pathway, a key regulator of angiogenesis, and highlights the point of inhibition by this compound derivatives.

VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Activates Akt->Angiogenesis MAPK->Angiogenesis

VEGFR-2 Signaling Pathway and Inhibition.
CDK2-Mediated Cell Cycle Progression and Inhibition

This diagram depicts the role of CDK2 in cell cycle progression and how its inhibition by this compound derivatives can lead to cell cycle arrest.

CDK2_Pathway cluster_0 Cell Cycle Phases G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE Activates S S Phase (DNA Replication) CDK2_CyclinA CDK2/Cyclin A S->CDK2_CyclinA Activates G2 G2 Phase M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE->S Promotes G1/S Transition CellCycleArrest Cell Cycle Arrest CDK2_CyclinA->G2 Promotes S Phase Progression Inhibitor This compound Derivative Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

CDK2-Mediated Cell Cycle and Inhibition.
Apoptosis Induction via Caspase Activation

This diagram illustrates a simplified intrinsic pathway of apoptosis that can be induced by this compound derivatives, leading to the activation of executioner caspases.

Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Cleavage Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes ApoptoticStimulus This compound Derivative ApoptoticStimulus->Bax Activates ApoptoticStimulus->Bcl2 Inhibits

Apoptosis Induction by this compound Derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antiviral therapies. The synthetic accessibility of the isatin core allows for extensive structural modifications, facilitating the optimization of biological activity and drug-like properties. The mechanisms of action, including kinase inhibition and apoptosis induction, provide a solid foundation for the rational design of new therapeutic agents. This technical guide serves as a comprehensive resource to aid researchers in their efforts to harness the full potential of the this compound scaffold in modern drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 1-Methylisatin

This technical guide provides a comprehensive overview of the core physical properties of this compound (also known as N-Methylisatin), a versatile heterocyclic compound utilized in organic synthesis and pharmaceutical development. The document details its physicochemical characteristics, provides experimental protocols for property determination, and presents logical workflows for key procedures.

Core Physicochemical Properties

This compound is a derivative of isatin with a methyl group attached to the nitrogen atom of the indole ring. Its physical properties are crucial for its handling, reaction optimization, and application in various scientific fields.

General and Physical Properties

The compound typically appears as a crystalline solid, with colors ranging from light yellow to orange and red.[1][2] Key physical constants are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[3]
Molecular Weight 161.16 g/mol [3]
Melting Point 128-134 °C
Boiling Point 357 °C
Density 1.41 g/cm³ at 25°C
Appearance Light yellow to orange/red crystalline powder
LogP (Octanol/Water) ~2.6
Solubility Profile

The solubility of this compound is a critical factor for its use in synthesis and biological assays.

SolventSolubilitySource(s)
Water Insoluble
Dimethylformamide (DMF) Soluble
Ethanol Slightly Soluble
Polar Solvents (General) Generally soluble in polar organic solvents
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

TechniqueKey Data PointsSource(s)
UV-Vis (in CH₂Cl₂) λmax: 427 nm
¹H NMR δ (ppm): 7.60-7.54 (m, 2H), 7.12-7.08 (m, 1H), 6.88 (d, 1H), 3.22 (s, 3H)
¹³C NMR Spectral data available from public databases
FTIR Conforms to structure; used for identification

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physical properties.

Synthesis of this compound via N-Methylation

This protocol describes a common method for synthesizing this compound from isatin.

Materials:

  • Isatin

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve isatin (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Portion-wise, add NaH (1.1 equivalents) or K₂CO₃ (3 equivalents) to the stirred solution over 1.5 hours.

  • Allow the mixture to stir for an additional 30 minutes at room temperature.

  • Add methyl iodide (1.5-5 equivalents) dropwise to the reaction mixture.

  • Continue stirring the mixture at room temperature overnight.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to yield pure this compound as red, needle-like crystals.

G cluster_setup Reaction Setup cluster_reaction Methylation cluster_workup Purification dissolve Dissolve Isatin in anhydrous DMF cool Cool solution in ice bath dissolve->cool add_base Add Base (NaH or K2CO3) cool->add_base add_MeI Add Methyl Iodide (CH3I) add_base->add_MeI Stir 30 min stir Stir overnight at room temperature add_MeI->stir precipitate Precipitate in ice-water stir->precipitate filter Collect solid via vacuum filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Final Product recrystallize->end Pure this compound

Caption: Workflow for the Synthesis of this compound.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for measuring the melting point range of a solid organic compound.

Materials:

  • Dry, powdered this compound

  • Glass capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Prepare a new sample. Heat the block quickly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁).

  • Final Reading: Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T₂).

  • Result: The melting point is reported as the range T₁ - T₂.

G prep Prepare Sample (Dry, Powdered) load Load Capillary Tube (2-3 mm height) prep->load place Place in Melting Point Apparatus load->place heat Heat Rapidly to ~20°C below expected M.P. place->heat slow_heat Heat Slowly (1-2°C / min) heat->slow_heat observe Observe Melting slow_heat->observe record_T1 Record T1 (First liquid drop) observe->record_T1 record_T2 Record T2 (Completely liquid) observe->record_T2 report Report Range T1 - T2 record_T1->report record_T2->report

Caption: Experimental Workflow for Melting Point Determination.

Determination of Solubility (Shake-Flask Method)

This protocol provides a general method for determining the qualitative or quantitative solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Test tubes or small vials with stoppers

  • Spatula

  • Analytical balance

  • Vortex mixer or shaker bath

  • Constant temperature bath

Procedure:

  • Solvent Preparation: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a test tube. Place the tube in a constant temperature bath to equilibrate.

  • Initial Addition: Weigh a small, known amount of this compound (e.g., 5 mg) and add it to the solvent.

  • Mixing: Stopper the test tube and shake it vigorously (using a vortex mixer or shaker bath) for a set period (e.g., 2-5 minutes).

  • Observation: Visually inspect the solution for any undissolved solid. A clear solution indicates complete dissolution.

  • Iterative Addition: If the solid dissolves completely, add another pre-weighed portion of this compound to the same tube.

  • Repeat: Repeat steps 3-5 until a small amount of solid remains undissolved even after prolonged shaking, indicating that the solution is saturated.

  • Quantification (Optional): For quantitative results, the saturated solution can be filtered to remove excess solid, and the concentration of the dissolved solute can be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy).

G start Add known volume of solvent to test tube equilibrate Equilibrate to constant temperature start->equilibrate add_solute Add small, weighed amount of solute equilibrate->add_solute mix Shake vigorously add_solute->mix observe Is solute fully dissolved? mix->observe observe->add_solute Yes saturated Solution is Saturated. Record total mass added. observe->saturated No

Caption: Logical Workflow for Solubility Determination.

References

1-Methylisatin: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, also known as N-methylisatin, is a synthetically versatile heterocyclic compound derived from isatin. Its unique chemical structure, featuring an indole nucleus with carbonyl groups at positions 2 and 3 and a methyl group on the nitrogen atom, makes it a valuable building block in organic synthesis and medicinal chemistry.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

This compound is typically an orange to reddish-brown crystalline powder.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₉H₇NO₂[4]
Molecular Weight 161.16 g/mol [4]
CAS Number 2058-74-4
Appearance Orange to red crystalline powder
Melting Point 130-133 °C
Boiling Point 294.3 ± 23.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Solubility Insoluble in water. Soluble in dimethylformamide (DMF), slightly soluble in ethanol.
pKa -2.41 ± 0.20 (Predicted)
LogP Around 2.6

Spectroscopic Data

The structural characterization of this compound is well-supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.

TechniqueDataReferences
¹H NMR Spectra available on PubChem.
¹³C NMR Spectra available on PubChem.
Infrared (IR) Spectra available on PubChem (KBr pellet).
Mass Spectrometry (MS) GC-MS data available on PubChem; m/z peaks at 161, 104, 105.
UV-Vis (λmax) 427 nm (in CH₂Cl₂)

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of a wide array of more complex molecules, including spiro-oxindoles and other heterocyclic systems with potential biological activity.

Synthesis of this compound

A common method for the synthesis of this compound is the N-alkylation of isatin.

G Isatin Isatin Reaction N-Alkylation Isatin->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Methylisatin This compound Reaction->Methylisatin

General workflow for the N-methylation of isatin.
Key Reactions

This compound serves as a versatile precursor in several important organic reactions:

  • Morita-Baylis-Hillman Reaction: This reaction involves the coupling of the C3-carbonyl group of this compound with activated alkenes, catalyzed by a nucleophile such as DABCO, to form multifunctional adducts. These products are valuable intermediates for the synthesis of complex heterocyclic structures.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Methylisatin This compound Aldol Aldol Addition to Isatin Methylisatin->Aldol ActivatedAlkene Activated Alkene (e.g., Acrylate) Michael Michael Addition of Catalyst ActivatedAlkene->Michael Catalyst Catalyst (e.g., DABCO) Catalyst->Michael Michael->Aldol Elimination Catalyst Elimination Aldol->Elimination Product Morita-Baylis-Hillman Adduct Elimination->Product

Simplified workflow of the Morita-Baylis-Hillman reaction with this compound.
  • Synthesis of Spirooxindoles: this compound is a common starting material for the synthesis of spirooxindoles, a class of compounds with significant biological activities. These syntheses often involve multi-component reactions where the C3-carbonyl of this compound reacts with various nucleophiles and electrophiles to construct the spirocyclic system.

Biological Activity and Applications

This compound and its derivatives have garnered considerable attention in the field of drug discovery due to their diverse pharmacological properties.

Carboxylesterase Inhibition

This compound is a known inhibitor of carboxylesterases (CEs), a family of enzymes involved in the metabolism of a wide range of ester-containing drugs. It exhibits selective inhibition, with Ki values of 38.2 µM for human intestinal carboxylesterase (hiCE) and 5.38 µM for human carboxylesterase 1 (hCE1). This inhibitory activity suggests that this compound could be a lead compound for developing agents to modulate drug metabolism.

Antiviral Activity

Derivatives of this compound, particularly N-methylisatin-β-thiosemicarbazones, have demonstrated significant antiviral activity against a variety of DNA and RNA viruses, including poxviruses and HIV. The proposed mechanism of action for some of these derivatives involves the inhibition of viral replication, potentially by interfering with the synthesis of viral structural proteins or other late-stage components of the viral life cycle.

G cluster_virus Viral Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release Inhibitor Isatin Derivative (e.g., N-methylisatin- β-thiosemicarbazone) Inhibitor->Translation Inhibition Inhibitor->Assembly Inhibition of late component synthesis

Proposed antiviral mechanism of isatin derivatives.

Experimental Protocols

Synthesis of this compound from Isatin

Materials:

  • Isatin

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

Procedure:

  • To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Carboxylesterase Inhibition Assay

Materials:

  • Recombinant human carboxylesterase (hCE1 or hiCE)

  • This compound (inhibitor)

  • p-Nitrophenyl acetate (substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer.

  • Add varying concentrations of the this compound stock solution to the wells. Include a control well with the solvent only.

  • Add the carboxylesterase enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Immediately measure the absorbance at 405 nm (corresponding to the formation of p-nitrophenol) at regular intervals using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration of this compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • Further kinetic studies can be performed by varying the substrate concentration at fixed inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug development. Its straightforward synthesis, versatile reactivity, and the diverse biological activities of its derivatives make it a valuable scaffold for the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and biological applications, offering a valuable resource for researchers in the field. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Spectroscopic Profile of 1-Methylisatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylisatin (1-methyl-1H-indole-2,3-dione), a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the key spectroscopic characteristics, experimental protocols for data acquisition, and relevant biological pathway context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
7.60-7.54m2H (Aromatic)CDCl₃
7.12-7.08m1H (Aromatic)CDCl₃
6.88d1H (Aromatic)CDCl₃
3.22s3H (N-CH₃)CDCl₃
m = multiplet, d = doublet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
183.5C=O (C3)CDCl₃
157.9C=O (C2)CDCl₃
151.0Quaternary CCDCl₃
138.5Aromatic CHCDCl₃
125.0Aromatic CHCDCl₃
123.8Aromatic CHCDCl₃
117.5Quaternary CCDCl₃
110.1Aromatic CHCDCl₃
26.4N-CH₃CDCl₃
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1734StrongC=O stretch (ketone)
1612StrongC=O stretch (amide)
1470MediumAromatic C=C stretch
1375MediumC-N stretch
758StrongC-H bend (ortho-disubstituted)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
161100%[M]⁺ (Molecular Ion)
133High[M-CO]⁺
105Medium[M-CO-CO]⁺
77Medium[C₆H₅]⁺
UV-Vis Spectroscopy

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm)Solvent
253Ethanol
310Ethanol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

  • Parameters:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 1.2 s

    • Spectral Width: 240 ppm

  • Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR)

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Technique: Electron Ionization (EI)

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.

  • Ionization:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

  • Mass Analysis:

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

UV-Vis Spectroscopy
  • Instrument: Shimadzu UV-1800 spectrophotometer (or equivalent).

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Dilute the stock solution to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1 AU).

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using the solvent (ethanol).

    • Record the sample spectrum over a wavelength range of 200-600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Biological Context: Inhibition of Carboxylesterase

This compound has been identified as an inhibitor of carboxylesterases (CEs), a class of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds. The following diagram illustrates the proposed mechanism of inhibition.

Carboxylesterase_Inhibition cluster_0 Mechanism of Carboxylesterase Inhibition Methylisatin This compound CE Carboxylesterase (Active Site) Methylisatin->CE Covalent Bonding Complex Methylisatin-CE Covalent Adduct Hydrolysis Substrate Hydrolysis (Blocked) Complex->Hydrolysis Inhibition Substrate Ester Substrate Substrate->CE Normal Binding

Carboxylesterase inhibition by this compound.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Synthesis_Workflow Start Start: Isatin Methylation N-Methylation (e.g., CH₃I, K₂CO₃ in DMF) Start->Methylation Workup Aqueous Workup & Extraction Methylation->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound (Solid Product) Purification->Product Spectroscopy Spectroscopic Characterization Product->Spectroscopy NMR ¹H & ¹³C NMR Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS UVVis UV-Vis Spectroscopy Spectroscopy->UVVis End Data Analysis & Structure Confirmation NMR->End IR->End MS->End UVVis->End

Workflow for this compound synthesis and analysis.

An In-depth Technical Guide to the Infrared Spectrum of 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 1-methylisatin (also known as N-methylisatin), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for its synthesis and spectral analysis, and contextualizes its biological relevance through a key signaling pathway.

Introduction to this compound

This compound (1-methylindole-2,3-dione) is a derivative of isatin, a privileged scaffold in the design of novel therapeutic agents. The methylation at the N-1 position of the indole ring alters its electronic properties and steric profile, influencing its biological activity. Isatin derivatives are known to possess a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] Infrared spectroscopy is a fundamental analytical technique for the structural characterization of this compound, providing a unique fingerprint based on the vibrational modes of its functional groups.

Infrared Spectrum Analysis of this compound

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. The most prominent features are the two carbonyl (C=O) stretching vibrations of the α-keto-amide system and the various C-H and C=C stretching and bending modes of the aromatic ring and methyl group. Unlike its parent compound, isatin, the spectrum of this compound notably lacks the N-H stretching band typically found around 3200-3450 cm⁻¹.

Quantitative Data: IR Peak Assignments

The following table summarizes the principal infrared absorption bands for this compound, based on typical values for its constituent functional groups. The spectrum is generally recorded using the KBr pellet method.[3]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3100-3000MediumC-H StretchAromatic (Ar-H)
~2950-2850Medium-WeakC-H StretchAliphatic (N-CH₃)
~1745-1730StrongC=O Asymmetric StretchKetone (C3-position)
~1700-1680StrongC=O Symmetric StretchAmide (Lactam, C2-position)
~1610-1590MediumC=C StretchAromatic Ring
~1480-1460MediumC=C StretchAromatic Ring
~1380-1360MediumC-H BendAliphatic (N-CH₃)
~1350-1300MediumC-N StretchLactam
~770-750StrongC-H Out-of-Plane BendOrtho-disubstituted Benzene

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocols

Protocol for Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the direct N-alkylation of isatin using methyl iodide with a weak base in a polar aprotic solvent.[4]

Materials:

  • Isatin (1.0 eq)

  • Methyl Iodide (CH₃I) (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, filtration apparatus

Procedure:

  • To a round-bottom flask containing anhydrous DMF, add isatin (1.0 eq) and potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methyl iodide (1.5 eq) to the stirring suspension.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol) to yield pure this compound.

Protocol for FT-IR Spectroscopic Analysis (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound by Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR Spectrometer

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at ~110°C for several hours and cooling it in a desiccator. Moisture can cause significant interference in the spectrum, particularly a broad absorption around 3400 cm⁻¹.

  • Grinding: Place approximately 100-200 mg of the dried KBr into an agate mortar. Grind the KBr to a fine, consistent powder.

  • Mixing: Add 1-2 mg of the this compound sample to the KBr powder in the mortar.

  • Homogenization: Gently mix and grind the sample and KBr together with the pestle for several minutes until the mixture is homogeneous. The goal is to disperse the sample particles evenly within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture into the collar of a pellet-pressing die. Assemble the die.

  • Pressing: Place the die into a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to become plastic and form a transparent or translucent disc (pellet).

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the background spectrum (using a pure KBr pellet or an empty sample holder). Then, record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Biological Context: Signaling Pathway Modulation

Isatin and its derivatives are recognized for their potent anti-cancer properties, which are often mediated by the induction of programmed cell death, or apoptosis. One of the key mechanisms involves the modulation of the intrinsic apoptosis pathway, which is governed by the Bcl-2 family of proteins.

Isatin_Apoptosis_Pathway cluster_inhibition Inhibition by Isatin Derivatives cluster_cell Cancer Cell Isatin_Derivative This compound Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Isatin_Derivative->Bcl2 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 (Executioner) Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by isatin derivatives.

This diagram illustrates how isatin derivatives can promote apoptosis. By inhibiting anti-apoptotic proteins like Bcl-2, they relieve the suppression of pro-apoptotic proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death. This pathway represents a key therapeutic strategy for the development of isatin-based anti-cancer drugs.

References

An In-depth Technical Guide to the Mass Spectrum of 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of 1-methylisatin (1-methyl-1H-indole-2,3-dione), a versatile heterocyclic compound with significant interest in medicinal chemistry and drug development. This document details its fragmentation pattern under electron ionization (EI), experimental protocols for its analysis, and visual representations of its fragmentation pathway and analytical workflow.

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The data presented here is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below for easy comparison.

m/zRelative Intensity (%)Proposed Fragment
396.8C3H3+
5110.1C4H3+
6314.1C5H3+
7621.0C6H4+
7710.1C6H5+
915.4C7H7+
10469.4[M-CO-HCN]+
105100.0[M-2CO]+•
13331.5[M-CO]+•
161 68.2 [M]+• (Molecular Ion)

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

General Experimental Protocol for EI-GC-MS

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

Gas Chromatography (GC):

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70°C), hold for a short period, and then ramp up to a higher temperature (e.g., 250°C).

Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) is used. The vaporized sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[1][2][3]

  • Mass Analyzer: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

  • Detector: An electron multiplier detects the separated ions.

  • Data Acquisition: The mass spectrum is recorded by scanning a range of m/z values (e.g., 35-300 amu).

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Volatile Solvent sample->dissolve injection Injection & Vaporization separation Capillary Column Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum Generation detection->spectrum

A general workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound

The fragmentation of the this compound molecular ion ([M]+•, m/z 161) under electron ionization proceeds through a series of characteristic losses of neutral molecules. The proposed fragmentation pathway is outlined below.

The initial ionization of this compound results in the formation of the molecular ion at m/z 161. This is followed by the sequential loss of two molecules of carbon monoxide (CO), a common fragmentation pattern for isatin derivatives.[4][5] The loss of the first CO molecule from the C2-carbonyl group leads to the formation of an ion at m/z 133. Subsequent loss of the second CO molecule from the C3-carbonyl group results in the base peak at m/z 105. A further fragmentation of the m/z 105 ion can occur through the loss of a hydrogen cyanide (HCN) molecule, leading to the fragment ion at m/z 78, which can then lose a proton to form the ion at m/z 77. The fragment at m/z 104 is likely formed through a rearrangement and loss of a CHO radical from the molecular ion.

The following diagram illustrates the proposed fragmentation pathway.

fragmentation_pathway M This compound [M]+• m/z = 161 frag133 [M-CO]+• m/z = 133 M->frag133 - CO frag104 [M-CO-HCN]+ m/z = 104 M->frag104 - CHO• frag105 [M-2CO]+• m/z = 105 frag133->frag105 - CO frag76 [C6H4]+ m/z = 76 frag105->frag76 - HCN

Proposed fragmentation pathway of this compound under EI-MS.

References

Methodological & Application

The Synthetic Versatility of 1-Methylisatin: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methylisatin, an N-methylated derivative of isatin, is a versatile and highly valuable building block in organic synthesis. Its unique structural features, particularly the reactive ketone carbonyl group at the C-3 position, make it an ideal precursor for the synthesis of a wide array of complex heterocyclic compounds.[1] This application note explores the utility of this compound in various synthetic transformations, with a special focus on its application in multicomponent reactions (MCRs) for the construction of spirooxindoles. The derivatives of this compound exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, rendering them of significant interest to the drug discovery and development community.[1][2]

Key Applications in Organic Synthesis

This compound serves as a key substrate in a variety of organic reactions, leading to the formation of diverse and medicinally relevant scaffolds.

  • Multicomponent Reactions (MCRs): this compound is extensively used in one-pot MCRs, which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.[3] These reactions are particularly valuable for the synthesis of highly substituted spirooxindole frameworks.[4]

  • 1,3-Dipolar Cycloadditions: The reaction of this compound with amino acids and a dipolarophile in a [3+2] cycloaddition is a powerful method for the stereoselective synthesis of spiro[indoline-pyrrolidine] and spiro[indoline-pyrrolizine] derivatives.

  • Morita-Baylis-Hillman (MBH) Reaction: this compound can act as an electrophile in the MBH reaction with activated alkenes, such as acrylates and acrylonitriles, to yield densely functionalized allylic alcohols.

  • Friedel-Crafts Reaction: Although less common, N-methylisatins can be synthesized via a one-pot Friedel-Crafts acylation of p-substituted N,N-dimethylanilines with oxalyl chloride.

  • Synthesis of Schiff Bases: The condensation of this compound with various primary amines readily forms Schiff bases, which can serve as intermediates for further synthetic transformations or be evaluated for their own biological activities.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of different synthetic protocols.

Table 1: Three-Component Synthesis of Spirooxindoles from this compound

This compound DerivativeSecond ComponentThird ComponentCatalyst/SolventTime (h)Yield (%)Reference
This compoundPipecolic acid (0.5 mmol)trans-3-Benzoylacrylic acid (0.5 mmol)Acetonitrile (10 mL), reflux8-12Not specified
N-Methylisatin1,3-Dicarbonyl compound (1.5 equiv)4-Hydroxy-6-methyl-2-pyrone (1.5 equiv)SnCl₄ (10 mol%), Cl(CH₂)₂Cl, 60 °C3 days78
N-Methylisatin1,3-Dicarbonyl compound (1.5 equiv)4-Hydroxy-6-methyl-2-pyrone (1.5 equiv)SnCl₄·5H₂O (10 mol%), Cl(CH₂)₂Cl, μW, 80 °CNot specified85

Table 2: Morita-Baylis-Hillman Reaction of N-Methylisatin Derivatives

Isatin DerivativeActivated AlkeneCatalyst (equiv)SolventTimeYield (%)Reference
N-MethylisatinN-phenylacrylamide (1 equiv)DABCO (1 equiv) / Phenol (2 equiv)Acetonitrile1 day89
N-MethylisatinMethyl acrylate (3 equiv)DABCO (0.25 equiv)Acetonitrile6 h95
N-MethylisatinAcrylonitrileDABCO (100 mol%)Solvent-free, 0 °C2 h85

Table 3: Antimicrobial Activity of this compound Schiff Base Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Schiff base of N-benzyl isatin with 4-(methylsulfonyl)anilineStaphylococcus aureus125
Schiff base of N-benzyl isatin with 4-(methylsulfonyl)anilineBacillus subtilis250
Schiff base of N-benzyl isatin with 4-(methylsulfonyl)anilineEscherichia coli250
Schiff base of N-benzyl isatin with 4-(methylsulfonyl)anilinePseudomonas aeruginosa500
Ciprofloxacin Methylene Isatin Derivative (3c)Staphylococcus aureus6.25
Ciprofloxacin Methylene Isatin Derivative (3c)Bacillus subtilis12.5
Ciprofloxacin Methylene Isatin Derivative (3c)Escherichia coli6.25
Ciprofloxacin Methylene Isatin Derivative (3c)Klebsiella pneumoniae12.5

Experimental Protocols

Protocol 1: Three-Component Synthesis of a Spiro[indoline-3,3'-indolizine] Derivative

This protocol describes the one-pot synthesis of a spiro[indoline-3,3'-indolizine] derivative from this compound, pipecolic acid, and trans-3-benzoylacrylic acid.

  • Materials:

    • This compound (80.6 mg, 0.5 mmol)

    • Pipecolic acid (64.6 mg, 0.5 mmol)

    • trans-3-Benzoylacrylic acid (88.1 mg, 0.5 mmol)

    • Acetonitrile (10 mL)

  • Procedure:

    • Combine this compound, pipecolic acid, and trans-3-benzoylacrylic acid in a round-bottom flask.

    • Add acetonitrile (10 mL) to the flask.

    • Heat the mixture under reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired spiro[indoline-3,3'-indolizine] derivative.

Protocol 2: Morita-Baylis-Hillman Reaction of N-Methylisatin with N-Phenylacrylamide

This protocol details the synthesis of a Morita-Baylis-Hillman adduct from N-methylisatin and N-phenylacrylamide.

  • Materials:

    • N-Methylisatin (0.5 mmol)

    • N-Phenylacrylamide (0.5 mmol, 1 equiv)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol, 1 equiv)

    • Phenol (1.0 mmol, 2 equiv)

    • Acetonitrile (0.5 mL)

  • Procedure:

    • In a reaction vessel, dissolve N-methylisatin and N-phenylacrylamide in acetonitrile.

    • Add DABCO and phenol to the mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the final product.

Protocol 3: Synthesis of a this compound Schiff Base

This protocol describes the general procedure for the synthesis of a Schiff base from a this compound derivative and an aromatic amine.

  • Materials:

    • 1-Benzylisatin (a derivative of this compound, 2 mmol)

    • 4-(Methylsulfonyl)aniline (2 mmol)

    • Absolute ethanol (15 mL)

    • Glacial acetic acid (3 drops)

  • Procedure:

    • To a solution of 1-benzylisatin in absolute ethanol, add 4-(methylsulfonyl)aniline.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for a specified time (monitoring by TLC is recommended).

    • After the reaction is complete, cool the mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

    • If necessary, the product can be recrystallized from a suitable solvent to afford the pure Schiff base.

Signaling Pathway and Workflow Diagrams

The biological activity of many spirooxindole derivatives synthesized from this compound is attributed to their ability to interfere with key cellular signaling pathways involved in cancer progression.

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation and Function cluster_inhibition Inhibition by Spirooxindole Stress Cellular Stress p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces expression p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits (ubiquitination and degradation) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Spirooxindole Spirooxindole (from this compound) Spirooxindole->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and its inhibition by spirooxindoles.

Spirooxindole derivatives can inhibit the p53-MDM2 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, spirooxindoles prevent the degradation of p53, leading to an accumulation of p53 in the cell. Elevated p53 levels can then induce cell cycle arrest and apoptosis, contributing to the anticancer effects of these compounds.

caspase_activation_pathway cluster_initiators Initiator Caspases cluster_effectors Effector Caspases cluster_outcome Cellular Outcome Procaspase9 Procaspase-9 Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves and activates Apoptosome Apoptosome (Apaf-1, Cytochrome c) Apoptosome->Procaspase9 recruits and activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cleaves cellular substrates ApoptoticStimulus Apoptotic Stimulus (e.g., p53 activation) ApoptoticStimulus->Apoptosome experimental_workflow start Start: Select Reactants reactants This compound + Amine + Alkene start->reactants reaction One-Pot Multicomponent Reaction (e.g., 1,3-Dipolar Cycloaddition) reactants->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization bioassay Biological Evaluation (Antimicrobial/Anticancer Assays) characterization->bioassay end End: Data Analysis bioassay->end

References

Application Notes and Protocols: 1-Methylisatin as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methylisatin (also known as N-methylisatin), a versatile chemical intermediate with significant applications in pharmaceutical development, organic synthesis, and materials science.[1] Detailed protocols for its use in the synthesis of bioactive molecules are provided, along with key physicochemical data and visualizations of synthetic pathways.

Physicochemical Properties and Safety Information

This compound is a methylated derivative of isatin, presenting as a light yellow to dark green crystalline powder.[1][2] Its core structure, 1-methylindole-2,3-dione, serves as a valuable scaffold for the synthesis of a wide array of heterocyclic compounds.[1][3]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 2058-74-4
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Light yellow to amber to dark green crystalline powder
Purity ≥ 97%
Melting Point 128 - 133 °C
Boiling Point 357 °C
Density 1.41 g/cm³ at 25°C
Solubility Soluble in DMF, slightly soluble in ethanol
LogP ~2.6

Safety Information: this compound is classified as an acute toxicant (oral), skin irritant, and can cause serious eye damage. Appropriate personal protective equipment should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Chemical Synthesis

This compound is a key building block in the synthesis of a variety of bioactive molecules and functional materials. Its reactivity at the C3-carbonyl group allows for diverse chemical transformations, making it a valuable precursor for:

  • Pharmaceutical Agents: It is extensively used in the development of anti-cancer, anti-inflammatory, antimicrobial, and antiviral compounds.

  • Spirooxindoles: It is a common reactant for the synthesis of spirocyclic oxindoles, a class of compounds with significant pharmacological activities.

  • Heterocyclic Compounds: Its structure is fundamental for creating a wide range of heterocyclic systems.

  • Dyes and Pigments: It serves as a precursor in the manufacturing of dyes and pigments.

  • Materials Science: It is explored in the development of novel polymers and coatings.

Experimental Protocols

The following protocols are examples of the synthetic utility of this compound and its precursors.

Protocol 1: Synthesis of this compound via N-Methylation of Isatin

This protocol describes the direct N-methylation of isatin to yield this compound.

Workflow for N-Methylation of Isatin

Isatin Isatin Reaction Stir at RT (or 60°C) Isatin->Reaction Reagents Methyl Iodide (CH₃I) Potassium Carbonate (K₂CO₃) DMF Reagents->Reaction Workup Pour into water Neutralize with HCl Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography (Silica gel, EtOAc/Hexane) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the N-methylation of isatin.

Materials:

  • Isatin (1.0 eq)

  • Methyl iodide (1.5 eq)

  • Calcium hydride (3 mmol per mmol of isatin) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 2N HCl

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of isatin (1 mmol), alkyl iodide (1.5 mmol), and calcium hydride (3 mmol) in DMF is stirred at 60 °C for 1 hour.

  • Alternatively, a mixture of the isatin precursor, methyl iodide, and potassium carbonate in anhydrous DMF can be stirred at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into water and neutralize with 2N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 20:80) as the eluent to afford the desired N-methylisatin.

Protocol 2: Synthesis of Spirooxindoles via Three-Component Reaction

This compound is a key reactant in multicomponent reactions to generate molecular diversity, such as in the synthesis of spirooxindoles.

Workflow for Three-Component Spirooxindole Synthesis

cluster_reactants Reactants Methylisatin This compound Reaction One-pot reaction (e.g., Chloroform, ~60°C, 24h) Methylisatin->Reaction AminoAcid Amino Acid AminoAcid->Reaction Alkyne Dialkyl acetylenedicarboxylate Alkyne->Reaction Product Spirooxindole derivative Reaction->Product

Caption: General workflow for a one-pot, three-component synthesis of spirooxindoles.

General Procedure: A one-pot, three-component reaction involving this compound (N-alkylisatins), an amino acid or other nucleophile, and a third component like dimethyl acetylenedicarboxylate can be carried out in a suitable solvent such as chloroform at elevated temperatures (e.g., ~60 °C) for 24 hours to yield novel spirooxindole derivatives. The specific conditions and reactants can be varied to produce a library of compounds.

Biological Activity and Applications in Drug Discovery

Derivatives of this compound exhibit a broad range of pharmacological activities, making this scaffold highly attractive for drug discovery programs.

Table 2: Reported Biological Activities of this compound Derivatives

ActivityTarget/Mechanism (if known)Reference
Anticancer Inhibition of kinases (e.g., CDK2), tubulin polymerization inhibition, apoptosis induction.
Antimicrobial/Antifungal Various mechanisms, often involving enzyme inhibition.
Antiviral Inhibition of viral enzymes (e.g., SARS-CoV-2 main protease).
Anti-inflammatory Inhibition of inflammatory pathways.
Enzyme Inhibition Potent and selective inhibition of carboxylesterases (CEs).

Inhibition of Carboxylesterases (CEs): this compound is a potent and selective inhibitor of carboxylesterases, with reported Ki values of 38.2 µM for hiCE and 5.38 µM for hCE1. This inhibitory activity can be utilized in studies of drug metabolism.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Derivatives of isatin are being investigated as inhibitors of CDK2, a key regulator of the cell cycle, which is a promising target for cancer therapy.

cluster_pathway CDK2 Signaling in Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Methylisatin_Derivative 5-Methylisatin Derivative Methylisatin_Derivative->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by 5-methylisatin derivatives.

The design of novel 5-methylisatin derivatives has been guided by molecular docking to enhance binding affinity to the CDK2 active site. Key interactions include hydrogen bonds with GLU81 and LEU83, leading to the inhibition of CDK2 activity and subsequent blockage of the cell cycle at the G1/S transition. This mechanism highlights the potential of this compound-based compounds as anticancer agents.

References

Application Notes and Protocols: 1-Methylisatin as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, an indole derivative, has been identified as a potent inhibitor of specific enzymes, making it a valuable tool for researchers in pharmacology and drug development. Its inhibitory activity against carboxylesterases and monoamine oxidases suggests its potential in modulating drug metabolism and neurotransmitter levels. These application notes provide a comprehensive overview of this compound's enzyme inhibitory properties, including quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

Target Enzymes and Inhibitory Activity

This compound has been demonstrated to selectively inhibit members of the carboxylesterase (CE) and monoamine oxidase (MAO) enzyme families.

Quantitative Inhibition Data

The inhibitory potency of this compound against its target enzymes is summarized in the table below. This data is crucial for designing experiments and understanding the compound's specificity.

Target EnzymeInhibitor Constant (Ki)IC50Enzyme FamilyNotes
Human Intestinal Carboxylesterase (hiCE)38.2 µM[1]CarboxylesteraseAlso referred to as CES1.
Human Carboxylesterase 1 (hCE1)5.38 µM[1]CarboxylesteraseA key enzyme in the metabolism of many ester-containing drugs.
Monoamine Oxidase A (MAO-A)7.9 ± 0.4 µMMonoamine OxidaseN-methyl isatin showed this activity.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against carboxylesterases and monoamine oxidases. These are generalized methods that can be adapted for specific experimental needs.

Protocol 1: Determination of this compound Inhibition of Carboxylesterase (hCE1) Activity

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound on hCE1 activity.

Materials:

  • Recombinant human Carboxylesterase 1 (hCE1)

  • This compound

  • CE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • CE Substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon hydrolysis)

  • CE Standard (for calibration curve)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Ex/Em appropriate for the substrate)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in CE Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the CE Substrate and CE Standard solutions in CE Assay Buffer according to the manufacturer's instructions.

    • Dilute the hCE1 enzyme in CE Assay Buffer to the desired working concentration.

  • Assay Procedure:

    • Add 2-50 µL of your sample (e.g., cell lysate supernatant) or buffer (for control) to wells of a 96-well black plate.

    • Add the prepared serial dilutions of this compound to the appropriate wells. Include a control group with buffer and DMSO without the inhibitor.

    • Add the diluted hCE1 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the CE Reaction Mix (containing the fluorogenic substrate) to each well.

    • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm) every minute for at least 30-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Determination of this compound Inhibition of Monoamine Oxidase (MAO-A/B) Activity

This protocol outlines a fluorometric assay to measure the inhibition of MAO-A or MAO-B by this compound.

Materials:

  • Recombinant human MAO-A or MAO-B

  • This compound

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., p-tyramine, a substrate for both MAO-A and MAO-B)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or similar, which reacts with H₂O₂ produced by MAO activity in the presence of HRP)

  • Specific MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) for control experiments

  • 96-well black microplate

  • Microplate reader with fluorescence detection (e.g., Ex/Em = 530/585 nm)

  • DMSO for dissolving this compound

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in MAO Assay Buffer.

    • Prepare a Master Reaction Mix containing MAO Assay Buffer, HRP, and the fluorometric probe.

    • Prepare the MAO substrate solution in MAO Assay Buffer.

  • Assay Procedure:

    • To the wells of a 96-well black plate, add the diluted MAO-A or MAO-B enzyme.

    • Add the serial dilutions of this compound to the respective wells. Include a control with buffer and DMSO. For isoform specificity, include wells with a known selective inhibitor (Clorgyline for MAO-A or Pargyline for MAO-B).

    • Pre-incubate the plate at 37°C for approximately 10-15 minutes.

    • Add the Master Reaction Mix to each well.

    • Initiate the reaction by adding the MAO substrate to all wells.

    • Measure the fluorescence in kinetic mode (e.g., Ex/Em = 530/585 nm) at room temperature or 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of H₂O₂ production from the slope of the fluorescence versus time plot.

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

    • Determine the Ki value by performing the assay with varying substrate and inhibitor concentrations and analyzing with appropriate kinetic models.

Signaling Pathways and Mechanisms of Action

The inhibitory activity of this compound on hCE1 and MAO can have significant downstream effects on cellular signaling and metabolism.

Inhibition of Carboxylesterase 1 (hCE1) and Prodrug Activation

Human carboxylesterase 1 (hCE1) is a crucial enzyme in the metabolic activation of many ester-containing prodrugs. By hydrolyzing the ester group, hCE1 converts the inactive prodrug into its active therapeutic form. Inhibition of hCE1 by this compound can therefore prevent the activation of these prodrugs, potentially reducing their efficacy. A notable example is the antiviral drug oseltamivir.

hCE1_Inhibition cluster_Extracellular Extracellular cluster_Cell Cell Prodrug Ester Prodrug (e.g., Oseltamivir) Prodrug_in Prodrug Prodrug->Prodrug_in Cellular Uptake hCE1 hCE1 (Carboxylesterase 1) Prodrug_in->hCE1 Hydrolysis ActiveDrug Active Drug hCE1->ActiveDrug Target Drug Target (e.g., Viral Neuraminidase) ActiveDrug->Target Inhibition Effect Therapeutic Effect Target->Effect Leads to Inhibitor This compound Inhibitor->hCE1 Inhibition

Caption: Inhibition of hCE1-mediated prodrug activation by this compound.

Inhibition of Monoamine Oxidase (MAO) and Dopamine Metabolism

Monoamine oxidase-B (MAO-B) is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the synaptic cleft, which may have implications for neurological conditions such as Parkinson's disease.

MAO_Inhibition cluster_Presynaptic Presynaptic Neuron cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron cluster_Glia Glial Cell / Presynaptic Terminal Dopamine_vesicle Dopamine in Vesicles Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Exocytosis Dopamine_synapse Dopamine Dopamine_released->Dopamine_synapse DAT Dopamine Transporter (DAT) Dopamine_uptake Dopamine DAT->Dopamine_uptake Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Postsynaptic_effect Postsynaptic Signaling Dopamine_receptor->Postsynaptic_effect MAO_B MAO-B DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Dopamine_uptake->MAO_B Degradation Inhibitor This compound Inhibitor->MAO_B Inhibition

Caption: this compound inhibits MAO-B, increasing synaptic dopamine levels.

Experimental Workflow for Inhibitor Characterization

A logical workflow is essential for characterizing a novel enzyme inhibitor like this compound.

Inhibitor_Workflow A Primary Screening (Single Concentration) B Dose-Response Assay (IC50 Determination) A->B C Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) B->C E Selectivity Profiling (Against related enzymes) B->E D Determination of Ki C->D F Cell-Based Assays D->F E->F G In Vivo Studies F->G

Caption: Workflow for characterizing the inhibitory activity of this compound.

Conclusion

This compound is a valuable research tool for studying the roles of carboxylesterases and monoamine oxidases in various physiological and pathological processes. The provided data and protocols offer a solid foundation for researchers to investigate its effects further. Understanding its mechanism of action and its impact on signaling pathways is crucial for its potential development as a therapeutic agent or as a probe to elucidate complex biological systems.

References

1-Methylisatin: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, a derivative of the versatile heterocyclic compound isatin, has emerged as a molecule of interest in the field of antiviral research. Isatin and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral properties against a range of viruses. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antiviral agent. The information compiled herein is intended to guide researchers in the systematic evaluation of its efficacy and mechanism of action.

Data Presentation: Antiviral Activity and Cytotoxicity

Quantitative data for this compound's antiviral activity and cytotoxicity is crucial for assessing its therapeutic potential. While specific data for this compound is limited in publicly available literature, the following tables present data for closely related isatin derivatives to provide a comparative context for researchers initiating studies on this compound. It is recommended that researchers generate specific data for this compound against their viruses and cell lines of interest.

Table 1: Antiviral Activity of Isatin Derivatives against Various Viruses

Compound/DerivativeVirusAssayEC₅₀ / IC₅₀Cell LineCitation
N-methylisatin-β-4':4'-diethylthiosemicarbazone (M-IBDET)HIV-1PFU Reduction0.34 µM (ED₅₀)Chronically infected T-cells[1]
Isatin-sulfonamide hybrid (SPIII-5H)Hepatitis C Virus (HCV)RNA Synthesis Inhibition17 µg/mL (EC₅₀)Huh 5-2[2]
Isatin-sulfonamide hybrid (SPIII-Br)Hepatitis C Virus (HCV)RNA Synthesis Inhibition19 µg/mL (EC₅₀)Huh 5-2[2]
5-Fluoro-isatin derivative (SPIII-5F)Hepatitis C Virus (HCV)RNA Synthesis Inhibition6 µg/mLHuh 5-2[2]
N-substituted isatin derivative (Compound I)SARS-CoVMain Protease Inhibition0.95 µM (IC₅₀)N/A (Enzymatic)[3]
Sulphonamide-tethered triazolo isatin (6b)SARS-CoV-2Main Protease Inhibition0.249 µM (IC₅₀)N/A (Enzymatic)
Sulphonamide-tethered triazolo isatin (6b)SARS-CoV-2Viral Cell Proliferation4.33 µg/mL (IC₅₀)VERO-E6

Table 2: Cytotoxicity of Isatin Derivatives in Various Cell Lines

Compound/DerivativeCell LineAssayCC₅₀Citation
Isatin-sulfonamide hybrid (SPIII-5H)Huh 5-2MTS Assay42 µg/mL
Isatin-sulfonamide hybrid (SPIII-Br)Huh 5-2MTS Assay42 µg/mL
5-Fluoro-isatin derivative (SPIII-5F)Huh 5-2MTS Assay> 42 µg/mL
Sulphonamide-tethered triazolo isatin (6b)VERO-E6MTT Assay564.74 µg/mL

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of isatin to synthesize this compound.

Materials:

  • Isatin

  • Methyl iodide (or dimethyl sulfate)

  • Calcium hydride (CaH₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 2 N Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing anhydrous DMF, add isatin (1 mmol), calcium hydride (3 mmol), and a magnetic stir bar.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add methyl iodide (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into a beaker containing water.

  • Neutralize the mixture with 2 N HCl.

  • Extract the product with ethyl acetate using a separatory funnel.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 20:80 v/v) as the eluent to obtain pure this compound.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus, Vero for coronaviruses) in multi-well plates (e.g., 6-well or 12-well).

  • Virus stock with a known titer (PFU/mL).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Serum-free cell culture medium.

  • Semi-solid overlay medium (e.g., containing agarose or Avicel).

  • Phosphate-buffered saline (PBS).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet).

  • CO₂ incubator.

Procedure:

  • Cell Seeding: Seed the appropriate host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection:

    • Aspirate the growth medium from the cell monolayers and wash once with PBS.

    • In separate tubes, mix the diluted virus with each dilution of this compound. Include a virus control (virus + medium) and a cell control (medium only).

    • Incubate the virus-compound mixtures at 37°C for 1 hour.

    • Add the mixtures to the respective wells of the cell culture plate.

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay:

    • Carefully aspirate the inoculum from each well.

    • Gently add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at the optimal temperature for the virus in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days).

  • Fixation and Staining:

    • After the incubation period, fix the cells with the fixing solution.

    • Remove the overlay and stain the cell monolayer with Crystal Violet solution.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and IC₅₀ Determination:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.

    • Determine the IC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: TCID₅₀ Assay for Antiviral Activity

The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is used to quantify viral titers by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected cell cultures. This assay can be adapted to screen for antiviral activity.

Materials:

  • Host cells susceptible to the virus in a 96-well plate.

  • Virus stock.

  • This compound stock solution.

  • Cell culture medium.

  • CO₂ incubator.

  • Inverted microscope.

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Prepare serial 10-fold dilutions of the virus stock.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted this compound to the wells.

    • Add the serially diluted virus to the wells (typically 4-8 replicate wells per dilution). Include a cell control (cells + medium only) and a virus control (cells + virus, no compound).

  • Incubation: Incubate the plate at the optimal temperature for the virus for 5-7 days.

  • CPE Observation: Observe the wells daily for the presence of CPE using an inverted microscope.

  • Data Analysis:

    • For each virus dilution, record the number of wells showing CPE.

    • Calculate the TCID₅₀/mL using the Reed-Muench or Spearman-Kärber method.

    • To determine the antiviral activity, compare the TCID₅₀ in the presence and absence of this compound. The concentration of this compound that reduces the virus titer by a certain percentage (e.g., 50% or 90%) is determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in antiviral research relevant to the study of this compound.

Antiviral_Screening_Workflow General Antiviral Drug Screening Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_moa Mechanism of Action Studies Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (CC50) Purification->Cytotoxicity Antiviral Antiviral Activity Assay (IC50/EC50) Enzyme Enzymatic Assays (e.g., Protease, Polymerase) Antiviral->Enzyme Entry Viral Entry/Fusion Assays Pathway Host Cell Pathway Analysis Lead_Optimization Lead Optimization Pathway->Lead_Optimization Promising Results

Caption: General workflow for antiviral drug screening.

Viral_Life_Cycle_Inhibition Potential Inhibition Points in a Viral Life Cycle cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Release Attachment Attachment Penetration Penetration Attachment->Penetration Uncoating Uncoating Penetration->Uncoating Transcription Transcription Uncoating->Transcription Translation Translation Transcription->Translation Genome_Replication Genome Replication Translation->Genome_Replication Assembly Assembly Genome_Replication->Assembly Budding Budding/Release Assembly->Budding Inhibitor1 This compound Derivative? Inhibitor1->Penetration Inhibits Entry Inhibitor2 This compound Derivative? Inhibitor2->Translation Inhibits Protease Inhibitor3 This compound Derivative? Inhibitor3->Genome_Replication Inhibits Polymerase

Caption: Potential targets for antiviral intervention.

NFkB_Signaling_Pathway Simplified NF-κB Signaling Pathway in Viral Infection Virus Virus PRR Pattern Recognition Receptors (PRRs) Virus->PRR activates IKK IKK Complex PRR->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes Nucleus->Genes activates transcription of Inhibitor This compound? Inhibitor->IKK may inhibit?

Caption: NF-κB signaling in viral infection.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral agents. The protocols and data provided in these application notes offer a starting point for researchers to explore its potential. Further investigation into its specific antiviral spectrum, mechanism of action, and structure-activity relationships is warranted to fully elucidate its therapeutic value. The use of standardized assays and systematic screening workflows will be critical in advancing our understanding of this compound and its derivatives in the fight against viral diseases.

References

Application Notes and Protocols for 1-Methylisatin: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin, an N-methylated derivative of isatin, serves as a pivotal building block in medicinal chemistry and drug development.[1] The isatin scaffold itself is a privileged structure, found in numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The methylation at the N-1 position of the isatin core can significantly modulate the physicochemical and biological properties of the resulting derivatives, often leading to enhanced potency and selectivity.

These application notes provide a comprehensive overview of the experimental design for studies involving this compound and its derivatives. Detailed protocols for its synthesis and key biological assays are presented, along with a summary of quantitative data to facilitate the evaluation of structure-activity relationships (SAR).

Synthesis of this compound and Derivatives

The synthesis of this compound is primarily achieved through the N-methylation of isatin. Several methods have been developed, each with its own advantages in terms of reaction time, yield, and environmental impact.

Protocol 1: Classical N-Alkylation of Isatin

This conventional method utilizes a methylating agent in the presence of a base and a polar aprotic solvent.

Materials:

  • Isatin

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator, and TLC plates.

Procedure:

  • Dissolve isatin (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate (1.3 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the isatin anion.

  • Slowly add methyl iodide (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 70°C and monitor the reaction progress by Thin-Layer Chromatography (TLC).[2]

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.[1]

Protocol 2: Microwave-Assisted N-Methylation of Isatin

This method offers a significant reduction in reaction time compared to conventional heating.

Materials:

  • Isatin

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine isatin (1 mmol), potassium carbonate (1.5 mmol), and a few drops of DMF.[2]

  • Add methyl iodide (1.2 mmol) and seal the vessel.[2]

  • Place the vessel in a microwave reactor and irradiate at 300 W for 3 minutes.

  • After cooling, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the product by column chromatography or recrystallization.

Biological Activity and Experimental Protocols

This compound and its derivatives have demonstrated a broad spectrum of biological activities. The following section details protocols for assessing their anticancer and antiviral potential, as well as their inhibitory effects on specific enzymes.

Anticancer Activity

Isatin derivatives are known to induce apoptosis in various cancer cell lines. The cytotoxicity of these compounds is a key parameter in evaluating their potential as anticancer agents.

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.

Materials:

  • Cancer cell line (e.g., K562, HepG2)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the this compound derivative in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity

The antiviral potential of this compound derivatives can be evaluated using various assays, with the plaque reduction assay being a gold standard for viruses that cause visible damage to host cells.

This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • This compound derivative stock solution

  • Culture medium (with and without serum)

  • Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in plates to form a confluent monolayer.

  • Prepare serial dilutions of the this compound derivative in serum-free medium.

  • In separate tubes, pre-incubate the virus with each drug dilution for 1 hour at 37°C.

  • Aspirate the medium from the cell monolayers and infect the cells with the virus-drug mixtures. Include a virus control (no drug) and a cell control (no virus).

  • After a 1-hour adsorption period, remove the inoculum and add the semi-solid overlay medium containing the respective drug concentrations.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each drug concentration and determine the EC₅₀ value (the concentration that reduces the plaque number by 50%).

Enzyme Inhibition

This compound and its derivatives have been identified as inhibitors of various enzymes, including carboxylesterases and caspases.

This assay measures the ability of a compound to inhibit the activity of carboxylesterases, enzymes involved in the metabolism of many drugs.

Materials:

  • Human carboxylesterase 1 (hCE1) recombinant enzyme

  • Substrate (e.g., p-nitrophenyl acetate)

  • This compound stock solution

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add assay buffer, this compound at various concentrations, and the hCE1 enzyme to the wells of a 96-well plate.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the formation of the product (p-nitrophenol) by measuring the absorbance at 405 nm over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound.

  • Determine the IC₅₀ and subsequently the inhibition constant (Ki) value.

This assay is used to identify inhibitors of caspase-3, a key executioner enzyme in apoptosis.

Materials:

  • Active human recombinant caspase-3

  • Fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Isatin derivative stock solution

  • Assay buffer

  • 96-well black microtiter plate

  • Fluorometric plate reader

Procedure:

  • Add assay buffer, the isatin derivative at various concentrations, and active caspase-3 to the wells of a black 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the caspase-3 substrate.

  • Monitor the increase in fluorescence (excitation/emission ~380/460 nm) over time.

  • Calculate the reaction rates and the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize the biological activities of this compound and some of its derivatives.

Table 1: Anticancer Activity of Isatin Derivatives

CompoundCell LineIC₅₀ (µM)Reference
IsatinHL-602.94 µg/mL
5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dioneU9370.19
Compound 4l (a multi-substituted isatin derivative)K5621.75
Compound 4l (a multi-substituted isatin derivative)HepG23.20
Compound 4l (a multi-substituted isatin derivative)HT-294.17

Table 2: Antiviral Activity of Isatin Derivatives

CompoundVirusAssayEC₅₀ (µM)Reference
N-methylisatin-β-4':4'-diethylthiosemicarbazone (M-IBDET)HIVPFU0.34
N-allylisatin-β-4':4'-diallylthiosemicarbazone (A-IBDAT)HIVPFU2.9

Table 3: Enzyme Inhibition by this compound and Derivatives

CompoundEnzymeKᵢ (µM)IC₅₀ (µM)Reference
This compoundhuman intestinal CE (hiCE)38.2-
This compoundhuman CE1 (hCE1)5.38-
Compound 20d (an isatin-sulphonamide derivative)Caspase-3-2.33

Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway by Isatin Derivatives

Isatin derivatives often exert their anticancer effects by inducing apoptosis, primarily through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

apoptosis_pathway 1_Methylisatin_Derivative This compound Derivative ROS_Generation ↑ Reactive Oxygen Species (ROS) 1_Methylisatin_Derivative->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Bax_Activation ↑ Bax Mitochondrial_Stress->Bax_Activation Bcl2_Inhibition ↓ Bcl-2 Mitochondrial_Stress->Bcl2_Inhibition Cytochrome_c_Release Cytochrome c Release Bax_Activation->Cytochrome_c_Release Bcl2_Inhibition->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by isatin derivatives.

General Experimental Workflow for this compound Derivative Synthesis and Evaluation

The following diagram illustrates a typical workflow from the synthesis of this compound derivatives to their biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Isatin Isatin N_Methylation N-Methylation Isatin->N_Methylation 1_Methylisatin This compound N_Methylation->1_Methylisatin Functionalization Further Functionalization 1_Methylisatin->Functionalization Derivative_Library Derivative Library Functionalization->Derivative_Library Purification Purification & Characterization Derivative_Library->Purification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Purification->Antiviral_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (e.g., CES, Caspase) Purification->Enzyme_Inhibition_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification Antiviral_Assay->Lead_Identification Enzyme_Inhibition_Assay->Lead_Identification

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at discovering and developing novel therapeutic agents based on this versatile scaffold. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in advancing these compounds towards clinical applications.

References

Application Notes and Protocols for 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubilization and use of 1-Methylisatin (CAS No. 2058-74-4), a versatile heterocyclic compound widely used as a synthetic precursor in medicinal chemistry and drug discovery.

1. Introduction

This compound, a methylated derivative of isatin, is a crystalline solid, typically appearing as an orange to red powder.[1] It serves as a crucial building block for the synthesis of a wide range of biologically active molecules, including spiro-oxindoles and other heterocyclic systems. Notably, the isatin core is a key pharmacophore in the design of potent, non-peptidic inhibitors of executioner caspases, particularly caspase-3 and caspase-7, which are critical mediators of apoptosis. This makes this compound and its derivatives significant research tools for studying programmed cell death and for the development of novel therapeutics for conditions where apoptosis is dysregulated.

2. Physicochemical Properties

  • Molecular Formula: C₉H₇NO₂

  • Molecular Weight: 161.16 g/mol

  • Appearance: Orange to red crystalline powder

  • Melting Point: 130-133 °C

3. Solubility of this compound

Summary of this compound Solubility

SolventIUPAC NameSolubilitySource(s)
Water WaterInsoluble[3]
DMSO Dimethyl sulfoxideSolubleInferred as a standard solvent for similar compounds
DMF DimethylformamideSoluble
Ethanol EthanolSlightly Soluble
Methanol MethanolSoluble

*Note: While specific quantitative values are not published, DMSO and Methanol are commonly used and effective solvents for the isatin class of compounds. It is always recommended to perform a small-scale test to determine the maximum solubility for your specific lot and desired concentration.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO or DMF, for long-term storage.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO or DMF

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weigh Vial: Tare a sterile, dry amber vial on an analytical balance.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare a 10 mM stock solution, weigh out 1.61 mg.

  • Add Solvent: Add the calculated volume of DMSO or DMF to achieve the desired concentration.

    • Calculation Example: For 1.61 mg of this compound (MW = 161.16 g/mol ) to make a 10 mM stock:

      • Moles = 0.00161 g / 161.16 g/mol = 1 x 10⁻⁵ mol

      • Volume = Moles / Concentration = 1 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1 mL

    • Add 1 mL of DMSO to the 1.61 mg of powder.

  • Dissolve Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the high-concentration stock solution for use in typical cell culture experiments. A key consideration is to minimize the final concentration of the organic solvent to avoid cytotoxicity.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Thaw Stock Solution: Thaw the required aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in sterile cell culture medium. This helps prevent precipitation of the compound when adding it to the final assay volume.

    • Example: To achieve a final concentration of 10 µM from a 10 mM stock, you might first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of medium.

  • Final Dilution: Add the required volume of the stock or intermediate solution to your experimental wells containing cells and medium.

    • Example (1:1000 dilution): To achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium in the well.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to control wells. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Mix and Incubate: Gently mix the plate and proceed with the experimental incubation as required.

Visualization of Mechanism of Action

This compound itself is primarily a synthetic intermediate. However, the isatin core for which it is a precursor is a well-established inhibitor of caspase-3, a key executioner enzyme in the apoptotic signaling cascade. The diagram below illustrates the workflow for preparing this compound solutions and its derivative's role in inhibiting apoptosis.

G cluster_prep Solution Preparation Workflow cluster_pathway Inhibition of Caspase-3 Mediated Apoptosis A This compound (Solid Powder) B Add DMSO or DMF (e.g., to 10 mM) A->B Dissolve C High-Concentration Stock Solution B->C D Dilute in Culture Medium (e.g., 1:1000) C->D Prepare E Working Solution (e.g., 10 µM) D->E inhibitor Isatin Derivative (from this compound) E->inhibitor Used in Assay stimulus Apoptotic Stimulus (e.g., DNA Damage, Stress) initiator Initiator Caspases (e.g., Caspase-9) stimulus->initiator activates executioner Executioner Caspase-3 (Procaspase-3) initiator->executioner cleaves & activates active_cas3 Active Caspase-3 executioner->active_cas3 substrates Cellular Substrates (e.g., PARP) active_cas3->substrates cleaves apoptosis Apoptosis substrates->apoptosis inhibitor->active_cas3 Inhibits

References

Application Notes and Protocols for the Analytical Characterization of 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisatin (1-methylindole-2,3-dione) is a derivative of isatin, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Isatin and its derivatives have been shown to exhibit a wide range of biological activities, including potential as enzyme inhibitors. This document provides detailed application notes and protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Additionally, a protocol for an enzyme inhibition assay is included, along with a diagram of the relevant biological pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and optimization of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol [1]
CAS Number 2058-74-4[1]
Appearance Orange to red crystals or powder[2]
Melting Point 124.0-134.0 °C[2]
IUPAC Name 1-methylindole-2,3-dione

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a suitable method for the separation and quantification of this compound. The following protocol is a recommended starting point and may require optimization for specific instrumentation and sample matrices.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Columns:

  • Any standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Methanol or a mixture of Mobile Phase A and B.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 295 nm.

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient is outlined in Table 2.

Table 2: Suggested Gradient Elution Program for HPLC Analysis

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the sample diluent to a concentration expected to be within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Illustrative Workflow for HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (C18 Column, Gradient Elution) inject Inject Sample/Standard hplc->inject separate Chromatographic Separation inject->separate detect UV Detection at 295 nm separate->detect data Data Acquisition and Analysis detect->data

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program: A temperature program is essential for good separation. A suggested program is:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Standard and Sample Solutions: Prepare solutions of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane. Ensure the concentration is appropriate for the sensitivity of the instrument.

5. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve using the peak area of a characteristic ion.

Quantitative Data for GC-MS Analysis

Table 3: GC-MS Data for this compound

ParameterValue
Kovats Retention Index (non-polar column) 1477
Major Mass Spectral Peaks (m/z) 161 (M+), 104, 105

Illustrative Workflow for GC-MS Analysis

GCMS_Workflow prep Sample Preparation in Volatile Solvent gcms GC-MS System Setup (HP-5ms Column, Temp. Program) inject Inject Sample gcms->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 40-400) ionize->analyze data Data Acquisition and Spectral Analysis analyze->data

GC-MS Analysis Workflow

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of this compound in solution.

Experimental Protocol: UV-Vis Spectroscopy

1. Instrumentation:

  • A standard UV-Vis spectrophotometer.

2. Reagents and Solutions:

  • Solvent: Methanol.

  • Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 5-25 µg/mL).

3. Procedure:

  • Wavelength Scan: Scan a solution of this compound in methanol from 200-800 nm to determine the wavelength of maximum absorbance (λmax). For the related compound isatin, the λmax is reported to be 295 nm in methanol.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution in methanol at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Quantitative Data for UV-Vis Analysis

Table 4: UV-Vis Spectroscopic Data for Isatin (as a reference)

ParameterValue
Solvent Methanol
λmax ~295 nm
Linear Range 5-25 µg/mL
Correlation Coefficient (r²) >0.999

Biological Context: Inhibition of Apoptosis

Isatin and its derivatives have been identified as potent inhibitors of caspases, particularly caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic signaling pathway. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. By inhibiting caspase-3, this compound and related compounds can prevent the cleavage of cellular substrates that leads to cell death.

Caspase-3 Mediated Apoptosis Pathway

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, both of which converge on the activation of caspase-3. This compound is hypothesized to act as an inhibitor of this final executioner caspase.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner Caspase) procaspase3->caspase3 Activation substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis methylisatin This compound methylisatin->caspase3 Inhibition

Caspase-3 Mediated Apoptosis Pathway and Inhibition by this compound
Experimental Protocol: Caspase-3 Inhibition Assay (Fluorometric)

This protocol describes a method to assess the inhibitory activity of this compound on caspase-3.

1. Materials:

  • Recombinant human caspase-3.

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 2 mM DTT).

  • This compound stock solution in DMSO.

  • Known caspase-3 inhibitor (positive control, e.g., Ac-DEVD-CHO).

  • 384-well black plates.

  • Fluorescence plate reader (λex = 360 nm, λem = 460 nm).

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • In a 384-well plate, add the diluted this compound solutions or controls.

  • Add recombinant caspase-3 to each well (except for the no-enzyme control) and incubate for 10-15 minutes at 37 °C to allow for inhibitor binding.

  • Initiate the reaction by adding the caspase-3 substrate to all wells.

  • Immediately measure the fluorescence kinetically for at least 30 minutes, with readings every 1-2 minutes.

3. Data Analysis:

  • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Calculate the percentage of inhibition relative to the vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Methylisatin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the reaction yield of 1-Methylisatin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-methylation of isatin is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the N-methylation of isatin are a frequent challenge. The primary causes often revolve around incomplete deprotonation of the isatin N-H, suboptimal reaction conditions, or competing side reactions.

Troubleshooting Steps:

  • Base Selection: The base must be strong enough to completely deprotonate the isatin. If you are using a weak base like potassium carbonate (K₂CO₃) and getting low yields, consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Ensure you are using a sufficient molar equivalent of the base (typically 1.1 to 1.5 equivalents).[1][2]

  • Solvent Choice: The reaction is best performed in a polar aprotic solvent which can solvate the isatin anion. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are excellent choices that facilitate the SN2 reaction.[1][2][3]

  • Reaction Temperature & Time: Less reactive alkylating agents may necessitate higher temperatures or extended reaction times. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration and prevent decomposition from prolonged heating.

  • Moisture Control: Reactions involving highly reactive bases like sodium hydride (NaH) are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the base from being quenched.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically decrease reaction times and boost yields by minimizing the formation of by-products.

Q2: I'm observing significant side-product formation on my TLC plate. What are these impurities and how can I prevent them?

A: The most common side products in this reaction are O-alkylation products and epoxides, especially when using alkylating agents with acidic methylene groups.

Minimization Strategies:

  • O-Alkylation: The formation of O-alkylated regioisomers is more common when using silver salts. To favor N-alkylation, use alkali metal bases like K₂CO₃, Cs₂CO₃, or NaH.

  • Epoxide Formation: This side reaction is favored when using strong bases and alkylating agents with acidic protons (e.g., phenacyl halides). It can be minimized by using a milder base and carefully controlling the reaction temperature.

  • Starting Material Purity: Ensure the purity of your starting isatin and methylating agent, as impurities can lead to unexpected side reactions.

Q3: My final product is a persistent oil or goo and will not solidify. What is the cause and what steps can I take?

A: This is a common purification issue, often caused by residual high-boiling point solvents or the inherent nature of the product if impurities are present.

Solutions:

  • Removal of High-Boiling Solvents: Solvents like DMF or NMP can be difficult to remove completely. During the workup, wash the organic extract thoroughly with water or brine to partition the residual solvent into the aqueous layer. Drying the product under a high vacuum is also essential.

  • Trituration: If the product is an oil, trituration can induce crystallization. This involves repeatedly washing the oil with a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble), such as hexane or diethyl ether, while scratching the flask with a glass rod.

  • Column Chromatography: If trituration fails, purification by column chromatography is the standard method to separate the desired product from impurities that may be preventing crystallization.

Q4: How can I effectively purify crude this compound?

A: Purification strategies depend on the nature of the impurities.

  • Recrystallization: If a solid is obtained after the workup, recrystallization from a suitable solvent like ethanol is a common and effective purification method.

  • Acid-Base Wash: Isatin and its derivatives can be purified by dissolving the crude product in a dilute sodium hydroxide solution. The solution is then filtered to remove insoluble impurities. Subsequently, the filtrate is acidified with an acid like HCl, causing the purified product to precipitate out.

  • Column Chromatography: This is the most versatile method for separating closely related compounds and removing stubborn impurities. A silica gel column with an ethyl acetate/hexane solvent system is typically effective.

Data Presentation: N-Alkylation of Isatin

The choice of reagents and reaction conditions significantly impacts the yield of this compound. The tables below summarize quantitative data from various studies.

Table 1: Effect of Base and Solvent on Yield (Conventional Heating)

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF804-6~85-95
Cs₂CO₃DMFRoom Temp - 602-4~90-98
NaHDMF0 - Room Temp1-3~90-97
CaH₂DMF601~88-95

Data synthesized from multiple sources, including,,, and. Yields are approximate and can vary based on the specific alkylating agent and reaction scale.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

Alkylating AgentMethodBaseSolventTimeYield (%)
Methyl IodideConventionalK₂CO₃DMF5 h92%
Methyl IodideMicrowaveK₂CO₃DMF5 min95%
Ethyl BromoacetateConventionalK₂CO₃DMF6 h85%
Ethyl BromoacetateMicrowaveK₂CO₃DMF8 min94%
Benzyl BromideConventionalK₂CO₃DMF4 h90%
Benzyl BromideMicrowaveK₂CO₃DMF5 min96%

Data adapted from studies on microwave-assisted N-alkylation of isatin.

Diagrams and Workflows

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Isatin Isatin Base Base (e.g., K₂CO₃, NaH) Anion Isatin Anion Isatin->Anion Deprotonation MeX Methyl Halide (e.g., MeI) Product This compound MeX->Product SN2 Reaction Solvent Solvent (e.g., DMF) Anion->Product SN2 Reaction

Caption: General reaction pathway for the N-methylation of isatin.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base Is the base strong enough? (e.g., K₂CO₃ vs NaH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, NMP) check_base->check_solvent Yes sol_base Use a stronger base (e.g., Cs₂CO₃, NaH) check_base->sol_base No check_conditions Are temperature/time optimized? (Monitor by TLC) check_solvent->check_conditions Yes sol_solvent Switch to DMF or NMP check_solvent->sol_solvent No check_moisture Is the reaction anhydrous? (Especially for NaH) check_conditions->check_moisture Yes sol_conditions Increase temperature or time; Consider microwave synthesis check_conditions->sol_conditions No sol_moisture Use oven-dried glassware and anhydrous solvents check_moisture->sol_moisture No end_node Yield Optimized check_moisture->end_node Yes sol_base->end_node sol_solvent->end_node sol_conditions->end_node sol_moisture->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Isatin using Potassium Carbonate

This protocol is a standard method for the synthesis of this compound.

Materials:

  • Isatin (1.0 mmol, 147.1 mg)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol, 179.7 mg), finely ground

  • Methyl Iodide (MeI) (1.1 mmol, 156.1 mg, 68.8 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Potassium Iodide (KI) (0.1 mmol, 16.6 mg) (Optional, as catalyst)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol) and anhydrous DMF (5 mL).

  • Add potassium carbonate (1.3 mmol) to the solution. If using, add the catalytic amount of potassium iodide.

  • Stir the resulting suspension at room temperature for 30-60 minutes to allow for the formation of the isatin anion. The color of the solution should darken.

  • Add methyl iodide (1.1 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the eluent) until the starting isatin spot has been consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water (50 mL). A precipitate should form.

  • Stir the suspension for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove residual DMF and salts.

  • Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol to yield orange-to-red crystals.

References

Technical Support Center: 1-Methylisatin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methylisatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot issues related to its degradation products that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, a derivative of isatin, is a versatile compound utilized in pharmaceutical research and development as a precursor for the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents.[1] Understanding its stability and degradation pathways is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. Forced degradation studies help to identify potential degradation products and develop stability-indicating analytical methods.[2][3]

Q2: Under what conditions is this compound known to degrade?

A2: Currently, the most well-documented degradation pathway for this compound is alkaline hydrolysis.[4][5] This process involves the cleavage of the amide bond within the isatin ring structure. The rate of this hydrolysis is sensitive to pH and is subject to general base catalysis. While comprehensive forced degradation studies covering acidic, oxidative, photolytic, and thermal stress conditions are not extensively published for this compound specifically, such studies are standard practice in pharmaceutical development to assess the intrinsic stability of a drug substance.

Q3: What is the primary degradation product of this compound under alkaline conditions?

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the degradation of this compound. Such a method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities that may form over time.

Q5: Are there any known signaling pathways affected by this compound degradation products?

A5: There is currently no specific information available in the reviewed literature regarding the interaction of this compound degradation products with cellular signaling pathways. Research has primarily focused on the biological activities of the parent compound.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and analysis of this compound.

Issue 1: Unexpected Peaks in Chromatogram

Possible Cause 1: Degradation of this compound

  • Troubleshooting Steps:

    • Verify Solvent pH: this compound is susceptible to alkaline hydrolysis. Ensure that your solvents and sample matrices are not alkaline. If working with basic solutions is necessary, perform analyses promptly and at controlled temperatures to minimize degradation.

    • Check for Light Exposure: Although not specifically documented for this compound, photostability is a critical parameter. Protect solutions from light, especially if unexpected peaks appear over time in light-exposed samples.

    • Assess Temperature Conditions: Elevated temperatures can accelerate degradation. Store stock solutions and samples at recommended temperatures (generally cool and dark place, <15°C) and avoid prolonged exposure to high temperatures during sample preparation.

    • Consider Oxidative Stress: The presence of oxidizing agents in your reagents or solvents could lead to degradation. Use high-purity solvents and consider degassing them to remove dissolved oxygen.

Possible Cause 2: Impurities in the Starting Material

  • Troubleshooting Steps:

    • Check Certificate of Analysis (CoA): Review the CoA for your batch of this compound to check for known impurities.

    • Analyze a Freshly Prepared Standard: Prepare a standard solution of this compound from a new or different batch and compare the chromatogram to your sample.

Issue 2: Decrease in this compound Peak Area Over Time

Possible Cause: Instability in Solution

  • Troubleshooting Steps:

    • Perform a Solution Stability Study: Prepare a solution of this compound in your experimental solvent and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) under your typical laboratory conditions (temperature and light). This will help determine the stability of the compound in your specific matrix.

    • Optimize Storage Conditions: Based on the stability study, adjust the storage conditions for your solutions. This may involve refrigeration, protection from light, or the use of a different solvent system if feasible.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and analyze by HPLC at initial, 2, 4, 8, and 24-hour time points.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

    • Neutralize the samples before injection into the HPLC system.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Analyze by HPLC at initial and subsequent time points (e.g., 5, 15, 30, 60 minutes) due to the known rapid degradation under alkaline conditions.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and analyze by HPLC at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a specified period (e.g., 24 hours).

    • Also, reflux a solution of this compound in a neutral solvent (e.g., water:methanol 50:50) at an elevated temperature.

    • Analyze the samples by dissolving the solid in a suitable solvent and by diluting the refluxed solution.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm or 366 nm) and/or visible light in a photostability chamber.

    • Analyze the samples at various time points.

  • Analysis:

    • For each stress condition, analyze the samples using a suitable stability-indicating HPLC method.

    • If significant degradation is observed, characterize the structure of the degradation products using LC-MS/MS.

Data Presentation

As specific quantitative data on the degradation products of this compound under various stress conditions are not available in the public literature, a representative table is provided below to illustrate how such data should be structured once obtained from experimental studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTimeTemperature% DegradationNumber of DegradantsRRT of Major Degradant(s)
Acid Hydrolysis1 M HCl24 h60 °CData not availableData not availableData not available
Alkaline Hydrolysis0.1 M NaOH1 hRoom TempData not availableData not availableData not available
Oxidative3% H₂O₂24 hRoom TempData not availableData not availableData not available
Thermal (Solid)Dry Heat24 h80 °CData not availableData not availableData not available
PhotolyticUV Light (254 nm)8 hRoom TempData not availableData not availableData not available

RRT = Relative Retention Time

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_input Starting Material Acid Acid Hydrolysis (HCl) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Samples Base Alkaline Hydrolysis (NaOH) Base->HPLC Analyze Samples Oxidative Oxidative (H2O2) Oxidative->HPLC Analyze Samples Thermal Thermal (Heat) Thermal->HPLC Analyze Samples Photo Photolytic (UV/Vis Light) Photo->HPLC Analyze Samples LCMS LC-MS/MS Characterization HPLC->LCMS Identify Degradants Drug This compound Stock Solution Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidative Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress Stability_Testing_Logic cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis & Action Drug This compound Degradation Potential Degradation Drug->Degradation Conditions Storage & Experimental Conditions (pH, Temp, Light) Conditions->Degradation Stable Stable Compound Degradation->Stable No Degradants Degradation Products Degradation->Degradants Yes Analysis Stability-Indicating Method (HPLC) Degradants->Analysis Characterization Structural Elucidation (LC-MS, NMR) Analysis->Characterization Control Implement Control Strategies Characterization->Control

References

avoiding side reactions with 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylisatin. The information is designed to help avoid common side reactions and overcome challenges during synthesis, purification, and various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most prevalent side reactions involving this compound include O-alkylation during its synthesis, hydrolysis of the lactam ring under basic conditions, and undesired aldol-type condensations at the C3-carbonyl group. Reactions with primary amines can also sometimes lead to the formation of imine byproducts.

Q2: How can I minimize the formation of the O-methylated isomer during the synthesis of this compound?

A2: The selectivity between N-methylation and O-methylation is influenced by the choice of base, solvent, and methylating agent. Generally, using a "soft" methylating agent like methyl iodide in combination with a carbonate base (e.g., K₂CO₃) in a polar aprotic solvent like DMF favors N-alkylation.[1][2]

Q3: My this compound sample is degrading upon storage. What are the likely causes and how can I prevent it?

A3: this compound can be susceptible to hydrolysis, especially in the presence of moisture and basic conditions.[3] It is recommended to store this compound in a cool, dry place, away from direct sunlight and incompatible materials such as strong bases.

Q4: I am observing a complex mixture of products in my aldol condensation reaction with this compound. What could be the reason?

A4: Aldol reactions with this compound can be complex due to the possibility of self-condensation or reactions with other enolizable carbonyl compounds in the mixture.[4][5] Controlling the reaction conditions, such as temperature and the slow addition of one reactant, is crucial for selectivity. Using a non-enolizable aldehyde or ketone as a reaction partner can simplify the product mixture.

Troubleshooting Guides

Issue 1: Low Yield of this compound in N-Alkylation of Isatin

Possible Causes:

  • Competitive O-Alkylation: The ambident nature of the isatin anion can lead to the formation of the undesired O-methylated isomer.

  • Incomplete Deprotonation: Insufficient base or a base that is not strong enough may result in a low concentration of the isatin anion.

  • Hydrolysis of Product: If the reaction is worked up under strongly basic aqueous conditions, the this compound product can hydrolyze.

  • Reaction Time and Temperature: Suboptimal reaction time or temperature can lead to incomplete conversion or degradation.

Solutions:

ParameterRecommendationRationale
Base Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).These bases are effective in promoting N-alkylation while minimizing side reactions.
Solvent Use a polar aprotic solvent such as DMF or NMP.These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the isatin anion.
Methylating Agent Use methyl iodide (CH₃I).As a "soft" alkylating agent, it preferentially reacts at the "softer" nitrogen atom.
Work-up Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) before extraction.This prevents base-catalyzed hydrolysis of the this compound product.
Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC).This helps in determining the optimal reaction time and preventing the formation of degradation products.
Issue 2: Presence of Impurities after Synthesis and Purification

Possible Causes:

  • Residual Starting Material: Incomplete reaction.

  • Formation of Isatoic Anhydride Derivatives: Oxidation of the isatin ring can occur under certain conditions.

  • Polymeric Materials: Strong basic conditions can sometimes lead to polymerization.

Solutions:

MethodDescription
Recrystallization Recrystallize the crude product from a suitable solvent like ethanol or glacial acetic acid.
Base Wash and Re-precipitation Dissolve the crude product in a dilute aqueous base (e.g., NaOH), filter to remove insoluble impurities, and then re-precipitate the this compound by adding dilute acid.
Column Chromatography For high purity, silica gel column chromatography can be employed using a mixture of ethyl acetate and hexane as the eluent.

Experimental Protocols

Protocol 1: N-Methylation of Isatin using Potassium Carbonate

This protocol describes a reliable method for the synthesis of this compound with a high preference for N-alkylation.

Materials:

  • Isatin (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol)

  • Methyl Iodide (CH₃I) (1.1 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • 1N Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve isatin in DMF.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC.

  • Once the reaction is complete, pour the mixture into water and neutralize with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Purification of this compound via Acid-Base Extraction

This protocol is effective for removing non-acidic and some colored impurities.

Materials:

  • Crude this compound

  • 1M Sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Deionized water

Procedure:

  • Suspend the crude this compound in hot water.

  • Slowly add 1M NaOH solution while stirring until the solid completely dissolves, forming the sodium salt of the opened-ring N-methylisatinic acid.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath.

  • Slowly add 1M HCl with vigorous stirring until the solution is acidic to Congo red paper.

  • The this compound will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the purified this compound in a desiccator.

Data Presentation

Table 1: Comparison of N-Methylation Protocols for Isatin

ProtocolMethylating AgentBase/CatalystSolventTemperature (°C)TimeYield (%)Reference
Classical Alkylation (Conventional)Methyl IodideK₂CO₃DMF701.5 - 2 h~80
Classical Alkylation (Microwave)Methyl IodideK₂CO₃DMFNot specified3 min95
Phase-Transfer Catalysis (PTC)Alkyl BromideK₂CO₃ / TBABDMFRoom Temperature48 h~80

*TBAB: Tetra-n-butylammonium bromide

Visualizations

N_vs_O_Alkylation Isatin_anion Isatin Anion N_Alkylation N-Methylisatin (Major Product) Isatin_anion->N_Alkylation Favored by soft electrophiles (e.g., CH3I) O_Alkylation O-Methylisatin (Minor Product) Isatin_anion->O_Alkylation Favored by hard electrophiles Methyl_Iodide Methyl Iodide (Soft Electrophile) Methyl_Iodide->Isatin_anion Reacts with

Caption: N- vs. O-Alkylation of the Isatin Anion.

Hydrolysis_Pathway Methylisatin This compound Tetrahedral_Intermediate Tetrahedral Intermediate Methylisatin->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH- Hydroxide->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening N_Methylisatinic_Acid N-Methylisatinic Acid (Hydrolysis Product) Ring_Opening->N_Methylisatinic_Acid Experimental_Workflow_Purification cluster_0 Purification of this compound start Crude this compound dissolve Dissolve in aq. NaOH start->dissolve filter_impurities Filter Insoluble Impurities dissolve->filter_impurities precipitate Add aq. HCl to Precipitate filter_impurities->precipitate filter_product Filter Pure Product precipitate->filter_product wash Wash with Water filter_product->wash dry Dry wash->dry end Pure this compound dry->end

References

Technical Support Center: 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylisatin. The information is designed to address common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

A1: this compound is a derivative of isatin, a naturally occurring indole compound. It is a versatile molecule used in various research areas, including as a precursor in the synthesis of novel pharmaceutical agents with potential anti-cancer, anti-inflammatory, and antimicrobial properties.[1] It is also utilized in biological research to study enzyme inhibition and receptor interactions.[1]

Q2: What are the known biological targets of this compound?

A2: this compound has been identified as an inhibitor of several enzymes, including:

  • Carboxylesterases (CE): It is a potent and selective inhibitor of human carboxylesterases, which are involved in the metabolism of various drugs and xenobiotics.[2]

  • Monoamine Oxidase (MAO): Isatin and its derivatives are known inhibitors of monoamine oxidase, an enzyme crucial for the breakdown of neurotransmitters like serotonin and dopamine.[3][]

  • Caspase-3: Some isatin derivatives have been shown to be potent inhibitors of caspase-3, a key enzyme in the apoptotic pathway.

Q3: I'm having trouble dissolving this compound. What are its general solubility characteristics?

A3: this compound is known to be practically insoluble in water. It exhibits slight solubility in ethanol and is soluble in dimethylformamide (DMF). Its solubility in other common organic solvents is not extensively documented in publicly available literature.

Troubleshooting Guide: Improving this compound Solubility

Low aqueous solubility is a common challenge encountered during experiments with this compound. Below are several strategies to enhance its solubility, ranging from simple solvent adjustments to more advanced formulation techniques.

Initial Troubleshooting Steps

If you are experiencing precipitation or incomplete dissolution of this compound, consider the following initial steps:

  • Sonication: Gentle sonication can help to break down aggregates and improve the dissolution rate.

  • Heating: Carefully warming the solvent can increase the solubility of this compound. However, be cautious of potential degradation at elevated temperatures. It is recommended to perform stability tests if heating is employed.

  • pH Adjustment: While this compound itself is not ionizable, changes in pH can sometimes affect the overall formulation and interactions with other components, potentially influencing solubility. This is generally less effective for neutral compounds like this compound compared to acidic or basic drugs.

Quantitative Solubility Data

While comprehensive quantitative data for this compound is limited, the following table summarizes available information and data for a structurally similar compound, 5-Methylisatin, to provide a general reference.

SolventThis compound Solubility5-Methylisatin SolubilityTemperature (°C)
WaterInsoluble-Ambient
EthanolSlightly Soluble-Ambient
Methanol-25 mg/mLAmbient
Dimethylformamide (DMF)Soluble-Ambient
Chloroform/Ethanol (1:1)-50 mg/mLAmbient

Note: The solubility of "slightly soluble" compounds can vary significantly. It is recommended to perform preliminary solubility tests to determine the optimal concentration for your specific experimental conditions.

Advanced Solubility Enhancement Techniques

For applications requiring higher concentrations of this compound in aqueous or other incompatible solvent systems, the following formulation strategies can be employed.

Co-solvency

The use of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • General Principle: The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar molecules like this compound.

Experimental Protocols

Below are detailed methodologies for key experiments related to improving this compound solubility. These are general protocols that may require optimization for your specific needs.

Protocol 1: Co-crystallization for Solubility Enhancement

Co-crystallization involves forming a crystalline solid composed of the active pharmaceutical ingredient (API), in this case, this compound, and a co-former in a specific stoichiometric ratio. This can alter the physicochemical properties of the API, often leading to improved solubility and dissolution rates.

Materials:

  • This compound

  • Co-former (e.g., nicotinamide, succinic acid, caffeine)

  • Solvent(s) in which both this compound and the co-former are soluble (e.g., ethanol, methanol, acetone)

  • Mortar and pestle

  • Stir plate and stir bar

  • Evaporation dish

Method: Solvent Evaporation Technique

  • Selection of Co-former and Solvent: Choose a co-former that has complementary functional groups for hydrogen bonding with this compound. Select a solvent in which both compounds are soluble.

  • Stoichiometric Mixture: Weigh equimolar amounts of this compound and the chosen co-former.

  • Dissolution: Dissolve the mixture in a minimal amount of the selected solvent with gentle stirring.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a fume hood.

  • Crystal Collection: Once the solvent has fully evaporated, collect the resulting crystals.

  • Characterization: Analyze the new solid form using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm co-crystal formation.

  • Solubility Assessment: Determine the solubility of the co-crystals in the desired aqueous medium and compare it to that of pure this compound.

Protocol 2: Solid Dispersion via Solvent Evaporation

Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate by reducing particle size and improving wettability.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000, Hydroxypropyl methylcellulose (HPMC))

  • Organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

Method: Solvent Evaporation

  • Preparation of Solution: Dissolve a specific weight ratio of this compound and the hydrophilic carrier in a suitable organic solvent. Common ratios to test are 1:1, 1:2, and 1:5 (drug:carrier).

  • Solvent Removal: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) until a solid mass is formed.

  • Drying: Dry the resulting solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using PXRD and DSC to confirm the amorphous nature of the drug within the carrier.

  • Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

Protocol 3: Nanosuspension Formulation by High-Pressure Homogenization

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and/or polymers. The small particle size leads to an increased surface area, thereby enhancing the dissolution velocity.

Materials:

  • This compound

  • Stabilizer(s) (e.g., Poloxamer 188, Tween 80, HPMC)

  • Purified water

  • High-pressure homogenizer

Method: High-Pressure Homogenization

  • Preparation of Suspension: Disperse a small amount of this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v).

  • Pre-milling (Optional): Reduce the particle size of the coarse suspension using a high-shear mixer or by sonication.

  • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a set number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The goal is to achieve a mean particle size below 500 nm with a low PDI.

  • Stability Assessment: Monitor the particle size and for any signs of aggregation or crystal growth over time at different storage conditions.

  • Dissolution Testing: Evaluate the dissolution rate of the nanosuspension in comparison to the unprocessed drug.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways inhibited by this compound and its parent compound, isatin.

Carboxylesterase_Inhibition cluster_0 Carboxylesterase (CE) Catalytic Cycle cluster_1 Inhibition by this compound Ester_Substrate Ester-containing Drug/Xenobiotic CE Carboxylesterase (e.g., hCE1) Ester_Substrate->CE Binds to active site Products Carboxylic Acid + Alcohol CE->Products Hydrolysis Inhibited_CE Inhibited Carboxylesterase 1_Methylisatin This compound 1_Methylisatin->Inhibited_CE Binds to active site

Carboxylesterase Inhibition by this compound

MAO_Inhibition cluster_0 Normal Dopamine Metabolism cluster_1 MAO Inhibition by Isatin Derivative Dopamine Dopamine MAO_A_B Monoamine Oxidase (MAO-A/B) Dopamine->MAO_A_B Increased_Dopamine Increased Dopamine in Synapse Dopamine->Increased_Dopamine Reduced Metabolism DOPAL DOPAL MAO_A_B->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC Isatin_Derivative Isatin Derivative (e.g., this compound) Inhibited_MAO Inhibited MAO Isatin_Derivative->Inhibited_MAO

Monoamine Oxidase (MAO) Inhibition and Dopamine Metabolism

Caspase3_Apoptosis_Pathway cluster_0 Apoptotic Signaling cluster_1 Inhibition by Isatin Derivative Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Procaspase_3 Procaspase-3 (Inactive) Initiator_Caspases->Procaspase_3 Caspase_3 Caspase-3 (Active) Procaspase_3->Caspase_3 Apoptotic_Substrates Cellular Substrates Caspase_3->Apoptotic_Substrates Inhibited_Caspase_3 Inhibited Caspase-3 Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis Isatin_Derivative Isatin Derivative (e.g., this compound) Isatin_Derivative->Inhibited_Caspase_3 Blocked_Apoptosis Apoptosis Blocked Inhibited_Caspase_3->Blocked_Apoptosis

Caspase-3 Mediated Apoptosis and Inhibition

References

Technical Support Center: 1-Methylisatin Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 1-methylisatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference when this compound is a compound of interest in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical compound, a derivative of isatin.[1] It is commonly used as a building block or precursor in the synthesis of more complex molecules, particularly in pharmaceutical development for creating anti-cancer and antimicrobial compounds.[1] It is also utilized in the manufacturing of dyes and in material science.[1]

Q2: Is there a standard "this compound assay"?

Currently, there is no widely recognized, standard biochemical or cellular assay referred to as the "this compound assay." It is more likely that you are using this compound as a test compound in a specific assay (e.g., an enzyme inhibition assay, a cell viability assay, or a high-throughput screen) and are observing unexpected results or interference.

Q3: Why might this compound interfere with my assay?

Interference from small molecules like this compound can arise from several of its chemical properties. Potential mechanisms of interference include:

  • Chemical Reactivity: The ketone functional groups in this compound could potentially react with nucleophiles present in your assay reagents, such as thiol groups in proteins (e.g., cysteine residues) or dithiothreitol (DTT).[2][3]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or sequester other assay components.

  • Optical Interference: As this compound is a colored compound (orange to red), it can interfere with absorbance or fluorescence-based assays by absorbing light at the detection wavelength or by quenching the fluorescent signal.

  • Redox Activity: Some compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) which can disrupt assay components.

Troubleshooting Guide: Identifying and Mitigating Interference

If you suspect this compound is interfering with your experimental results, follow this guide to diagnose and address the issue.

Issue 1: False Positives in Biochemical Assays

You observe an apparent "hit" (e.g., enzyme inhibition) that is not reproducible or appears non-specific.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Compound Aggregation 1. Test for detergent sensitivity. 2. Vary the concentration of your enzyme. 3. Examine the dose-response curve for steepness.Detergent Sensitivity Test: 1. Run your standard assay protocol. 2. In a parallel experiment, include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. 3. If the inhibitory effect of this compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.
Thiol Reactivity 1. Perform the assay in the presence and absence of a reducing agent like DTT. 2. Pre-incubate this compound with a thiol-containing compound (e.g., glutathione) before adding it to the assay.DTT Sensitivity Test: 1. Run your assay with this compound as usual. 2. In a separate experiment, add a higher concentration of DTT (e.g., 1-10 mM) to the assay buffer. 3. A decrease in the observed activity of this compound suggests potential thiol reactivity.
Optical Interference 1. Measure the absorbance or fluorescence spectrum of this compound at the assay concentration. 2. Run a control experiment with all assay components except the target protein/enzyme.Control for Intrinsic Absorbance/Fluorescence: 1. Prepare a solution of this compound at the final assay concentration in the assay buffer. 2. Read the absorbance or fluorescence at the same wavelength used for your assay readout. 3. Subtract this background signal from your experimental values.

Troubleshooting Workflow for False Positives

False_Positive_Workflow start Suspected False Positive detergent_test Run Assay with Non-ionic Detergent start->detergent_test is_aggregation Is activity reduced? detergent_test->is_aggregation dtt_test Run Assay with Excess DTT is_thiol_reactive Is activity reduced? dtt_test->is_thiol_reactive optical_control Measure Compound's Intrinsic Signal is_optical_interference Is background signal significant? optical_control->is_optical_interference is_aggregation->dtt_test No aggregation_conclusion Likely Interference by Aggregation is_aggregation->aggregation_conclusion Yes is_thiol_reactive->optical_control No thiol_conclusion Likely Thiol Reactivity is_thiol_reactive->thiol_conclusion Yes optical_conclusion Correct for Optical Interference is_optical_interference->optical_conclusion Yes other_mechanism Consider Other Mechanisms is_optical_interference->other_mechanism No

Caption: Troubleshooting workflow for identifying the cause of false positives.

Issue 2: False Negatives or Reduced Signal

You observe a loss of signal or a weaker than expected effect from your positive controls in the presence of this compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Fluorescence Quenching 1. Measure the fluorescence of your probe in the presence and absence of this compound.Quenching Control: 1. Prepare your fluorescent probe/substrate in the assay buffer. 2. Measure the baseline fluorescence. 3. Add this compound at the test concentration and measure the fluorescence again. 4. A significant drop in fluorescence indicates quenching.
Reagent Inactivation 1. Pre-incubate this compound with individual assay components (e.g., enzymes, substrates) before initiating the reaction.Component Pre-incubation: 1. Set up multiple reactions. In each, pre-incubate this compound with a single assay component for 15-30 minutes. 2. Initiate the reaction by adding the remaining components. 3. Identify which component, when pre-incubated with this compound, leads to the loss of signal.

Logical Relationship for Signal Loss

Signal_Loss_Diagram cluster_mechanisms Potential Interference Mechanisms compound This compound quenching Fluorescence Quenching compound->quenching reactivity Reagent Reactivity compound->reactivity assay_signal Assay Signal quenching->assay_signal Reduces reactivity->assay_signal Reduces Signaling_Pathway compound This compound (Test Compound) receptor Cell Surface Receptor compound->receptor Intended Target? off_target Off-Target Effects (e.g., ROS production, Membrane disruption) compound->off_target kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response off_target->cellular_response

References

Technical Support Center: 1-Methylisatin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methylisatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Section 1: General Handling, Storage, and Safety

This section covers the fundamental aspects of safely handling and storing this compound to ensure its integrity and longevity.

FAQs

Q: What are the recommended storage conditions for this compound? A: this compound should be stored in a cool, dry, and dark place, away from direct sunlight.[1][2] It is important to keep the container tightly closed in a well-ventilated area to prevent degradation.[2][3] Store it away from incompatible materials such as strong oxidizing agents.[2] For long-term stability, room temperature storage is generally acceptable.

Q: What personal protective equipment (PPE) should I use when handling this compound powder? A: When handling this compound, especially in its solid powder form, appropriate PPE is crucial. You should wear protective gloves, safety glasses or goggles, and a lab coat. If there is a risk of generating dust, a dust respirator or local exhaust ventilation should be used. Always wash your hands thoroughly after handling the compound.

Q: How should I dispose of this compound waste? A: Waste from this compound is classified as hazardous and should be disposed of in accordance with local, state, and federal regulations. Collect material in an airtight container, taking care not to disperse dust, and dispose of it at an authorized waste disposal plant. Do not empty it into drains.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Orange to red, or light yellow to amber crystalline powder
Melting Point 128 - 133 °C
Purity Typically ≥97%

Section 2: Synthesis and Purification

Researchers often synthesize this compound from isatin. This section addresses common issues that can arise during its synthesis and subsequent purification.

FAQs

Q: I am getting a low yield during the N-methylation of isatin. What are the possible causes? A: Low yields in the N-methylation of isatin to form this compound can stem from several factors:

  • Incomplete Deprotonation: The initial step often involves deprotonating the isatin nitrogen. If the base used is not strong enough or if insufficient equivalents are used, the reaction will not proceed to completion.

  • Reagent Quality: The purity of the starting isatin, the base, and the methylating agent (e.g., methyl iodide, dimethyl sulfate) is critical. Impurities can lead to side reactions.

  • Reaction Conditions: Temperature and reaction time are key parameters. Some procedures require heating to drive the reaction to completion. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the methylating agent.

  • Side Reactions: Over-methylation or reaction at other sites on the molecule can occur, although N-methylation is generally favored.

Q: I am having trouble purifying this compound after synthesis. What methods are most effective? A: Purification can be challenging due to the compound's properties and potential byproducts.

  • Recrystallization: This is a common and effective method. This compound is slightly soluble in ethanol, which can be a suitable solvent for recrystallization. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: For removing more persistent impurities, silica gel column chromatography is a standard approach. A solvent system such as ethyl acetate/hexane is often used to elute the desired product.

  • Washing: Washing the crude product with a non-polar solvent can help remove non-polar impurities before further purification steps.

Experimental Protocol: N-Alkylation of Isatin to Synthesize this compound

This protocol is a general guideline for the N-methylation of isatin.

  • Preparation: In a round-bottom flask, dissolve isatin (1 mmol) in an appropriate volume of anhydrous dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as calcium hydride (3 mmol), to the solution. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: Add the methylating agent, such as methyl iodide (1.5 mmol), dropwise to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 60 °C) and stir for the required time (typically 1-2 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, pour the mixture into water and neutralize it with a dilute acid like 2N HCl.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography or recrystallization.

G cluster_synthesis Troubleshooting Low Synthesis Yield start Low Yield Observed check_reagents Verify Purity of Isatin, Base, & Methylating Agent start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Anhydrous Solvent) check_reagents->check_conditions Reagents OK end Improved Yield check_reagents->end Impure check_base Check Base Strength & Stoichiometry check_conditions->check_base Conditions OK adjust Adjust Conditions (e.g., Increase Temp/Time) check_conditions->adjust Incorrect analyze_crude Analyze Crude Product (TLC, NMR) check_base->analyze_crude Base OK check_base->adjust Incorrect side_products Side Products Detected? analyze_crude->side_products optimize Optimize Purification (Recrystallization, Chromatography) side_products->optimize Yes side_products->adjust No (Incomplete Reaction) optimize->end adjust->end G cluster_solubility Addressing Compound Precipitation in Aqueous Buffer start Precipitation Observed in Aqueous Buffer q1 Is the final concentration as low as possible? start->q1 sol1 Lower the final concentration of this compound q1->sol1 No q2 Can a co-solvent (e.g., DMSO) be used? q1->q2 Yes a1_yes Yes a1_no No end Stable Solution/Suspension sol1->end sol2 Add a small % of co-solvent. Run vehicle control. q2->sol2 Yes q3 Is pH adjustment permissible for the assay? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Test small pH adjustments to the buffer. q3->sol3 Yes sol4 Use gentle sonication to aid dissolution/suspension. q3->sol4 No a3_yes Yes a3_no No sol3->end sol4->end G cluster_bioassay Troubleshooting Logic for Bioassays start Unexpected Assay Result (e.g., No Activity, High Variability) check_controls Are Positive/Negative Controls Working? start->check_controls check_assay Troubleshoot Assay Protocol (Reagents, Instrument, etc.) check_controls->check_assay No check_compound Problem is likely compound-related check_controls->check_compound Yes end Valid Result check_assay->end check_solubility Is Compound Soluble in Assay Medium? check_compound->check_solubility resolve_solubility Address Solubility (See Solubility Guide) check_solubility->resolve_solubility No check_stability Is Compound Stable Under Assay Conditions? check_solubility->check_stability Yes resolve_solubility->end modify_conditions Modify Conditions or Assess Degradation check_stability->modify_conditions No check_purity Verify Compound Purity & Concentration check_stability->check_purity Yes modify_conditions->end check_purity->end

References

Technical Support Center: Scaling Up 1-Methylisatin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Methylisatin, with a focus on scalability. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Experimental Protocols

Method 1: N-Alkylation of Isatin

This is a common and relatively straightforward method for the synthesis of this compound. It involves the direct methylation of isatin at the nitrogen atom.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Isatin E Stir at 60 °C for 1 hour A->E B Calcium Hydride (CaH2) B->E C Dimethylformamide (DMF) C->E D Methyl Iodide or Methyl Bromide D->E F Pour into water E->F After completion (monitored by TLC) G Neutralize with 2N HCl F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Silica Gel Column Chromatography J->K L This compound K->L

Caption: Workflow for the N-alkylation of isatin to synthesize this compound.

Procedure:

  • In a reaction vessel, combine isatin (1 mmol), calcium hydride (3 mmol), and dimethylformamide (DMF).[1]

  • Stir the mixture and add methyl iodide or methyl bromide (1.5 mmol).[1]

  • Heat the reaction mixture to 60°C and stir for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into water.[1]

  • Neutralize the solution with 2N HCl.[1]

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (20:80) eluent to obtain pure this compound.

Method 2: Sandmeyer Isatin Synthesis (for substituted isatins, adaptable for N-methylation post-synthesis)

The Sandmeyer synthesis is a classic method for preparing the isatin core, which can then be N-methylated. This method is particularly useful for producing substituted isatins.

Procedure:

  • Formation of Isonitrosoacetanilide Intermediate:

    • In a flask, dissolve chloral hydrate (0.54 mole) in water.

    • Add crystallized sodium sulfate (1300 g), followed by a solution of the starting aniline (0.5 mole) in water and concentrated hydrochloric acid.

    • Finally, add a solution of hydroxylamine hydrochloride (1.58 moles) in water.

    • Heat the mixture to facilitate the reaction. The isonitrosoacetanilide intermediate will precipitate and can be filtered off.

  • Cyclization to Isatin:

    • Add the dry isonitrosoacetanilide (0.46 mole) to concentrated sulfuric acid (600 g) while maintaining the temperature between 60°C and 70°C.

    • After the addition is complete, heat the solution to 80°C for about 10 minutes.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The isatin product will precipitate and can be collected by filtration, washed with cold water, and dried.

  • N-Methylation: The resulting isatin can then be N-methylated using the procedure described in Method 1.

Data Presentation

Synthesis MethodKey ReactantsTypical SolventsReaction TemperatureReaction TimeTypical YieldScalability Notes
N-Alkylation of Isatin Isatin, Methyl Halide, Base (e.g., CaH2)DMF60°C1 hourGood to ExcellentGenerally scalable, but cost of starting isatin and purification can be factors.
Sandmeyer Synthesis Substituted Aniline, Chloral Hydrate, Hydroxylamine HCl, H2SO4Water, Sulfuric Acid40°C - 80°CSeveral hoursModerateA multi-step process. Can be challenging for anilines with increased lipophilicity due to poor solubility.
Electrosynthesis Isatin, Methyl IodideDry DMF with NaClO4Not specifiedNot specifiedQuantitative molar yieldHigh current efficiency reported, suggesting potential for scalability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in N-alkylation - Incomplete deprotonation of isatin.- Competing side reactions.- Loss of product during work-up and purification.- Ensure the base is of good quality and used in sufficient excess.- Use a stronger, non-nucleophilic base if needed.- Optimize reaction time and temperature.- Carefully perform extraction and purification steps to minimize loss.
Formation of O-alkylated byproduct The enolate of isatin can undergo O-alkylation.- Use a less polar aprotic solvent.- Employ a counter-ion that favors N-alkylation.
Incomplete cyclization in Sandmeyer synthesis Poor solubility of the isonitrosoacetanilide intermediate in sulfuric acid, especially with lipophilic substituents.- Use methanesulfonic acid as an alternative to sulfuric acid, as it can improve solubility and yields.
Dark-colored or impure product - Side reactions leading to polymeric materials.- Incomplete removal of starting materials or reagents.- For Sandmeyer synthesis, purification by dissolving the crude product in sodium hydroxide solution, followed by partial neutralization to precipitate impurities, can be effective.- Recrystallization from glacial acetic acid is another purification option.- For N-alkylation, ensure thorough column chromatography.
Difficulty in isolating the product Product may be too soluble in the work-up solvent or form an emulsion during extraction.- Use a different extraction solvent.- Brine washes can help to break emulsions.- If the product is water-soluble, consider back-extraction or salting out.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a methylated derivative of isatin. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry for developing bioactive molecules with potential anti-inflammatory, antimicrobial, and anti-cancer properties. It is also used in the production of dyes and advanced materials.

Q2: Which synthesis method is most suitable for large-scale production?

A2: The choice of method depends on the availability and cost of starting materials. The N-alkylation of commercially available isatin is a direct and often high-yielding route that can be suitable for scaling up. Electrosynthesis has also been reported to give quantitative yields and high current efficiency, suggesting its potential for industrial application. The Sandmeyer synthesis is more suited for producing substituted isatins that may not be readily available.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: this compound is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage. It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. The reagents used in the synthesis, such as methyl iodide (a potent alkylating agent) and strong acids like sulfuric acid, are also hazardous and require careful handling. Always consult the Safety Data Sheet (SDS) for all chemicals before starting any experiment.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

Q5: What are the typical physical properties of this compound?

A5: this compound is typically an orange to red solid. Its melting point is in the range of 130-133°C. It is soluble in dimethylformamide (DMF) and slightly soluble in ethanol.

Signaling Pathway Diagram

While a specific signaling pathway directly involving this compound is not extensively detailed in the provided search results, isatin derivatives are known to be investigated for their biological activities, including as enzyme inhibitors. The following diagram illustrates a general concept of how a small molecule inhibitor, such as a this compound derivative, might interact with a signaling pathway.

cluster_0 Cellular Signaling Cascade cluster_1 Inhibition A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F G This compound Derivative (Inhibitor) G->D

Caption: A generalized signaling pathway showing potential inhibition by a this compound derivative.

References

Technical Support Center: 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methylisatin.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

IssuePossible CauseRecommended Solution
Unexpected Color Change This compound is known for its vibrant color properties and can exhibit distinct color changes upon reaction with various reagents.[1][2] The observed color may vary from light yellow to amber to dark green as a crystalline powder.[2] Changes in pH or reaction with certain functional groups or metal ions can also lead to color variations.[1]- Ensure the purity of your starting material. - Confirm the pH of your solution, as this can influence the color. - If using this compound in analytical applications, the color change may be an expected outcome indicating the presence of specific ions or functional groups.
Low Reaction Yield Synthesis of isatin derivatives can sometimes result in low yields, especially when using substrates with electron-withdrawing groups or when facing challenges with inseparable mixtures of regioisomeric products. Inadequate reaction conditions (temperature, solvent, catalyst) can also contribute to poor yields.- Optimize reaction conditions, including solvent, temperature, and reaction time. - Consider alternative synthetic routes, such as the Sandmeyer process, which can be modified to improve yields for certain aniline precursors. - For multicomponent reactions, carefully control the stoichiometry of the reactants.
Inconsistent Biological Activity The biological activity of isatin derivatives can be highly sensitive to structural modifications. Purity of the compound is critical, as trace impurities can lead to misleading results. Off-target effects, such as inhibition of multiple kinases, are also a known characteristic of some isatin derivatives.- Verify the purity of your this compound sample using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC). - Perform comprehensive kinase profiling to understand the selectivity of your compound. - Include positive and negative controls in your biological assays to ensure the reliability of your results.
Solubility Issues This compound is insoluble in water but soluble in dimethylformamide (DMF) and slightly soluble in ethanol. As a polar molecule, its solubility is influenced by the polarity of the solvent.- For aqueous solutions, consider using a co-solvent like DMF or ethanol. - Gently warming the solution may increase solubility, but be mindful of potential degradation at higher temperatures. - Adjusting the pH of the solution might enhance solubility depending on the specific experimental conditions.
Purification Challenges The presence of side products and regioisomers can complicate the purification of this compound and its derivatives. Highly lipophilic derivatives may have poor solubility in common solvents used for crystallization or chromatography.- For challenging purifications, consider using methanesulfonic acid as a medium for cyclization, which can improve solubility and yield for lipophilic analogs. - Employ column chromatography with a suitable solvent system (e.g., EtOAc/hexane) for purification. - In some cases, catalyst- and solvent-free microwave-assisted synthesis can lead to cleaner reactions and simpler purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of this compound?

A1: this compound is typically a light yellow to amber to dark green crystalline powder. Its reported melting point ranges from 128-133 °C.

Q2: In which solvents is this compound soluble?

A2: this compound is insoluble in water. It is soluble in dimethylformamide (DMF) and slightly soluble in ethanol. Being a polar molecule, it generally dissolves better in polar solvents.

Q3: What are the primary applications of this compound?

A3: this compound is a versatile compound used as a building block in organic synthesis for creating a variety of bioactive molecules. It is particularly important in pharmaceutical development for the synthesis of anti-cancer, antimicrobial, and anti-inflammatory agents. It also has applications in the manufacturing of dyes and pigments.

Q4: Are there known safety hazards associated with this compound?

A4: Yes, this compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. It is important to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a face shield.

Q5: Can this compound be used as a kinase inhibitor?

A5: Yes, the isatin scaffold is a known privileged structure in medicinal chemistry for developing kinase inhibitors. However, it's important to note that isatin derivatives can exhibit off-target effects and may inhibit a variety of protein kinases.

Experimental Protocols

General Procedure for N-Alkylation of Isatin to Synthesize this compound

This protocol is a general method for the N-alkylation of isatin to produce this compound.

Materials:

  • Isatin

  • Methyl iodide or Methyl bromide

  • Calcium hydride (CaH₂)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 2N Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine isatin (1 mmol), methyl iodide or bromide (1.5 mmol), and calcium hydride (3 mmol) in DMF.

  • Stir the mixture at 60 °C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water.

  • Neutralize the solution with 2N HCl.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (20:80) eluent to obtain this compound.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

G start Start: Isatin, Methyl Halide, CaH2 in DMF reaction Reaction: Stir at 60°C for 1h start->reaction monitoring Monitoring: TLC reaction->monitoring workup Workup: Quench with H2O, Neutralize with HCl, Extract with EtOAc monitoring->workup Reaction Complete drying Drying: Dry organic layer with Na2SO4 workup->drying concentration Concentration: In vacuo drying->concentration purification Purification: Silica Gel Column Chromatography (EtOAc/Hexane) concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway: Potential Off-Target Kinase Inhibition by Isatin Derivatives

G rtk Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) pi3k PI3K rtk->pi3k stat3 STAT3 rtk->stat3 isatin This compound (Isatin Derivative) isatin->rtk Inhibition isatin->pi3k Potential Inhibition isatin->stat3 Potential Inhibition akt Akt pi3k->akt cell_proliferation Cell Proliferation & Survival akt->cell_proliferation stat3->cell_proliferation

Caption: Potential signaling pathways inhibited by isatin derivatives.

References

1-Methylisatin Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of 1-Methylisatin. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quality control parameters to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of high-purity this compound?

A1: High-purity this compound is typically an orange to red crystalline powder.[1][2] Key properties are summarized in the table below.

Q2: What is the recommended way to store this compound?

A2: this compound should be stored in a cool, dry place, away from direct sunlight and incompatible materials.[1] Room temperature storage is generally acceptable.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethylformamide (DMF), slightly soluble in ethanol, and generally insoluble in water.[1] As a polar molecule, its solubility is influenced by the polarity of the solvent.

Q4: What are the common analytical methods to assess the purity of this compound?

A4: Common methods for purity assessment include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Melting point determination is also a crucial indicator of purity.

Q5: What are the expected melting point ranges for this compound?

A5: The melting point of this compound can vary slightly between suppliers and purity grades, but it is typically in the range of 124°C to 134°C. Some sources may list a more specific range, such as 130-133°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Impure this compoundVerify the purity of your this compound batch using the analytical methods described below. Consider purchasing from a reputable supplier with a detailed Certificate of Analysis.
Degradation of the compoundEnsure proper storage conditions have been maintained. If degradation is suspected, re-analyze the material to confirm its integrity.
Difficulty dissolving the compound Inappropriate solvent choiceThis compound has limited solubility in many common solvents. Use DMF for good solubility or ethanol for slight solubility. Gentle warming or sonication may aid dissolution.
Low-quality solventEnsure you are using high-purity, dry solvents, as contaminants can affect solubility.
Unexpected peaks in analytical spectra (e.g., NMR, HPLC) Residual synthesis reagents or byproductsReview the synthesis pathway of this compound to identify potential impurities. Common starting materials for isatin derivatives could be a source. Recrystallization may be necessary to purify the compound.
ContaminationEnsure all labware is scrupulously clean. Analyze a solvent blank to rule out contamination from the solvent or analytical instrument.
Observed melting point is lower and broader than expected Presence of impuritiesA depressed and broad melting point range is a classic indicator of an impure compound. Purification by recrystallization is recommended.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2058-74-4
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Orange to red crystalline powder
Melting Point 124-134 °C
Purity (by GC) ≥96-98%
Solubility Soluble in DMF, slightly soluble in ethanol, insoluble in water

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.

Methodology:

  • Column: A reverse-phase C18 column is suitable for the separation.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A small amount of an acid like formic acid can be added for better peak shape, especially if Mass Spectrometry detection is used.

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final volume of 10 mL.

  • Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Injection Volume: 5-10 µL

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The expected signals for this compound include aromatic protons and a singlet for the N-methyl group.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • This will provide information on the carbon framework of the molecule.

  • Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure and identify any impurity signals.

Identification by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through fragmentation analysis.

Methodology:

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound. Electrospray Ionization (ESI) can also be used, particularly when coupled with HPLC.

  • Sample Introduction: The sample can be introduced directly if sufficiently pure and volatile, or as the eluent from a GC or HPLC system.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Look for the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (161.16 g/mol ).

    • Analyze the fragmentation pattern. Energetically unstable molecular ions will break into smaller, characteristic fragments, which can help in structural elucidation.

Visualizations

Quality_Control_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Decision & Release raw_material Raw Material (this compound) visual_inspection Visual Inspection (Color, Form) raw_material->visual_inspection documentation_review Documentation Review (CoA, SDS) visual_inspection->documentation_review hplc HPLC (Purity) documentation_review->hplc nmr NMR (Structure ID) documentation_review->nmr ms Mass Spec (Molecular Weight) documentation_review->ms melting_point Melting Point (Purity Check) documentation_review->melting_point data_analysis Data Analysis & Comparison to Specs hplc->data_analysis nmr->data_analysis ms->data_analysis melting_point->data_analysis pass Pass data_analysis->pass Meets Specs fail Fail data_analysis->fail Out of Spec release Release for Use pass->release rejection Reject & Quarantine fail->rejection

Caption: Quality Control Workflow for this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_purity Is the purity of This compound confirmed? start->check_purity check_solubility Is the compound fully dissolved? check_purity->check_solubility Yes perform_qc Perform QC Analysis (HPLC, NMR, MP) check_purity->perform_qc No check_storage Were storage conditions appropriate? check_solubility->check_storage Yes use_appropriate_solvent Use recommended solvent (e.g., DMF) and/or sonicate check_solubility->use_appropriate_solvent No retest_material Re-test material for degradation check_storage->retest_material No proceed Proceed with Experiment check_storage->proceed Yes repurify Repurify or Source New Batch perform_qc->repurify use_appropriate_solvent->check_storage retest_material->repurify

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and disposal of 1-Methylisatin.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, also known as N-Methylisatin, is a methylated derivative of isatin.[1][2] It is a versatile organic compound used as a building block in the synthesis of bioactive molecules and heterocyclic compounds, with applications in pharmaceutical development for potential anti-inflammatory, antimicrobial, and anti-cancer agents.[1][3] It also serves as a precursor in the production of dyes and pigments.[3]

What are the primary hazards associated with this compound?

This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. The GHS hazard statements associated with it are H301, H315, H318, and H335.

What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment, including eye shields, a face shield, gloves, and a P2 (EN 143) respirator cartridge.

How should this compound be stored?

This compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents. The container should be kept tightly closed.

What is the proper procedure for disposing of this compound waste?

This compound waste should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations. It should not be disposed of in the normal trash or down the drain. Contaminated disposable materials also require treatment and disposal at a permitted hazardous waste facility. Waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.

Troubleshooting Guide

My this compound is not dissolving in my chosen solvent. What should I do?

This compound is soluble in dimethylformamide (DMF) and slightly soluble in ethanol, but insoluble in water. If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. For reactions requiring a polar aprotic solvent, DMF is a good choice.

  • Temperature: Gently warming the mixture may improve solubility, but be mindful of the reaction conditions and the stability of other reagents.

  • Purity: Impurities in the this compound or the solvent can affect solubility. Ensure you are using reagents of appropriate purity.

The color of my this compound solid appears different from the expected orange to red. Is this a cause for concern?

The appearance of this compound is described as an orange to red solid. Some suppliers note the appearance can range from light yellow to amber to dark green crystalline powder. A significant deviation from this color range could indicate the presence of impurities or degradation. It is advisable to check the purity of the material using an appropriate analytical method, such as melting point determination or chromatography, before proceeding with your experiment.

My N-methylation reaction to synthesize this compound is giving a low yield. How can I optimize it?

Several factors can influence the yield of the N-methylation of isatin. Consider the following troubleshooting steps:

  • Base and Solvent: The choice of base and solvent is crucial. Potassium carbonate (K₂CO₃) in DMF is a common and effective system. Using an appropriate amount of a suitable base is necessary to form the isatin anion.

  • Methylating Agent: Ensure the methylating agent (e.g., methyl iodide) is fresh and added in the correct stoichiometric amount.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours at room temperature or gentle heating to go to completion.

  • Moisture: The presence of water can interfere with the reaction. Using anhydrous solvents and reagents is recommended.

Quantitative Data

PropertyValueSource
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Orange to red solid
Melting Point 128-133 °C
Boiling Point 357 °C
Density 1.41 g/cm³ at 25°C
Solubility Soluble in DMF, slightly soluble in ethanol, insoluble in water.
Flash Point 115 °C

Experimental Protocols

Protocol: N-Methylation of 5-Bromoisatin using Methyl Iodide and K₂CO₃

This protocol describes the synthesis of 5-bromo-1-methylindoline-2,3-dione, a derivative of this compound.

Materials:

  • 5-Bromoisatin

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Tetra-n-butylammonium bromide (catalytic amount)

Procedure:

  • To a solution of 5-bromoisatin (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of tetra-n-butylammonium bromide.

  • Add methyl iodide (0.48 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture by pouring it into ice-cold water and extracting the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - Isatin - K2CO3 - CH3I - Anhydrous DMF setup_reaction Set up Reaction Vessel under Inert Atmosphere prep_reagents->setup_reaction 1. dissolve Dissolve Isatin in DMF add_base Add K2CO3 dissolve->add_base 2. add_methyl Add CH3I add_base->add_methyl 3. stir Stir at Room Temp or Heat add_methyl->stir 4. monitor Monitor by TLC stir->monitor 5. quench Quench with Water extract Extract with Organic Solvent quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate in Vacuo dry->concentrate 8. purify Purify by Recrystallization or Chromatography concentrate->purify 9.

Caption: A general workflow for the synthesis of this compound.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_issues Work-up/Purification Issues start Low Yield in N-Methylation Reaction check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_workup Check Work-up & Purification start->check_workup base_issue Is the base (e.g., K2CO3) strong/dry enough? methyl_issue Is the methylating agent (e.g., CH3I) fresh? solvent_issue Is the solvent (e.g., DMF) anhydrous? temp_issue Was the temperature appropriate? time_issue Was the reaction time sufficient (check TLC)? atmosphere_issue Was an inert atmosphere maintained if necessary? extraction_issue Was the product lost during extraction? purification_issue Was the purification method appropriate? solution_reagents Solution: Use fresh, anhydrous reagents. base_issue->solution_reagents solution_conditions Solution: Optimize temperature and time based on TLC. temp_issue->solution_conditions solution_workup Solution: Review work-up and purification protocols. extraction_issue->solution_workup

References

Validation & Comparative

Unveiling the Biological Potential of 1-Methylisatin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 1-Methylisatin analogs, focusing on their anticancer, antiviral, and antimicrobial properties. The information is presented through structured data tables, detailed experimental protocols, and pathway diagrams to facilitate objective comparison and further research.

Isatin (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny due to their wide array of pharmacological activities.[1][2] Among these, this compound analogs, characterized by a methyl group at the N1 position of the isatin core, have emerged as a promising class of compounds with significant therapeutic potential.[3] These synthetic molecules have been demonstrated to exhibit potent anticancer, antiviral, and antimicrobial effects, making them attractive candidates for drug discovery and development.[4][5] This guide synthesizes experimental data to offer a comparative analysis of the biological performance of various this compound analogs.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs has been evaluated across various platforms, targeting different pathogens and cell lines. The following tables summarize the quantitative data from several key studies, providing a basis for comparing the performance of different analogs.

Anticancer Activity of this compound Analogs

The anticancer potential of this compound derivatives has been demonstrated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dioneU937 (Human histiocytic lymphoma)0.19
Isatin-β-thiosemicarbazone analog (NSC73306)P-gp expressing multidrug-resistant cellsNot specified, but selective killing reported
Isatin-thiosemicarbazone hybrid 3MCF-7 (Human breast adenocarcinoma)8.19
Isatin-thiosemicarbazone hybrid 3MDA-MB-231 (Human breast adenocarcinoma)23.41
Antiviral Activity of this compound Analogs

A significant area of investigation for isatin derivatives has been their antiviral activity, particularly against coronaviruses. The inhibition of viral proteases, such as the SARS-CoV-2 main protease (Mpro), is a key mechanism of action.

Compound IDViral TargetIC50 (µM)Reference
Sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivative (6b)SARS-CoV-2 Main Protease (Mpro)0.249
N-substituted isatin derivative (4o)SARS-CoV 3CL Protease0.95
Isatin derivative (5g)SARS-CoV-2 3CL Protease0.43
Antimicrobial Activity of this compound Analogs

This compound analogs have also shown promise as antimicrobial agents against various bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
3-site modified isatin derivative 2Staphylococcus aureus3
3-site modified isatin derivative 2MRSA3
3-site modified isatin derivative 2Escherichia coli12
3-site modified isatin derivative 9Staphylococcus aureusNot specified, but potent
3-site modified isatin derivative 9MRSANot specified, but potent
3-site modified isatin derivative 9Escherichia coli24

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key assays used to evaluate the biological activity of this compound analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogs and incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound analog stock solutions

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the this compound analogs in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

A common method to assess the inhibition of SARS-CoV-2 Mpro is through a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • This compound analog stock solutions

  • Assay buffer

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Add the assay buffer, this compound analog at various concentrations, and the Mpro enzyme to the wells of a 384-well plate.

  • Incubate the mixture for a predefined period to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by Mpro separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer Test Compounds antiviral Antiviral Assays (Protease Inhibition) characterization->antiviral antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial data Determine IC50/MIC anticancer->data antiviral->data antimicrobial->data mechanism Mechanism of Action Studies data->mechanism

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

antiviral_mechanism cluster_virus SARS-CoV-2 Replication Cycle polyprotein Viral Polyprotein mpro Main Protease (Mpro) polyprotein->mpro Cleavage Site nsp Non-structural Proteins (NSPs) mpro->nsp Processes replication Viral Replication nsp->replication inhibitor This compound Analog inhibitor->mpro Inhibition

Caption: Inhibition of SARS-CoV-2 main protease by this compound analogs, disrupting viral replication.

anticancer_mechanism cluster_pathways Cellular Response to this compound Analogs inhibitor This compound Analog cell_cycle Cell Cycle Progression inhibitor->cell_cycle Induces apoptosis_regulators Apoptosis Regulators (e.g., Bcl-2 family) inhibitor->apoptosis_regulators Modulates arrest Cell Cycle Arrest (G1/S or G2/M phase) cell_cycle->arrest apoptosis Apoptosis (Programmed Cell Death) apoptosis_regulators->apoptosis

Caption: Generalized anticancer mechanism of this compound analogs involving cell cycle arrest and apoptosis.

References

A Comparative Guide to Spectroscopic Analysis of 1-Methylisatin Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-Methylisatin is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key spectroscopic techniques for the purity assessment of this compound, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.

Introduction to this compound and Purity Analysis

This compound (1-methylindole-2,3-dione) is a derivative of isatin, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[1] Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification. The choice of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of potential impurities. This guide focuses on three principal spectroscopic techniques: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the quality control of this compound. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC-UV for purity analysis.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[2]Separation of volatile compounds based on their partitioning between a stationary and a mobile gas phase, followed by mass-based detection.[2]Separation of compounds based on their partitioning between a stationary and a mobile liquid phase, with detection by UV absorbance.[3]
Primary Strengths Absolute quantification without a specific reference standard of the analyte; non-destructive; provides detailed structural information.[4]High sensitivity for volatile and semi-volatile impurities; excellent separation of complex mixtures; definitive identification of known impurities through mass spectral libraries.Versatile and robust for routine purity assessments; suitable for non-volatile and thermally labile compounds; good balance of speed, sensitivity, and resolution.
Primary Weaknesses Lower sensitivity compared to chromatographic techniques for trace impurities; potential for signal overlap in complex mixtures.Requires analytes to be volatile and thermally stable; potential for on-column reactions with sensitive compounds.Quantification is relative and requires a well-characterized reference standard of the analyte for highest accuracy.
Typical Limit of Detection (LOD) ~0.03 - 0.6 mg/mL for fluorinated compounds (indicative for small molecules).Low ng/mL to µg/mL range for volatile impurities.Dependent on the chromophore, typically in the µg/mL range.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.May require derivatization to increase volatility; dissolution in a volatile solvent.Dissolution in the mobile phase or a compatible solvent, followed by filtration.
Quantification Absolute, based on the ratio of the integral of an analyte signal to that of a certified internal standard.Relative, based on peak area percentage or by using a calibrated internal or external standard.Relative, based on peak area percentage against a reference standard.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. The following sections provide methodologies for the spectroscopic analysis of this compound purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Vortex the solution until fully dissolved and transfer to a 5 mm NMR tube.

NMR Data Acquisition (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 8-16, depending on the sample concentration.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 12-15 ppm.

Data Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping proton signal of this compound (e.g., the N-methyl singlet) and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Workflow for Purity Determination by qNMR

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_data Process Spectrum (FT, Phasing, Baseline) acquire_spectrum->process_data integrate Integrate Analyte and Internal Standard Signals process_data->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity determination by qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Instrumentation:

  • A GC system coupled to a mass spectrometer (e.g., single quadrupole).

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • If an internal standard is used for quantification, add a known amount to the solution.

Data Analysis:

  • Purity (Area %): The purity is often estimated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Quantification with Internal Standard: For more accurate results, a calibration curve can be constructed using a certified reference standard of this compound and an internal standard.

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate identify Identify Impurities (Mass Spectra) detect->identify calculate Calculate Purity (Area % or with IS) integrate->calculate identify->calculate

Caption: Workflow for purity determination by HPLC-UV.

Fourier-Transform Infrared (FTIR) Spectroscopy

While primarily a qualitative technique for functional group identification, FTIR can be used for quantitative analysis, although it is less common for high-accuracy purity determination compared to the other methods discussed. It can be valuable for rapid screening and quality control to confirm the identity of this compound and to detect the presence of significant impurities with different functional groups. A pure sample of this compound will have a characteristic IR spectrum. The presence of unexpected peaks or significant shifts in peak positions could indicate impurities. For quantitative analysis, a calibration curve would need to be prepared using standards of known concentration, and the absorbance of a characteristic peak (e.g., a carbonyl stretch) would be measured.

Non-Spectroscopic Alternatives

For a comprehensive purity assessment, it is often beneficial to employ orthogonal techniques. Non-spectroscopic methods can provide complementary information.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of crystalline compounds by analyzing the melting point depression.

  • Titration: For acidic or basic impurities, titration can be a simple and accurate method for quantification.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, O, etc.) in a sample. A significant deviation from the theoretical composition of this compound can indicate the presence of impurities.

Conclusion

The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • qNMR is the gold standard for obtaining a highly accurate and precise absolute purity value without the need for a specific reference standard of this compound, making it invaluable for the certification of reference materials.

  • GC-MS is the method of choice when high sensitivity and the identification of volatile or semi-volatile impurities are critical.

  • HPLC-UV is a versatile and robust method for routine purity assessments, offering a good balance of speed, sensitivity, and resolution for a wide range of impurities.

  • FTIR serves as a rapid and effective tool for identity confirmation and screening for major impurities with distinct functional groups.

For a comprehensive characterization of this compound, a combination of these techniques is often employed, leveraging the strengths of each to build a complete and reliable purity profile. This multi-faceted approach ensures the highest quality of this important pharmaceutical intermediate for its use in research and drug development.

References

1-Methylisatin Bioassay Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Methylisatin's performance in key bioassays relevant to cancer and virology research. It is designed to offer an objective overview, supported by experimental data, to aid in the evaluation and validation of this compound in various research applications.

Introduction to this compound

This compound, a derivative of the endogenous compound isatin, has garnered significant interest in the scientific community due to its diverse biological activities.[1] It serves as a versatile scaffold in the development of novel therapeutic agents, with demonstrated potential in anticancer and antiviral applications.[1][2] The biological effects of isatin derivatives are often attributed to their ability to induce apoptosis, inhibit critical enzymes like caspases, and interfere with cellular processes such as tubulin polymerization.[2] This guide focuses on the validation of this compound's activity in these key areas through established bioassays.

Comparative Bioassay Data

The following tables summarize the available quantitative data for this compound and its derivatives in comparison to well-established inhibitors and alternative compounds. This data is crucial for validating its potency and selectivity in different biological contexts.

Table 1: Caspase-3 Inhibition Bioassay

Compound/AlternativeTargetBioassay TypeIC50/Ki ValueReference Cell Line/System
This compound Derivative *Caspase-3Enzyme InhibitionIC50: 10 µM; Ki: 15.0 nMPurified Caspase-3 Enzyme
Ac-DEVD-CHO (Positive Control)Caspase-3Enzyme InhibitionKi: 0.23 nMPurified Caspase-3 Enzyme
Isatin-1,2,3-triazole DerivativeCaspase-3Enzyme InhibitionIC50: 9 nMPurified Caspase-3 Enzyme[3]

Table 2: Tubulin Polymerization Bioassay

Compound/AlternativeTargetBioassay TypeIC50 ValueReference Cell Line/System
This compound TubulinPolymerization InhibitionData Not AvailablePurified Tubulin
Colchicine (Positive Control)TubulinPolymerization Inhibition~1 µM - 2.68 µMPurified Tubulin
Paclitaxel (Positive Control)TubulinPolymerization StabilizationEC50: ~0.5 - 10 µMPurified Tubulin
Isatin/Chalcone HybridTubulinPolymerization InhibitionIC50: 1.6 µMPurified Tubulin

Note: While isatin derivatives are known to inhibit tubulin polymerization, specific IC50 values for this compound were not found in the reviewed literature.

Table 3: Anti-Hepatitis C Virus (HCV) Bioassay

Compound/AlternativeTargetBioassay TypeEC50/IC50 ValueReference Cell Line/System
This compound HCV ReplicationReplicon AssayData Not AvailableHuh-7 cells
Sofosbuvir (Positive Control)NS5B PolymeraseReplicon AssayEC50: 32 - 130 nM (genotype dependent)HCV Genotype 1-6 Replicons
Telaprevir (Positive Control)NS3/4A ProteaseReplicon AssayIC50: 0.354 µMHCV Genotype 1b Replicon
Isatin Derivative (SPIII-5F)HCV RNA SynthesisAntiviral AssayEC50: 6 µg/mlHuh 5-2 cells

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of validation studies.

Caspase-3 Inhibition Assay Protocol (Fluorometric)

This protocol is adapted from commercially available caspase-3 activity assay kits.

1. Principle: The assay is based on the detection of fluorescence produced by the cleavage of a specific caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

2. Materials:

  • Recombinant human caspase-3 enzyme
  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
  • Caspase-3 substrate (Ac-DEVD-AMC)
  • Test compound (this compound) and positive control (Ac-DEVD-CHO)
  • 96-well black microplate
  • Fluorescence microplate reader

3. Procedure:

  • Prepare a serial dilution of the test compound and the positive control in Assay Buffer.
  • In a 96-well black microplate, add the diluted compounds.
  • Add the caspase-3 enzyme to each well, except for the blank control.
  • Incubate the plate at 37°C for 15 minutes.
  • Add the caspase-3 substrate (Ac-DEVD-AMC) to all wells to a final concentration of 50 µM.
  • Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
  • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

4. Data Analysis:

  • Calculate the rate of substrate cleavage (RFU/min) for each concentration of the test compound.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value from the resulting dose-response curve.

Tubulin Polymerization Assay Protocol (Turbidimetric)

This protocol is based on the principle that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.

1. Principle: The assembly of tubulin dimers into microtubules is monitored by measuring the increase in absorbance at 340 nm.

2. Materials:

  • Purified tubulin protein (>99% pure)
  • GTP (Guanosine triphosphate) solution
  • Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
  • Test compound (this compound), positive controls (Colchicine for inhibition, Paclitaxel for stabilization), and vehicle control (DMSO)
  • Temperature-controlled spectrophotometer with a 96-well plate reader

3. Procedure:

  • Prepare a serial dilution of the test compounds and controls in Polymerization Buffer.
  • On ice, add the diluted compounds to the wells of a pre-chilled 96-well plate.
  • Prepare a tubulin solution in ice-cold Polymerization Buffer containing GTP.
  • Add the tubulin solution to each well to initiate the reaction.
  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

4. Data Analysis:

  • Plot the absorbance at 340 nm against time for each concentration.
  • The rate of polymerization is determined from the slope of the linear phase of the curve.
  • For inhibitors, calculate the percentage of inhibition of polymerization relative to the vehicle control.
  • For stabilizers, calculate the percentage of enhancement of polymerization.
  • Determine the IC50 (for inhibitors) or EC50 (for stabilizers) value from the dose-response curves.

Anti-Hepatitis C Virus (HCV) Replicon Assay Protocol

This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.

1. Principle: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) is used. Inhibition of HCV replication results in a decrease in reporter gene expression.

2. Materials:

  • HCV replicon-containing cells (e.g., Huh-7)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Test compound (this compound) and positive controls (e.g., Sofosbuvir, Telaprevir)
  • 96-well cell culture plates
  • Luciferase assay reagent
  • Luminometer

3. Procedure:

  • Seed the HCV replicon cells in a 96-well plate and allow them to adhere overnight.
  • Prepare a serial dilution of the test compound and positive controls in cell culture medium.
  • Remove the old medium from the cells and add the medium containing the diluted compounds.
  • Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
  • In a parallel plate, perform a cytotoxicity assay (e.g., MTT assay) to determine the effect of the compound on cell viability.

4. Data Analysis:

  • Calculate the percentage of inhibition of HCV replication for each concentration of the compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.
  • Calculate the cytotoxic concentration 50 (CC50) from the cell viability data.
  • Determine the selectivity index (SI) by dividing the CC50 by the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G Signaling Pathway of Apoptosis Induction by Isatin Derivatives Isatin Derivatives Isatin Derivatives Mitochondrial Stress Mitochondrial Stress Isatin Derivatives->Mitochondrial Stress Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptosis induction pathway by isatin derivatives.

G Experimental Workflow for Caspase-3 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Plate Loading Plate Loading Compound Dilution->Plate Loading Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Plate Loading Incubation Incubation Plate Loading->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Calculate Inhibition Calculate Inhibition Fluorescence Reading->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Caspase-3 inhibition assay workflow.

G Logical Comparison of this compound and Alternatives cluster_attributes Attributes for Comparison This compound This compound Isatin Derivatives Isatin Derivatives This compound->Isatin Derivatives is a Potency (IC50/EC50) Potency (IC50/EC50) This compound->Potency (IC50/EC50) Mechanism of Action Mechanism of Action This compound->Mechanism of Action Selectivity Selectivity This compound->Selectivity Standard Inhibitors Standard Inhibitors Isatin Derivatives->Standard Inhibitors compared to Isatin Derivatives->Potency (IC50/EC50) Isatin Derivatives->Mechanism of Action Isatin Derivatives->Selectivity Standard Inhibitors->Potency (IC50/EC50) Standard Inhibitors->Mechanism of Action Standard Inhibitors->Selectivity

Caption: Comparison of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential applications in cancer and antiviral research. This guide provides a framework for the bioassay-based validation of this compound, offering comparative data for established inhibitors and detailed experimental protocols. While direct quantitative data for this compound in some key assays remains to be fully elucidated, the information presented here serves as a valuable resource for researchers to design and interpret their own validation studies, ultimately contributing to a more comprehensive understanding of this compound's therapeutic potential. Further research is warranted to establish a more complete bioactivity profile for this compound.

References

A Comparative Analysis of 1-Methylisatin and Its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including potent enzyme inhibition. This guide provides a comparative study of 1-Methylisatin and other N-substituted isatin derivatives, focusing on their inhibitory performance against various enzymatic targets. The data presented herein is intended to serve as a valuable resource for the rational design of novel and more selective therapeutic agents.

Comparative Inhibitory Activity

The inhibitory potential of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin core. N-alkylation, as seen in this compound, is a key modification that can modulate the inhibitory profile of the parent compound. Below is a summary of the reported inhibitory activities of this compound and other relevant isatin derivatives against several key enzyme classes.

CompoundTarget EnzymeInhibitory Activity (IC₅₀/Kᵢ)Reference CompoundInhibitory Activity (IC₅₀/Kᵢ)
This compound Human Carboxylesterase 1 (hCE1)Kᵢ = 5.38 µM--
This compound Human Intestinal Carboxylesterase (hiCE)Kᵢ = 38.2 µM--
This compound Monoamine Oxidase A (MAO-A)IC₅₀ = 7.9 ± 0.4 μM[1]5-HydroxyisatinIC₅₀ = 8.4 ± 1.4 μM[1]
Isatin Monoamine Oxidase A (MAO-A)IC₅₀ = 14 ± 3 μM[1]--
5-Methylisatin Derivative (Compound 1) Cyclin-Dependent Kinase 2 (CDK2)Binding Affinity = -9.18 ± 0.04 kcal/molDoxorubicinComparable Inhibitory Ability
Isatin-hydrazone (Compound 4j) MCF7 (Breast Cancer Cell Line)IC₅₀ = 1.51 ± 0.09 µM--
Isatin-hydrazone (Compound 4k) A2780 (Ovarian Cancer Cell Line)IC₅₀ = 3.12 ± 0.21 µM--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for key assays used to evaluate the inhibitory activity of this compound and its analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., CDK2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add test compound dilutions and controls (DMSO for no inhibition, known inhibitor for positive control) to the wells.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U-937)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the test compound. Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Signaling Pathways and Mechanisms of Action

Isatin derivatives exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, studies on related analogs suggest potential involvement of key pathways in cancer and inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Isatin derivatives have been shown to influence this pathway, potentially leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor This compound (Proposed) Inhibitor->RAF Inhibitor->MEK

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and cell survival. Inhibition of this pathway is a key strategy in the development of anti-inflammatory and anti-cancer drugs. Some isatin derivatives have demonstrated the ability to suppress NF-κB activation.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits GeneTranscription Gene Transcription (Inflammation, Survival) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active degradation of IκB NFkB_active->GeneTranscription Inhibitor This compound (Proposed) Inhibitor->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Pathway

Induction of apoptosis (programmed cell death) is a desirable outcome for anti-cancer therapies. Several isatin derivatives have been shown to trigger apoptosis in cancer cells through the modulation of key regulatory proteins.

Apoptosis_Pathway Inhibitor This compound Derivatives Bax Bax (Pro-apoptotic) Inhibitor->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of enzyme inhibitors with therapeutic potential in various diseases, particularly cancer and inflammatory disorders. The versatility of the isatin scaffold allows for extensive structural modifications to optimize potency and selectivity against specific targets. The comparative data and experimental protocols provided in this guide aim to facilitate further research and development in this exciting field of medicinal chemistry. Future studies should focus on comprehensive in vivo evaluations and detailed mechanistic investigations to fully elucidate the therapeutic potential of this compound-based inhibitors.

References

The Pivotal Role of the N-Methyl Group in Isatin Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of bioactive scaffolds is paramount. 1-Methylisatin, a derivative of the versatile isatin core, serves as a compelling case study in how subtle molecular modifications can profoundly influence therapeutic potential across diverse disease areas, including cancer, epilepsy, and viral infections. This guide provides a comparative analysis of this compound and its analogs, supported by experimental data and detailed protocols, to illuminate the SAR principles governing their biological activities.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

The anticancer activity of this compound derivatives is intrinsically linked to substitutions on the isatin core, which modulate their interaction with various molecular targets. The N-methylation at position 1 is a critical feature that often enhances cytotoxic potency and selectivity.

Comparative Anticancer Activity of this compound Derivatives
CompoundModificationCell LineIC50 (µM)Reference
This compoundN-MethylationVariousGenerally weak activityImplied from derivatization studies
5,7-Dibromo-N-(p-methylbenzyl)isatinN-arylmethylation, Bromination at C5, C7Hematopoietic cancer cell lines0.49[1]
Isatin-hydrazone derivative 4jHydrazone at C3, Halogen at C-ringMCF-71.51 ± 0.09[2]
Isatin-hydrazone derivative 4kHydrazone at C3, Halogen at C-ringMCF-73.56 ± 0.31[2]
Isatin-hydrazone derivative 4eHydrazone at C3, Halogen at C-ringMCF-75.46 ± 0.71[2]
Isatin-hydrazone derivative 4eHydrazone at C3, Halogen at C-ringA278018.96 ± 2.52[2]
5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dioneN-naphthylmethylation, Bromination at C5, C7U9370.19
3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)Dimerization via hydrazine at C3, Methyl at C5Various4–13

Structure-Activity Relationship Summary:

  • N-1 Substitution: The introduction of bulky aromatic groups, such as benzyl or naphthylmethyl, at the N-1 position of the isatin ring generally enhances anticancer activity. This is exemplified by the potent cytotoxicity of 5,7-dibromo-N-(p-methylbenzyl)isatin and 5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione.

  • C-5 and C-7 Substitution: Halogenation, particularly with bromine, at the C-5 and C-7 positions of the aromatic ring significantly increases cytotoxic potency. Lipophilic substituents at these positions are also favored.

  • C-3 Position: Derivatization at the C-3 carbonyl group, often through the formation of hydrazones or thiosemicarbazones, is a common strategy to generate highly active anticancer agents. The nature of the substituent on the hydrazone moiety plays a crucial role in determining the potency and selectivity.

Signaling Pathways in Anticancer Activity of Isatin Derivatives

The anticancer effects of isatin derivatives are often mediated by their ability to inhibit protein kinases and induce apoptosis.

anticancer_pathway cluster_0 Isatin Derivative cluster_3 Apoptosis Induction Isatin This compound Derivative VEGFR2 VEGFR2 Isatin->VEGFR2 EGFR EGFR Isatin->EGFR CDK2 CDK2 Isatin->CDK2 Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Inhibition Caspases Caspase Activation Isatin->Caspases Activation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation CellCycle Cell Cycle Progression CDK2->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Caption: Anticancer mechanism of isatin derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

This compound derivatives have emerged as promising candidates for the treatment of epilepsy. Their anticonvulsant effects are attributed to their ability to modulate neuronal excitability, primarily through interactions with ion channels and neurotransmitter systems.

Comparative Anticonvulsant Activity of this compound Derivatives (MES Test)
CompoundModificationDose (mg/kg)Protection (%)Reference
1-(morpholinomethyl)-3-substituted isatin (6f)Morpholinomethyl at N1, substitution at C330Protection observed
Methoxylated isatin derivative (4j)Methoxy substitution on phenyl ringNot specifiedSignificant activity
Methoxylated isatin derivative (4l)Methoxy substitution on phenyl ringNot specifiedSignificant activity

Structure-Activity Relationship Summary:

  • N-1 Substitution: The introduction of a morpholinomethyl group at the N-1 position has been shown to confer potent anticonvulsant activity.

  • C-3 Substitution: Modifications at the C-3 position are crucial for anticonvulsant efficacy. The specific nature of the substituent influences the potency and the spectrum of activity against different seizure models.

  • Aromatic Ring Substitution: Substitution on the phenyl ring of isatin-based structures, such as with methoxy groups, can significantly enhance anticonvulsant activity in the Maximal Electroshock (MES) model.

Proposed Signaling Pathways in Anticonvulsant Activity

The anticonvulsant mechanism of isatin derivatives is thought to involve the modulation of GABAergic neurotransmission and the inhibition of voltage-gated ion channels. Recent studies also suggest a role for neuroinflammation in epilepsy, with isatin derivatives potentially targeting inflammatory pathways.

anticonvulsant_pathway cluster_0 Isatin Derivative cluster_2 Neuroinflammatory Targets Isatin This compound Derivative GABA_R GABAA Receptor Isatin->GABA_R Potentiation Na_Channel Voltage-gated Na+ Channel Isatin->Na_Channel Inhibition Ca_Channel Voltage-gated Ca2+ Channel Isatin->Ca_Channel Inhibition NLRP3 NLRP3 Inflammasome Isatin->NLRP3 COX2 COX-2 Isatin->COX2 Hyperpolarization Neuronal Hyperpolarization GABA_R->Hyperpolarization ReducedFiring Reduced Neuronal Firing Na_Channel->ReducedFiring Ca_Channel->ReducedFiring Caspase1 Caspase-1 NLRP3->Caspase1 ReducedInflammation Reduced Neuroinflammation Caspase1->ReducedInflammation COX2->ReducedInflammation

Caption: Anticonvulsant mechanisms of isatin derivatives.

Antiviral Activity: Inhibiting Viral Replication

Isatin derivatives have a long history of investigation as antiviral agents, with some of the earliest synthetic antiviral drugs belonging to this class. Their broad-spectrum activity is attributed to the inhibition of various stages of the viral life cycle.

Comparative Antiviral Activity of this compound Derivatives
CompoundModificationVirusEC50 (µM)Reference
Isatinyl thiosemicarbazone derivative 8aThiosemicarbazone at C3, Chlorine at C5HIV-11.69
Isatinyl thiosemicarbazone derivative 8bThiosemicarbazone at C3, Fluorine at C5HIV-14.18
Aminopyrimidinimino isatin derivative 10cAminopyrimidinimino at C3HIV-12.62
Aminopyrimidinimino isatin derivative 10fAminopyrimidinimino at C3HIV-13.40
5-Fluoroisatin derivative 10bFluorine at C5, Hydrazone at C3Vesicular Stomatitis Virus (VSV)Log virus titer difference of 0.90
SPIII-5FFluorine at C5, Sulphonamide at C3Hepatitis C Virus (HCV)6 µg/ml
SPIII-5HSulphonamide at C3Hepatitis C Virus (HCV)17 µg/ml
SPIII-BrBromine at C5, Sulphonamide at C3Hepatitis C Virus (HCV)19 µg/ml

Structure-Activity Relationship Summary:

  • C-3 Substitution: The C-3 position is a key site for modification to achieve potent antiviral activity. Thiosemicarbazones and various hydrazone derivatives have shown significant efficacy against a range of viruses. The nature of the substituent at this position dictates the target virus and potency.

  • C-5 Substitution: The presence of a halogen, particularly fluorine or chlorine, at the C-5 position of the isatin ring often enhances antiviral activity.

  • N-1 Substitution: While not as extensively studied for antiviral activity as other positions, modifications at the N-1 position can influence the overall physicochemical properties of the molecule, which in turn can affect antiviral efficacy.

General Workflow for Antiviral Screening

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of chemical compounds.

antiviral_workflow A Prepare serial dilutions of This compound derivative B Incubate virus with compound dilutions A->B C Infect confluent monolayer of host cells B->C D Overlay with semi-solid medium to restrict virus spread C->D E Incubate to allow plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G

Caption: Plaque reduction assay workflow.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of choice

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the this compound derivative and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Maximal Electroshock (MES) Seizure Test

This in vivo model is used to evaluate the anticonvulsant activity of this compound derivatives.

Materials:

  • Male mice or rats

  • Electroconvulsive shock apparatus with corneal electrodes

  • This compound derivative solution/suspension

  • Vehicle control

  • Topical anesthetic for the cornea (e.g., 0.5% tetracaine)

  • Saline solution

Procedure:

  • Administer the this compound derivative or vehicle control to the animals (e.g., intraperitoneally).

  • At the time of peak drug effect (predetermined), apply a drop of topical anesthetic to the corneas of each animal.

  • Place the corneal electrodes on the corneas and deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension phase.

  • Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of this compound derivatives to inhibit the replication of a specific virus.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Complete culture medium

  • This compound derivative stock solution

  • Semi-solid overlay medium (e.g., medium with 1% methylcellulose or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • 6- or 12-well plates

Procedure:

  • Seed host cells in plates to form a confluent monolayer.

  • Prepare serial dilutions of the this compound derivative.

  • In separate tubes, mix the virus at a concentration that produces a countable number of plaques with each compound dilution and a no-compound control.

  • Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with the semi-solid medium.

  • Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).

  • Fix the cells and then stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-compound control.

  • Determine the 50% effective concentration (EC50).

References

The Evolving Efficacy of 1-Methylisatin Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. Among the myriad of heterocyclic compounds, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive evaluation of the efficacy of 1-Methylisatin derivatives, comparing their performance against established alternatives and presenting supporting experimental data to inform future research and development.

This compound, a derivative of isatin, serves as a versatile precursor in the synthesis of a multitude of bioactive molecules.[1] Its structural modifications have given rise to a new generation of compounds with potent antiviral, anticancer, and antibacterial properties. This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used for their evaluation, and visualize the underlying mechanisms of action.

Antiviral Efficacy: A Broad-Spectrum Approach

Isatin derivatives have a long history of antiviral applications, with methisazone (N-methylisatin-β-thiosemicarbazone) being one of the first synthetic antiviral agents used clinically.[2] Modern derivatives of this compound continue to show promise against a range of viruses, often by targeting crucial viral or host-cell enzymes necessary for replication.[3][4]

Comparative Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound and other isatin derivatives against different viruses, compared to established antiviral drugs. Lower IC50 values indicate greater potency.

Derivative/DrugVirusCell LineIC50 (µM)Reference
Isatin Derivative 1a HIV-1MT-411.3 (µg/mL)[3]
Isatin Derivative 1b HIV-1MT-413.9 (µg/mL)
Efavirenz (Control) HIV-1CEM<0.0026
Sulphonamide 6b (Isatin-based) SARS-CoV-2 Mpro-0.249
Remdesivir (Control) SARS-CoV-2Vero E6~1-2
Isatin Derivative 9l HIV-1 RT-32.6
N-methylisatin-β-thiosemicarbazone (Methisazone) Poxvirus-Historically significant

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and viral strains used across different studies.

Experimental Protocol: Viral Replication Inhibition Assay

The efficacy of antiviral compounds is commonly determined using a viral replication inhibition assay. A typical protocol involves the following steps:

  • Cell Culture: Host cells susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV) are cultured in 96-well plates until they form a confluent monolayer.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivative or control drug for a specific period (e.g., 1-2 hours).

  • Viral Infection: The drug-containing media is removed, and the cells are infected with a known titer of the virus. After an adsorption period (e.g., 1 hour), the viral inoculum is removed.

  • Incubation: Fresh media containing the respective concentrations of the test compound is added, and the plates are incubated for a period that allows for viral replication and observable cytopathic effects (CPE) (typically 2-5 days).

  • Quantification of Viral Inhibition: The inhibition of viral replication is quantified using various methods, such as:

    • Plaque Reduction Assay: Staining the cells to visualize and count viral plaques. The percentage of plaque reduction is calculated relative to the untreated virus control.

    • MTT Assay: To assess cell viability, which is inversely proportional to the viral cytopathic effect.

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of viral antigens (e.g., HIV-1 p24).

    • Quantitative Polymerase Chain Reaction (qPCR): To quantify viral RNA or DNA levels.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Visualizing the Mechanism: Inhibition of Viral Protease

Many antiviral this compound derivatives function by inhibiting viral proteases, which are essential for cleaving viral polyproteins into functional enzymes and structural proteins. The following diagram illustrates this general mechanism.

antiviral_mechanism cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral Entry Viral Entry Viral RNA/DNA Release Viral RNA/DNA Release Viral Entry->Viral RNA/DNA Release Translation of Polyprotein Translation of Polyprotein Viral RNA/DNA Release->Translation of Polyprotein Polyprotein Cleavage Polyprotein Cleavage Translation of Polyprotein->Polyprotein Cleavage Viral Protease Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions This compound Derivative This compound Derivative Viral Protease Viral Protease This compound Derivative->Viral Protease Inhibition

Caption: General mechanism of antiviral action of this compound derivatives targeting viral protease.

Anticancer Efficacy: Targeting Key Signaling Pathways

The isatin scaffold is a prominent feature in the design of anticancer agents due to its ability to interact with various intracellular targets, leading to the inhibition of cancer cell proliferation and tumor growth. Modifications at the N-1 position with a methyl group, along with other substitutions, have been shown to enhance cytotoxic activity.

Comparative Anticancer Activity

The following table presents the 50% inhibitory concentration (IC50) values of selected this compound and other isatin derivatives against various cancer cell lines, with doxorubicin, a standard chemotherapeutic agent, as a comparator.

Derivative/DrugCancer Cell LineIC50 (µM)Reference
Isatin-hydrazone derivative Shp2 (Enzyme)0.8
Moxifloxacin-isatin hybrid MCF-7/DOX (Doxorubicin-resistant breast cancer)32-77
5-methylindolin-2-one derivative Hela (Cervical cancer)4-13
Doxorubicin (Control) HepG2 (Liver cancer)~2-21
Doxorubicin (Control) MCF-7 (Breast cancer)~2.8
5-Methylisatin Derivative (CDK2 inhibitor) -Comparable to Doxorubicin (in silico)
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound derivative or a control drug (like doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

A promising anticancer mechanism for some 5-methylisatin derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

cdk2_inhibition_pathway cluster_cell_cycle Cell Cycle Progression cluster_drug_action Drug Action Cyclin E Cyclin E Cyclin E / CDK2 Complex Cyclin E / CDK2 Complex Cyclin E->Cyclin E / CDK2 Complex CDK2 CDK2 CDK2->Cyclin E / CDK2 Complex Substrate Phosphorylation Substrate Phosphorylation Cyclin E / CDK2 Complex->Substrate Phosphorylation G1/S Transition G1/S Transition Substrate Phosphorylation->G1/S Transition DNA Replication DNA Replication G1/S Transition->DNA Replication 5-Methylisatin Derivative 5-Methylisatin Derivative 5-Methylisatin Derivative->CDK2 Inhibition

Caption: Inhibition of CDK2 by a 5-Methylisatin derivative, leading to cell cycle arrest.

Antibacterial Efficacy: A Renewed Focus

With the rise of antibiotic resistance, the development of new antibacterial agents is a critical area of research. Isatin derivatives have demonstrated significant potential as antibacterial agents, with some this compound derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isatin derivatives against common bacterial strains, compared to the widely used antibiotic amoxicillin. A lower MIC value indicates greater antibacterial potency.

Derivative/DrugBacterial StrainMIC (µg/mL)Reference
Isatin Derivative 2 S. aureus3
Isatin Derivative 9 S. aureus3
Isatin Derivative 1 E. coli12
Amoxicillin (Control) S. aureusMIC90: 1.00
Amoxicillin (Control) E. coliVaries, often higher for resistant strains
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized technique to assess the in vitro activity of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known bacterial density. This is then further diluted to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension. Control wells (no drug and no bacteria) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

mic_workflow Start Start Prepare Serial Dilutions of this compound Derivative in 96-well plate Prepare Serial Dilutions of this compound Derivative in 96-well plate Start->Prepare Serial Dilutions of this compound Derivative in 96-well plate Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prepare Serial Dilutions of this compound Derivative in 96-well plate->Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate wells with Bacterial Suspension Inoculate wells with Bacterial Suspension Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland)->Inoculate wells with Bacterial Suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate wells with Bacterial Suspension->Incubate at 37°C for 18-24h Visually Inspect for Bacterial Growth Visually Inspect for Bacterial Growth Incubate at 37°C for 18-24h->Visually Inspect for Bacterial Growth Determine Lowest Concentration with No Growth (MIC) Determine Lowest Concentration with No Growth (MIC) Visually Inspect for Bacterial Growth->Determine Lowest Concentration with No Growth (MIC) End End Determine Lowest Concentration with No Growth (MIC)->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. The data presented in this guide highlight their potential as effective antiviral, anticancer, and antibacterial agents, in some cases demonstrating potency comparable or superior to existing drugs. The detailed experimental protocols provide a foundation for researchers to conduct their own evaluations, while the visualized mechanisms of action offer insights into their therapeutic potential. As research in this area continues, further optimization of the this compound scaffold is likely to yield even more potent and selective drug candidates, addressing critical unmet needs in the treatment of various diseases.

References

Comparative Guide to the Cross-Reactivity of 1-Methylisatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of 1-Methylisatin, a potent and selective inhibitor of carboxylesterases (CEs). Understanding the off-target interactions of small molecule inhibitors is crucial for accurate interpretation of experimental results and for the development of safe and effective therapeutic agents. This document compares the performance of this compound with alternative compounds and provides supporting experimental data and protocols.

Overview of this compound Activity

This compound (also known as N-Methylisatin) is a derivative of isatin, a privileged scaffold in medicinal chemistry. Its primary biological activity is the potent and selective inhibition of human carboxylesterases, specifically the liver isoform hCE1 and the intestinal isoform hiCE (also known as hCE2).[1] Carboxylesterases are key enzymes in the metabolism of a wide range of ester-containing drugs and xenobiotics.[2][3] Beyond its primary targets, this compound has been shown to interact with other proteins, and the broader isatin scaffold is known to exhibit inhibitory activity against various other enzyme classes, notably protein kinases.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the known inhibitory activities of this compound and compares it with alternative carboxylesterase inhibitors.

Table 1: Carboxylesterase Inhibition Profile

CompoundTargetKi (nM)Ki (µM)Reference
This compound hiCE-38.2[1]
hCE1-5.38[1]
BenzilhiCE15-
hCE145-
2,2'-NaphthilRabbit Liver CE1-
Bis(4-nitrophenyl)phosphate (BNPP)CEsIrreversible Inhibitor-
TrifluoroketonesHuman CEsAs low as 0.3-
Bisbenzene sulfonamideshiCELow nM range-

Table 2: Known Off-Target Interactions of this compound and Isatin Derivatives

Compound/ScaffoldOff-TargetInteraction TypeQuantitative DataReference
This compound Human Adult Hemoglobin (Hb)Binding (hydrophobic and electrostatic)-
Isatin ScaffoldCyclin-Dependent Kinase 2 (CDK2)InhibitionVaries by derivative
Isatin-Quinazoline Hybrid (Compound 6c)CDK2IC50 = 0.183 µM
EGFRIC50 = 0.083 µM
VEGFR-2IC50 = 0.076 µM
HER2IC50 = 0.138 µM
Isatin-Triazole HydrazonesMicrotubule Affinity-Regulating Kinase 4 (MARK4)InhibitionIC50 = 6.22 - 9.94 µM
Isatin DerivativesGlycogen Synthase Kinase 3β (GSK-3β)InhibitionIC50 = 0.46 - 0.73 µM for potent derivatives

Experimental Protocols

Carboxylesterase Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of compounds against carboxylesterases using a fluorogenic substrate.

Materials:

  • Recombinant human carboxylesterase (hCE1 or hiCE)

  • CE Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Fluorogenic substrate (e.g., a proprietary substrate from a commercial kit or a custom substrate)

  • This compound and other test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. Prepare a working solution of the carboxylesterase enzyme in CE Assay Buffer. Prepare the fluorogenic substrate solution in CE Assay Buffer.

  • Assay Reaction: To the wells of the 96-well plate, add the CE Assay Buffer. Add a small volume of the test compound dilutions (or DMSO for control wells). Add the enzyme solution to all wells except the blank. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths (e.g., Ex/Em = 670/706 nm for some near-infrared probes) at 37°C for a set period (e.g., 60 minutes), taking readings every minute.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Hemoglobin Binding Assay (Fluorescence Spectroscopy)

This protocol describes a method to assess the binding of this compound to hemoglobin by measuring the quenching of intrinsic tryptophan fluorescence.

Materials:

  • Human Hemoglobin (Hb)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a stock solution of hemoglobin in PBS. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the protein structure.

  • Fluorescence Measurement: Place the hemoglobin solution in a quartz cuvette. Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues and minimize interference from tyrosine. Record the emission spectrum from approximately 300 nm to 450 nm.

  • Titration: Successively add small aliquots of the this compound solution to the hemoglobin solution in the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. Record the fluorescence emission spectrum after each addition.

  • Data Analysis: Correct the fluorescence intensity for the inner filter effect if necessary. The quenching of tryptophan fluorescence indicates binding of the ligand to the protein. The binding constant (Ka) and the number of binding sites (n) can be calculated using the Stern-Volmer equation or by plotting the data using a double logarithmic plot (log[(F0-F)/F] vs. log[Q]), where F0 is the initial fluorescence intensity of hemoglobin and F is the fluorescence intensity in the presence of the quencher (this compound).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling context of carboxylesterases and a typical workflow for assessing inhibitor selectivity.

Carboxylesterase_Signaling cluster_0 Cellular Environment cluster_1 Regulatory Pathways EsterDrugs Ester-containing Prodrugs CES Carboxylesterases (hCE1, hiCE) EsterDrugs->CES Metabolism ActiveDrugs Active Drugs InactiveMetabolites Inactive Metabolites CES->ActiveDrugs Activation CES->InactiveMetabolites Inactivation Methylisatin This compound Methylisatin->CES Inhibition PXR_CAR PXR / CAR Nuclear Receptors PXR_CAR->CES Upregulation Akt_mTOR Akt/mTOR Pathway HIF1a_Stra13 HIF-1α / Stra13 Akt_mTOR->HIF1a_Stra13 Activation HIF1a_Stra13->CES Downregulation

Caption: Carboxylesterase signaling and regulation.

Inhibitor_Selectivity_Workflow Start Start: Compound of Interest (e.g., this compound) PrimaryAssay Primary Target Assay (Carboxylesterase Inhibition) Start->PrimaryAssay OffTargetScreen Off-Target Screening (e.g., Kinase Panel) Start->OffTargetScreen DataAnalysis Data Analysis & Profiling PrimaryAssay->DataAnalysis HitValidation Hit Validation (Dose-Response Assays) OffTargetScreen->HitValidation CellularAssay Cell-Based Assays (Target Engagement & Phenotypic Effects) HitValidation->CellularAssay CellularAssay->DataAnalysis Conclusion Conclusion: Selectivity Profile DataAnalysis->Conclusion

Caption: Workflow for inhibitor selectivity profiling.

Discussion of Cross-Reactivity and Alternatives

Carboxylesterase Selectivity: this compound is a potent inhibitor of both major human carboxylesterases, with a slight preference for hCE1. Its primary alternatives are benzil and its analogues, which generally exhibit higher potency with Ki values in the low nanomolar range. For instance, benzil is approximately 350-fold and 120-fold more potent than this compound against hiCE and hCE1, respectively. However, the isatin scaffold of this compound may offer advantages in terms of synthetic tractability and the potential for chemical modification to fine-tune its properties.

Kinase Cross-Reactivity: A significant area of potential cross-reactivity for isatin-based compounds is the protein kinase family. The isatin scaffold is a known "kinase hinge-binder," and numerous isatin derivatives have been developed as potent kinase inhibitors targeting CDKs, VEGFR, EGFR, and others. While a broad kinase screen for this compound itself is not publicly available, researchers should be aware of this potential for off-target kinase inhibition, especially when using this compound at higher concentrations. Any observed cellular effects that are inconsistent with carboxylesterase inhibition should be investigated for potential kinase-mediated mechanisms.

Hemoglobin Binding: The interaction of this compound with hemoglobin is another documented off-target interaction. This binding is primarily driven by hydrophobic and electrostatic forces. While the physiological consequence of this interaction is not fully elucidated, it could potentially affect the pharmacokinetics and biodistribution of this compound.

References

Benchmarking 1-Methylisatin: A Comparative Guide for Enzyme Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 1-Methylisatin against other known inhibitors, supported by experimental data and detailed protocols. The focus is on its well-documented activity as a carboxylesterase inhibitor, with additional context provided by comparing its potency to inhibitors of other key enzyme families relevant to cancer research, namely caspases and tubulin polymerization.

Comparative Analysis of this compound as a Carboxylesterase Inhibitor

This compound has been identified as a potent and selective inhibitor of human carboxylesterases (CE), which are crucial enzymes in the metabolism of various drugs and prodrugs.[1][2] The inhibitory activity of this compound against the two major isoforms, hCE1 (liver) and hCE2 (intestine), is summarized below in comparison to other known CE inhibitors.

Data Presentation: Carboxylesterase Inhibitors
InhibitorTarget EnzymeKi (μM)IC50 (μM)Reference
This compound hCE15.38-[2]
hiCE (hCE2)38.2-[2]
BenzilhCE10.045-[3]
hiCE (hCE2)0.015-
LoperamidehCE1-440
hCE21.5-
OrlistatPancreatic Lipase--
Carboxylester Lipase--
Triphenyl Phosphate (TPHP)hCE10.0490.0577
4tBPDPPhCE10.0179-

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency. Dashes indicate data not available in the cited sources.

The data indicates that while this compound is a potent inhibitor of hCE1, compounds like Benzil and certain organophosphates exhibit significantly higher potency against both hCE1 and hCE2. Loperamide, in contrast, shows strong selectivity for hCE2.

Broader Context: Comparison with Inhibitors of Other Key Anti-Cancer Targets

To provide a broader perspective for drug development professionals, it is useful to compare the potency of this compound against its primary target with that of inhibitors for other critical pathways in cancer biology, such as apoptosis (caspases) and cell division (tubulin polymerization). While direct inhibitory activity of this compound on these targets is not established, the following tables provide a benchmark against representative inhibitors in these classes.

Data Presentation: Caspase Inhibitors
InhibitorTarget CaspaseIC50 (μM)Reference
Z-VAD-FMKPan-caspase-
Ac-DEVD-CHOCaspase-30.00023-
Ac-YVAD-CMKCaspase-10.0001-
Data Presentation: Tubulin Polymerization Inhibitors
InhibitorEffect on TubulinIC50 (μM)Reference
ColchicineInhibitor2.1
VincristineInhibitor-
Paclitaxel (Taxol)Stabilizer-
NocodazoleInhibitor2.292

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Carboxylesterase Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the inhibitory activity of a compound against human carboxylesterases using a fluorometric substrate.

Materials:

  • Recombinant human carboxylesterase (hCE1 or hCE2)

  • CE Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl Acetate - 4-MUA)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant carboxylesterase to the desired working concentration in pre-chilled CE Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in CE Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Reaction: a. To each well of the 96-well plate, add the diluted inhibitor solution. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding the fluorogenic substrate (4-MUA) solution to each well.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at 37°C.

  • Data Analysis: a. Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. b. Plot the percentage of enzyme inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Caspase-3/7 Activity Assay (Luminometric)

This protocol describes a method to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Reagent (containing a luminogenic caspase-3/7 substrate)

  • Cell lysate or purified active caspase-3/7

  • Test inhibitor dissolved in a suitable solvent

  • White-walled 96-well microplate

  • Luminometer

Procedure:

  • Sample Preparation: Prepare cell lysates or purified enzyme dilutions.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the wells containing the cell lysate or purified enzyme.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the carboxylesterase assay.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>97% pure)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test inhibitor dissolved in DMSO

  • Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Keep all reagents on ice. Prepare a stock solution of the test inhibitor in DMSO.

  • Reaction Mixture: In a pre-chilled microplate well, mix the tubulin polymerization buffer, GTP, and the test inhibitor at the desired final concentrations.

  • Initiation of Polymerization: Add the purified tubulin to the reaction mixture.

  • Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. The rate of tubulin polymerization is reflected by the increase in absorbance. Compare the polymerization curves in the presence of the inhibitor to the control (DMSO alone) to determine the inhibitory effect. The IC50 can be determined by testing a range of inhibitor concentrations and plotting the percentage of inhibition of the polymerization rate against the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Carboxylesterase_Inhibition cluster_pathway Carboxylesterase (CE) Action cluster_inhibition Inhibition by this compound Ester Ester-containing Prodrug/Xenobiotic CE Carboxylesterase (hCE1/hCE2) Ester->CE Substrate Metabolites Inactive Metabolites or Active Drug CE->Metabolites Hydrolysis Methylisatin This compound Methylisatin->CE Inhibitor

Caption: Mechanism of Carboxylesterase Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Buffer, Substrate) C Pre-incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of this compound B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress (e.g., Fluorescence) D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical_Comparison T1 Carboxylesterases T2 Caspases T3 Tubulin I1 This compound I1->T1 I2 Z-VAD-FMK I2->T2 I3 Colchicine I3->T3

Caption: Logical relationship of inhibitors to their primary targets.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylisatin
Reactant of Route 2
Reactant of Route 2
1-Methylisatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.